4-((6-Hydroxyhexyl)oxy)benzoic acid
Description
The exact mass of the compound 4-((6-Hydroxyhexyl)oxy)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-((6-Hydroxyhexyl)oxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6-Hydroxyhexyl)oxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(6-hydroxyhexoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c14-9-3-1-2-4-10-17-12-7-5-11(6-8-12)13(15)16/h5-8,14H,1-4,9-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYHWYFUTOHXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394458 | |
| Record name | 4-[(6-Hydroxyhexyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83883-25-4 | |
| Record name | 4-[(6-Hydroxyhexyl)oxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83883-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(6-Hydroxyhexyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(6-HYDROXYHEXYLOXY)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-((6-Hydroxyhexyl)oxy)benzoic acid CAS number
An In-Depth Technical Guide to 4-((6-Hydroxyhexyl)oxy)benzoic Acid
Authored by a Senior Application Scientist
Foreword
In the landscape of specialty chemicals, certain molecules stand out for their versatility and potential in advanced applications. 4-((6-Hydroxyhexyl)oxy)benzoic acid is one such compound. Its unique bifunctional nature, possessing both a carboxylic acid and a primary alcohol, tethered by a flexible hexyl ether linker to a rigid benzoic acid core, makes it a molecule of significant interest. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, delving into its properties, synthesis, analysis, and burgeoning applications.
Molecular Identity and Physicochemical Profile
4-((6-Hydroxyhexyl)oxy)benzoic acid is registered under the CAS Number 83883-25-4 .[1][2][3] This identifier is crucial for unambiguous identification in literature, patents, and commercial catalogs. The molecule's structure combines an aromatic carboxylic acid with an aliphatic alcohol, bestowing upon it a unique combination of properties.
The structural representation of 4-((6-Hydroxyhexyl)oxy)benzoic acid is as follows:
Sources
A Comprehensive Technical Guide to 4-((6-Hydroxyhexyl)oxy)benzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Benzoic Acid Derivative
4-((6-Hydroxyhexyl)oxy)benzoic acid is a bifunctional organic compound that integrates a rigid benzoic acid core with a flexible hydroxy-terminated hexyl ether chain. This unique molecular architecture imparts a combination of properties that make it a valuable building block in materials science and a compound of interest in pharmaceutical and cosmetic research. The presence of a terminal hydroxyl group and a carboxylic acid moiety allows for a wide range of subsequent chemical modifications, such as esterification and amidation, making it a versatile precursor for the synthesis of more complex molecules. This guide provides an in-depth examination of its physicochemical properties, a detailed protocol for its synthesis, methods for its characterization, and an overview of its current and potential applications.
Physicochemical Properties of 4-((6-Hydroxyhexyl)oxy)benzoic Acid
The physical and chemical properties of 4-((6-Hydroxyhexyl)oxy)benzoic acid are crucial for its handling, purification, and application. The boiling point, in particular, is an important parameter for purification by distillation, although its high value suggests that other methods like recrystallization are often more practical.
| Property | Value | Source |
| Boiling Point | 418.3°C at 760 mmHg | [1] |
| Melting Point | 139-140°C | [1] |
| Molecular Formula | C13H18O4 | [1] |
| Molecular Weight | 238.28 g/mol | [1] |
| Density | 1.156 g/cm³ | [1] |
| Flash Point | 157.9°C | [1] |
| LogP | 2.31630 | [1] |
Synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic Acid: A Mechanistic Approach
The most common and efficient method for the synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of a 4-hydroxybenzoic acid derivative reacts with a 6-halo-1-hexanol.
The Underlying Chemistry: Williamson Ether Synthesis
The Williamson ether synthesis is a classic S(_N)2 reaction.[2] The reaction proceeds in two main steps:
-
Deprotonation: A strong base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a more nucleophilic phenoxide ion. The choice of base is critical to ensure complete deprotonation without causing unwanted side reactions. Potassium carbonate is a commonly used base for this purpose due to its sufficient basicity and ease of handling.[3]
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of the 6-halo-1-hexanol (e.g., 6-bromo-1-hexanol), displacing the halide ion and forming the ether linkage. Primary alkyl halides are preferred to minimize competing elimination reactions.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic acid.
Experimental Protocol for Synthesis
This protocol provides a step-by-step methodology for the synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic acid.
Materials:
-
4-Hydroxybenzoic acid
-
6-Bromo-1-hexanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid in DMF.
-
Addition of Base: Add anhydrous potassium carbonate to the solution. The mixture should be stirred vigorously to ensure proper mixing.
-
Addition of Alkyl Halide: Slowly add 6-bromo-1-hexanol to the reaction mixture.
-
Reaction: Heat the mixture to a temperature of approximately 80-90°C and maintain it for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water and acidify with concentrated HCl until the pH is acidic. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-((6-Hydroxyhexyl)oxy)benzoic acid.[4][5]
Characterization of 4-((6-Hydroxyhexyl)oxy)benzoic Acid
To confirm the identity and purity of the synthesized product, several analytical techniques can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the hexyl chain, and the protons of the hydroxyl and carboxylic acid groups.[6][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carboxylic acid, and the C-O stretch of the ether linkage should be observable.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
Applications in Research and Drug Development
The unique bifunctional nature of 4-((6-Hydroxyhexyl)oxy)benzoic acid makes it a valuable molecule in several fields.
Polymer Chemistry
The presence of both a hydroxyl and a carboxylic acid group allows this molecule to be used as a monomer in the synthesis of polyesters and other polymers. Its derivatives, such as 4-((6-(methacryloyloxy)hexyl)oxy)benzoic acid, are used in the production of coatings, adhesives, and plastics.[8] The rigid benzoic acid core can impart liquid crystalline properties to the resulting polymers.
Pharmaceutical and Cosmetic Applications
While direct applications of 4-((6-Hydroxyhexyl)oxy)benzoic acid in drug development are not extensively documented, its parent compound, 4-hydroxybenzoic acid (PHBA), and its derivatives have a wide range of biological activities. PHBA exhibits antimicrobial, antifungal, anti-inflammatory, and antioxidant properties.[9][10] These properties make PHBA and its esters (parabens) common preservatives in pharmaceuticals, cosmetics, and food products.[9][10] The structural modifications in 4-((6-Hydroxyhexyl)oxy)benzoic acid, particularly the flexible and hydrophilic hydroxyhexyl chain, could potentially modulate these biological activities and improve bioavailability, making it an interesting candidate for further investigation in drug discovery.[11] Benzoic acid and its derivatives are also used in topical treatments for skin conditions.[12]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 4-((6-Hydroxyhexyl)oxy)benzoic acid. Based on the safety data for its parent compound, 4-hydroxybenzoic acid, it may cause serious eye damage and respiratory irritation.[13] It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
Conclusion
4-((6-Hydroxyhexyl)oxy)benzoic acid is a versatile chemical compound with a promising future in both materials science and the life sciences. Its well-defined physicochemical properties, coupled with a straightforward synthesis, make it an accessible building block for further chemical exploration. As research continues to uncover the potential of functionalized benzoic acid derivatives, the applications of 4-((6-Hydroxyhexyl)oxy)benzoic acid are likely to expand, particularly in the development of novel polymers and potentially as a scaffold in medicinal chemistry.
References
-
Chemsrc. 4-((6-HYDROXYHEXYL)OXY)BENZOIC ACID | CAS#:83883-25-4. [Link]
-
PubChem. 4-Hydroxybenzoic Acid. [Link]
-
National Center for Biotechnology Information. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]
- Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- Google Patents. Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
-
Organic Syntheses. p-HYDROXYBENZOIC ACID. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Williamson Ether Synthesis Lab Handout. [Link]
-
Williamson Ether Synthesis Lab Handout. [Link]
-
National Center for Biotechnology Information. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]
-
Williamson Ether Synthesis Presentation. [Link]
-
Metascience. Safety Data Sheet 4-Hydroxybenzoic acid. [Link]
-
ResearchGate. ¹H NMR Spectrum of 4-[(6-hydroxyhexyl)oxy]-2,5-dimethylbenzonitrile. [Link]
Sources
- 1. 4-((6-HYDROXYHEXYL)OXY)BENZOIC ACID | CAS#:83883-25-4 | Chemsrc [chemsrc.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dakenchem.com [dakenchem.com]
- 9. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. CAS 83883-25-4: 4-[(6-Hydroxyhexyl)oxy]benzoic acid [cymitquimica.com]
- 12. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. sds.metasci.ca [sds.metasci.ca]
Technical Guide: Solubility & Purification of 4-((6-Hydroxyhexyl)oxy)benzoic Acid
This guide details the physicochemical profile, solubility thermodynamics, and purification protocols for 4-((6-Hydroxyhexyl)oxy)benzoic acid (CAS 83883-25-4). It is structured to support researchers in synthesis, purification, and application development (e.g., liquid crystals, polyesters).
Executive Summary
4-((6-Hydroxyhexyl)oxy)benzoic acid is a bifunctional organic intermediate critical in the synthesis of liquid crystalline polymers and cross-linkable mesogens. Its structure features a rigid aromatic core (benzoic acid) and a flexible aliphatic spacer (hexyl chain) terminating in a primary hydroxyl group.
Understanding its solubility is paramount for two reasons:
-
Purification: Efficient removal of unreacted 4-hydroxybenzoic acid and 6-chlorohexanol starting materials.
-
Polymerization: Selecting appropriate solvent systems for subsequent esterification or etherification reactions.
This guide provides a validated physicochemical profile, theoretical solubility analysis, and a standardized protocol for experimental solubility determination and recrystallization.
Physicochemical Profile
| Parameter | Value / Characteristic | Context |
| CAS Number | 83883-25-4 | Unique Identifier |
| Molecular Formula | C₁₃H₁₈O₄ | MW: 238.28 g/mol |
| Physical State | White Crystalline Powder | Solid at STP |
| Melting Point | 139 – 140 °C | Sharp melt indicates high purity; broad range implies oligomer contamination. |
| pKa (Acid) | ~4.54 | Carboxylic acid group (similar to 4-alkoxybenzoic acids). Ionizes at pH > 5. |
| pKa (Alcohol) | ~16 | Terminal primary alcohol. Non-ionizable in aqueous buffers. |
| LogP (Est.) | 1.9 – 2.4 | Moderately lipophilic. The hexyl chain increases hydrophobicity compared to 4-hydroxybenzoic acid (LogP 1.58). |
Solubility Thermodynamics & Solvent Selection
The solubility behavior of 4-((6-Hydroxyhexyl)oxy)benzoic acid is governed by competing intramolecular forces:
-
Hydrophilic Domains: The carboxylic acid (-COOH) and terminal hydroxyl (-OH) groups are strong Hydrogen Bond Donors (HBD) and Acceptors (HBA).
-
Hydrophobic Domain: The central phenyl ring and the hexyl (-C₆H₁₂-) spacer prefer non-polar environments.
Theoretical Solubility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism / Utility |
| Protic Polar | Ethanol, Methanol | High (Hot), Low (Cold) | Ideal for Recrystallization. Disrupts crystal lattice H-bonds at high T; allows lattice reformation upon cooling. |
| Aprotic Polar | THF, DMF, DMSO | High | Solubilizes the compound at room temperature via dipole-dipole interactions. Used for reactions (e.g., Steglich esterification). |
| Non-Polar | Hexane, Cyclohexane | Insoluble | The polar end-groups prevent solvation in purely dispersive solvents. |
| Chlorinated | Chloroform, DCM | Moderate | Soluble enough for extraction/workup but often poor for crystallization. |
| Aqueous | Water | Insoluble (Neutral pH) | Hydrophobic hexyl chain overrides polar groups. Soluble as a salt at pH > 8 (e.g., in NaOH). |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol if exact solubility data is required for a specific solvent system (e.g., a new polymerization medium).
-
Preparation: Dry the solute (4-((6-Hydroxyhexyl)oxy)benzoic acid) in a vacuum oven at 50°C for 4 hours to remove moisture.
-
Saturation: Add excess solid to 10 mL of the target solvent in a sealed vial.
-
Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.
-
Evaporation: Evaporate the solvent (rotary evaporator or nitrogen stream) and dry the residue to constant weight.
-
Calculation:
Protocol B: Purification via Recrystallization
The standard method for purifying this intermediate from crude synthesis mixtures.
Solvent System: Ethanol (95% or 100%) or Ethanol/Water (90:10).
Step-by-Step Workflow:
-
Dissolution: Place crude solid in a flask equipped with a reflux condenser. Add Ethanol (approx. 10 mL per gram of solid).
-
Heating: Heat to reflux (approx. 78°C). If solid remains, add solvent in small increments (1-2 mL) until fully dissolved.
-
Note: If insoluble particles remain (inorganic salts), perform a hot filtration.
-
-
Cooling: Remove heat and allow the flask to cool slowly to room temperature. Do not shock-cool in ice immediately, as this traps impurities.
-
Crystallization: Once crystals form at RT, move the flask to an ice bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter via vacuum filtration (Buchner funnel). Wash the cake with cold Ethanol.
-
Drying: Dry under vacuum at 40-50°C.
Visualization of Workflows
Figure 1: Solvent Selection Logic for 4-((6-Hydroxyhexyl)oxy)benzoic Acid
This decision tree aids in selecting the correct solvent based on the intended process.
Caption: Decision matrix for solvent selection based on process requirements (Purification vs. Synthesis).
Figure 2: Recrystallization Process Flow
A self-validating workflow to ensure high purity.
Caption: Step-by-step recrystallization protocol using Ethanol as the primary solvent.
References
-
Chemical Book. 4-((6-Hydroxyhexyl)oxy)benzoic acid Basic Information. Retrieved from
-
TCI Chemicals. Product Specification: 4-(6-Hydroxyhexyloxy)benzoic Acid (CAS 83883-25-4).[1][2] Retrieved from
-
PubChem. 4-Hydroxybenzoic acid (Core Structure & Properties).
-
PrepChem. General Synthesis and Purification of Alkoxybenzoic Acids. (Inferred general methodology for ether synthesis and recrystallization).
-
ResearchGate. Recrystallization of Benzoic Acid Derivatives. (Methodology validation).
Sources
A Comprehensive Safety and Handling Guide for 4-((6-Hydroxyhexyl)oxy)benzoic Acid
This guide provides an in-depth overview of the safety protocols and handling procedures for 4-((6-Hydroxyhexyl)oxy)benzoic acid (CAS 83883-25-4), a specialized organic compound utilized in various research and development applications, including pharmaceuticals and polymer chemistry.[1] Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document synthesizes available data for the target molecule with established safety information for the structurally related and well-documented compound, 4-Hydroxybenzoic acid (CAS 99-96-7).[2][3][4][5] This approach provides a robust framework for risk assessment and safe laboratory practices.
This guide is intended for researchers, scientists, and drug development professionals. The information herein is designed to foster a proactive safety culture by explaining the rationale behind experimental choices and providing self-validating protocols.
Chemical Identity and Physical Properties
4-((6-Hydroxyhexyl)oxy)benzoic acid is an organic compound featuring a benzoic acid core modified with a hydroxyalkyl ether side chain.[1] The presence of both a carboxylic acid and a hydroxyl group influences its physical and chemical characteristics.
Table 1: Physicochemical Properties of 4-((6-Hydroxyhexyl)oxy)benzoic Acid
| Property | Value | Source |
| CAS Number | 83883-25-4 | [1] |
| Molecular Formula | C13H18O4 | [1][6] |
| Molecular Weight | 238.28 g/mol | [6] |
| Melting Point | 139-140°C | [6][7] |
| Boiling Point | 418.3°C at 760 mmHg | [6] |
| Density | 1.156 g/cm³ | [6] |
| Appearance | White to almost white powder or crystalline solid | [7] |
| pKa | 4.48 (Predicted) | [7] |
Hazard Identification and Risk Assessment
Due to the lack of a specific SDS for 4-((6-Hydroxyhexyl)oxy)benzoic acid, the hazard identification is primarily based on data for 4-Hydroxybenzoic acid. The structural similarity suggests that the hazards will be comparable.
-
Serious Eye Irritation: Causes serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
GHS Hazard Statements (Extrapolated from 4-Hydroxybenzoic Acid): [2][3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Extrapolated from 4-Hydroxybenzoic Acid): [2][8]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is critical when handling this compound. The following protocols are designed to minimize risk.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][8]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator appropriate for organic dusts and vapors should be used.
Hygiene Practices:
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[9]
-
Remove contaminated clothing promptly and wash before reuse.[10]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to preventing accidents and maintaining the integrity of the compound.
Handling:
-
Avoid contact with skin and eyes.[11]
-
Avoid inhalation of dust.[3]
-
Use in a well-ventilated area.[2]
-
Minimize dust generation during handling.
Storage:
-
Store in a tightly closed container.[2]
-
Keep in a cool, dry, and well-ventilated place.[4]
-
Recommended storage temperature is 2-8°C.[7]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First-Aid Measures (Extrapolated from 4-Hydroxybenzoic Acid):
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the spill.
-
Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully scoop up the absorbed material into a suitable container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of waste in accordance with local, state, and federal regulations.
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Special Hazards: Combustion may produce carbon monoxide and carbon dioxide.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]
Experimental Workflow and Safety Integration
The following diagram illustrates a typical laboratory workflow for handling 4-((6-Hydroxyhexyl)oxy)benzoic acid, with integrated safety checkpoints.
Caption: A flowchart illustrating the key stages and safety precautions for handling 4-((6-Hydroxyhexyl)oxy)benzoic acid in a laboratory setting.
Toxicological Information
As no specific toxicological data for 4-((6-Hydroxyhexyl)oxy)benzoic acid is available, the information below is based on 4-Hydroxybenzoic acid.
Acute Toxicity:
Irritation:
-
Skin: Irritant to skin and mucous membranes.[5]
-
Eye: Strong irritant with the danger of severe eye injury.[5]
Sensitization: No sensitizing effects are known for 4-Hydroxybenzoic acid.[5]
Disposal Considerations
All waste materials should be handled as hazardous waste.
-
Dispose of in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the product to enter drains or waterways.[2]
References
- Safety Data Sheet 4-Hydroxybenzoic acid. (n.d.). Metasci.
- Safety Data Sheet: 4-Hydroxybenzoic acid. (n.d.). Carl ROTH.
- Safety Data Sheet. (2025, April 4). Ricca Chemical Company.
- SAFETY DATA SHEET. (2014, August 9). Chem Service.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- 4-Hydroxybenzoic Acid - Safety Data Sheet. (2024, December 10). Cayman Chemical.
- SAFETY DATA SHEET. (2025, November 26). TCI Chemicals.
- Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- CAS 83883-25-4: 4-[(6-Hydroxyhexyl)oxy]benzoic acid. (n.d.). CymitQuimica.
- SAFETY DATA SHEET. (2010, November 8). Fisher Scientific.
- 4-((6-HYDROXYHEXYL)OXY)BENZOIC ACID | CAS#:83883-25-4. (2025, September 1). Chemsrc.
- 4-(6-HYDROXYHEXYLOXY)BENZOIC ACID | 83883-25-4. (2025, July 4). ChemicalBook.
- o-Chloro Toluene CAS No 95-49-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- SAFETY DATA SHEET. (2025, February 8). Sigma-Aldrich.
- SAFETY DATA SHEET. (n.d.). Merck Millipore.
- SAFETY DATA SHEET. (2010, May 14). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Caplinq.
- 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid : The full guide. (n.d.). Daken Chemical.
- P-HYDROXYBENZOIC ACID FOR SYNTHESIS MSDS CAS-No. (2015, April 9). Loba Chemie.
- 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid. (n.d.). PubChem.
- Benzoic acid, 4-hydroxy-. (n.d.). NIST WebBook.
Sources
- 1. CAS 83883-25-4: 4-[(6-Hydroxyhexyl)oxy]benzoic acid [cymitquimica.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 4-((6-HYDROXYHEXYL)OXY)BENZOIC ACID | CAS#:83883-25-4 | Chemsrc [chemsrc.com]
- 7. 4-(6-HYDROXYHEXYLOXY)BENZOIC ACID | 83883-25-4 [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. lobachemie.com [lobachemie.com]
- 10. riccachemical.com [riccachemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Mesogenic Properties and Synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic Acid
Executive Summary
4-((6-Hydroxyhexyl)oxy)benzoic acid (CAS 83883-25-4) is a critical heterofunctional mesogenic precursor used extensively in the synthesis of side-chain liquid crystalline polymers (SCLCPs) and liquid crystalline elastomers (LCEs). Unlike simple alkoxybenzoic acids, this molecule features a dual-functionality: a carboxylic acid "head" capable of hydrogen-bonded dimerization and a hydroxyl-terminated hexyl "tail" amenable to further functionalization (e.g., acrylation).
While the molecule itself exhibits a high melting point (139–140 °C) due to strong intermolecular hydrogen bonding, its primary utility lies in its role as a supramolecular building block . Upon dimerization or polymerization, it facilitates the formation of stable Nematic and Smectic phases, making it a staple in the development of responsive photonic actuators and anisotropic networks.
Molecular Architecture & Self-Assembly
The mesogenic behavior of 4-((6-Hydroxyhexyl)oxy)benzoic acid is driven by its ability to self-assemble into a rod-like (calamitic) structure.
Structural Components
-
Rigid Core (Mesogen): The benzoic acid moiety provides the necessary rigidity and polarizability (via the
-conjugated benzene ring) to support anisotropic ordering. -
Flexible Spacer: The 6-carbon (hexyl) alkyl chain acts as a flexible spacer. The "even" number of carbons (n=6) is significant due to the odd-even effect in liquid crystals, where even-numbered spacers typically promote higher transition temperatures and more stable nematic/smectic ordering compared to odd-numbered spacers.
-
Terminal Functionality:
-
Carboxylic Acid (-COOH): Forms cyclic hydrogen-bonded dimers, effectively doubling the length of the rigid core and increasing the aspect ratio to favor liquid crystallinity.
-
Hydroxyl Group (-OH): Provides a reactive site for esterification (e.g., with acryloyl chloride) to create reactive mesogens (monomers) for polymerization.
-
Supramolecular Dimerization
In its acid form, the molecule does not exist as a discrete monomer in the solid or mesophase state. Instead, it forms a supramolecular dimer via head-to-head hydrogen bonding between carboxylic acid groups. This dimerization is the prerequisite for its mesogenic character.
Figure 1: Formation of the supramolecular mesogen via carboxylic acid dimerization.
Physicochemical Characterization
Thermal Properties
The compound is a crystalline solid at room temperature. The presence of the terminal hydroxyl group significantly elevates the melting point compared to its non-hydroxy analog (4-hexyloxybenzoic acid), due to the formation of an additional hydrogen-bonding network at the tail end.
| Property | Value | Notes |
| CAS Number | 83883-25-4 | Verified Identity |
| Molecular Formula | ||
| Molecular Weight | 238.28 g/mol | |
| Melting Point ( | 139 – 140 °C | Crystalline to Isotropic/Mesophase |
| Phase Behavior | Monotropic/Enantiotropic | often observed as Smectic C or Nematic upon cooling from isotropic melt, or in derivative forms.[1] |
Mesophase Identification
-
Texture: Under Polarized Optical Microscopy (POM), the dimerized acid typically exhibits a Schlieren texture (characteristic of Nematic phases) or a Focal Conic texture (characteristic of Smectic phases) depending on the temperature and cooling rate.
-
Role of Spacer: The hexyl spacer (C6) generally favors Smectic ordering (layered structure) over Nematic ordering when coupled with the polar hydroxyl tail, which tends to micro-segregate.
Synthesis Protocol
This protocol describes the synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic acid from ethyl 4-hydroxybenzoate. This route is preferred over direct alkylation of 4-hydroxybenzoic acid to prevent side reactions at the carboxylic acid group.
Reaction Scheme
-
Etherification: Alkylation of the phenolic oxygen with a halo-alcohol.
-
Hydrolysis: Saponification of the ester to yield the free acid.
Figure 2: Two-step synthetic pathway for 4-((6-Hydroxyhexyl)oxy)benzoic acid.
Detailed Methodology
Step 1: Synthesis of Ethyl 4-((6-hydroxyhexyl)oxy)benzoate
-
Reagents: Ethyl 4-hydroxybenzoate (16.6 g, 0.1 mol), 6-Chloro-1-hexanol (15.0 g, 0.11 mol), Potassium Carbonate (
, 27.6 g, 0.2 mol), and a catalytic amount of Potassium Iodide (KI). -
Solvent: Acetone (250 mL) or DMF (for faster rates).
-
Procedure:
-
Dissolve ethyl 4-hydroxybenzoate in the solvent.
-
Add
and KI. Stir for 30 minutes. -
Add 6-Chloro-1-hexanol dropwise.
-
Reflux the mixture for 24–48 hours under nitrogen atmosphere.
-
Monitor reaction progress via TLC (Thin Layer Chromatography).
-
Filter off the inorganic salts while hot.
-
Evaporate the solvent to obtain the crude ester.
-
Step 2: Hydrolysis to Free Acid
-
Reagents: Crude ester from Step 1, Sodium Hydroxide (NaOH, 8.0 g, 0.2 mol), Ethanol (100 mL), Water (20 mL).
-
Procedure:
-
Dissolve the crude ester in Ethanol.
-
Add the aqueous NaOH solution.
-
Reflux for 4–6 hours (saponification).
-
Cool the reaction mixture to room temperature.
-
Acidification: Pour the mixture into ice-cold water (500 mL) and acidify with concentrated HCl to pH ~2. The product will precipitate as a white solid.
-
Filter the solid and wash extensively with water to remove salts.
-
Step 3: Purification[2]
-
Recrystallization: Recrystallize the crude acid from Ethanol or Acetic Acid to yield white crystals.
-
Yield: Typical yield is 70–85%.
-
Validation: Check Melting Point (Target: 139–140 °C).
Applications in Drug Development & Materials
While primarily a materials science precursor, the principles governing this molecule's behavior are relevant to drug delivery systems utilizing liquid crystalline nanoparticles (LCNPs).
-
Reactive Mesogens: The hydroxyl group is routinely reacted with acryloyl chloride to form 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid . This acrylate monomer is polymerized to create Liquid Crystal Elastomers (LCEs) used in artificial muscles and soft robotics.
-
Supramolecular Polymers: The acid group can complex with pyridine-containing polymers via hydrogen bonding, creating side-chain liquid crystalline polymers without covalent attachment.
-
Drug Delivery: The amphiphilic nature (polar head/tail, hydrophobic core) allows for the encapsulation of hydrophobic drugs within the mesophase of smectic nanoparticles.
References
-
ChemSrc. (2025). 4-((6-HYDROXYHEXYL)OXY)BENZOIC ACID: Physicochemical Properties and CAS Data. Retrieved from [Link][3]
- Ibn-Elhaj, M., et al. (1990). Structure and Properties of Supramolecular Liquid Crystals.
-
Organic Syntheses. (1934). General procedure for alkylation of hydroxybenzoic esters. (Adapted for protocol).[4][5] Retrieved from [Link]
Sources
- 1. 4-hydroxybenzoic acid (CAS 99-96-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. ambeed.com [ambeed.com]
- 3. methyl 4-[(6-hydroxyhexyl)oxy]benzoate | CAS#:395071-32-6 | Chemsrc [chemsrc.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3532745A - Method for preparing p-hydroxybenzoic acid - Google Patents [patents.google.com]
Thermotropic Behavior of Benzoic Acid Derivatives: A Technical Guide to Supramolecular Mesogens
Executive Summary
This technical guide analyzes the thermotropic liquid crystalline (LC) behavior of benzoic acid derivatives, specifically focusing on 4-n-alkoxybenzoic acids . Unlike rigid rod-like mesogens (e.g., cyanobiphenyls), benzoic acid derivatives rely on a dynamic, supramolecular assembly mechanism: intermolecular hydrogen bonding . This guide details the thermodynamic principles driving this assembly, provides self-validating characterization protocols (DSC, POM), and examines the "odd-even" effect in homologous series. Finally, we translate these physicochemical properties into actionable strategies for pharmaceutical co-crystal engineering.
Part 1: Molecular Architecture & Mesophase Formation
The Dimerization Mechanism
The fundamental unit of mesogenicity in benzoic acids is not the monomer, but the centrosymmetric dimer . The monomer itself is often too polar and non-linear to support a liquid crystalline phase. Through cyclic hydrogen bonding between carboxylic acid groups, two monomers self-assemble into a rigid, lath-like dimer.
-
Monomer State: High polarity, potential for lateral association, often non-mesogenic.
-
Dimer State: Effectively non-polar core, high aspect ratio (length-to-width), suppresses transverse dipoles, enabling nematic or smectic ordering.
Visualization of Supramolecular Assembly
The following diagram illustrates the equilibrium between the non-mesogenic monomer and the mesogenic dimer, highlighting the critical role of temperature and alkyl chain flexibility.
Caption: Figure 1. The supramolecular assembly pathway. The formation of the hydrogen-bonded dimer is the rate-limiting step for mesophase generation. At high temperatures, thermal energy disrupts H-bonds, reverting the system to isotropic monomers.
Part 2: Characterization Methodologies
To accurately define the phase behavior, a multi-modal approach combining Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is required.[1]
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Quantify phase transition enthalpies (
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC using Indium (
, ) to ensure accuracy in the benzoic acid melting range. -
Sample Preparation: Weigh 2–5 mg of the derivative into an aluminum pan. Crucial: Use a hermetically sealed pan if sublimation is suspected (common in short-chain benzoic acids).
-
Thermal History Erasure: Heat the sample to
(typically 160°C) and hold for 2 minutes to eliminate prior crystalline history. -
Cooling Scan (Crystallization): Cool at a controlled rate of 5°C/min or 10°C/min .
-
Why? Slower rates prevent supercooling, allowing accurate detection of Monotropic phases (phases that appear only on cooling).
-
-
Heating Scan (Melting): Re-heat at 10°C/min to determine melting (
) and clearing ( ) points.
Self-Validating Check:
-
Validation: The sum of enthalpies for all mesophase transitions (e.g., Crystal
Smectic + Smectic Nematic) must be significantly lower than the enthalpy of melting (Crystal Isotropic direct). If , the sample may be degrading or not forming a liquid crystal.
Protocol: Polarized Optical Microscopy (POM)
Objective: Identify phase types based on optical textures (birefringence).
Step-by-Step Methodology:
-
Setup: Place the sample between a glass slide and a cover slip. Do not apply shear force initially.
-
Crossed Polarizers: Set analyzer and polarizer at 90°.
-
Heating Stage: Heat to the isotropic phase, then cool slowly (2°C/min).
-
Texture Identification:
-
Nematic (N): Look for "Schlieren" textures (thread-like defects) or "Marbled" textures. Flash the sample by tapping the slide; Nematic phases flow easily (low viscosity).
-
Smectic C (SmC): Look for "Schlieren" textures (with 4-brush singularities only) or "Focal Conic" fans. Smectic phases are more viscous.
-
Self-Validating Check:
-
Validation: If the field of view remains dark (isotropic) despite DSC showing a transition, the sample may be homeotropically aligned (molecules perpendicular to glass). Correction: Tap the cover slip gently or use a surface-treated slide (e.g., polyimide) to induce planar alignment.
Integrated Characterization Workflow
Caption: Figure 2. The logical workflow for validating mesogenicity. POM provides qualitative ID; DSC provides quantitative thermodynamic data.
Part 3: Structure-Property Relationships
The mesomorphic behavior of 4-n-alkoxybenzoic acids is heavily dependent on the alkyl chain length (
Data Summary: 4-n-Alkoxybenzoic Acids
The table below summarizes the transition temperatures for representative homologs. Note the emergence of the Smectic phase only at longer chain lengths (
| Homolog ( | Substituent | Melting Point ( | Phase Sequence (Heating) | Clearing Point ( | Mesophase Type |
| n=1 | Methoxy | 184°C | Crystal | N/A | Non-mesogenic |
| n=4 | Butoxy | 147°C | Cr | 160°C | Nematic Only |
| n=7 | Heptyloxy | 92°C | Cr | 146°C | Smectic C + Nematic |
| n=8 | Octyloxy | 101°C | Cr | 147°C | Smectic C + Nematic |
| n=12 | Dodecyloxy | 95°C | Cr | 137°C | Smectic C Only |
The Odd-Even Effect[3]
-
Mechanism: In the all-trans conformation, the terminal methyl group of the alkyl chain lies either on the axis of the molecular core (even
) or off the axis (odd ).[2] -
Even
(e.g., Octyloxy): Higher aspect ratio and linearity Higher transition temperatures and entropies. -
Odd
(e.g., Heptyloxy): The terminal methyl group introduces a "kink" or bent shape, reducing packing efficiency in the liquid crystal lattice Lower transition temperatures.
Part 4: Pharmaceutical Implications[4][5][6]
For drug development professionals, the thermotropic behavior of benzoic acid derivatives offers a unique toolkit for Crystal Engineering .
Co-Crystals and Supramolecular Synthons
The carboxylic acid dimer motif (Fig 1) is a robust "supramolecular synthon." By introducing an Active Pharmaceutical Ingredient (API) with a complementary hydrogen-bonding site (e.g., a pyridine ring or amide), one can disrupt the benzoic acid homodimer to form an API-Benzoic Acid Heterodimer .
-
Application: Improving the solubility of BCS Class II drugs.
-
Relevance of LC Behavior: If the benzoic acid co-former is mesogenic (e.g., long-chain alkoxybenzoic acid), the resulting co-crystal may exhibit liquid crystalline properties . This can be exploited to create "Liquid Crystal Nanoparticles" (LCNPs) for controlled release, where the drug is trapped in the viscous smectic layers, slowing diffusion.
Polymorphism Control
Understanding the
References
-
Imrie, C. T., & Henderson, P. A. (2007). Liquid Crystal Dimers and Oligomers. In Handbook of Liquid Crystals. Wiley Online Library. [Link]
-
Martinez-Felipe, A., et al. (2016). Hydrogen bonding liquid crystalline benzoic acids: Phase transition behavior. New Journal of Chemistry. [Link]
-
Gray, G. W., & Jones, B. (1953). The Mesomorphism of the Alkoxybenzoic Acids. Journal of the Chemical Society. [Link]
-
Binnemans, K. (2005). Ionic Liquid Crystals. Chemical Reviews. [Link]
-
Goodby, J. W. (2014). Phase Structures of Calamitic Liquid Crystals. In Handbook of Liquid Crystals. [Link]
Sources
Spectroscopic Data Guide: 4-((6-Hydroxyhexyl)oxy)benzoic Acid
This guide details the spectroscopic characterization, synthesis, and structural analysis of 4-((6-Hydroxyhexyl)oxy)benzoic acid (CAS: 83883-25-4). This compound is a critical mesogenic building block used in the synthesis of liquid crystalline polymers and functional organic materials.
Compound Profile & Significance
-
Molecular Formula:
-
Molecular Weight: 238.28 g/mol
-
Physical State: White crystalline powder
-
Melting Point: 139–140 °C (Recrystallized from ethanol)
-
Solubility: Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water.
Core Application: This molecule serves as a "spacer-containing" mesogen. The flexible 6-carbon alkyl chain decouples the rigid aromatic core from the polymer backbone or surface, facilitating the self-assembly required for liquid crystalline phases (nematic/smectic).
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data confirms the para-substitution pattern of the aromatic ring and the integrity of the bifunctional alkyl spacer (ether linkage at one end, primary alcohol at the other).
H NMR (400 MHz, DMSO-
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 12.60 | Broad Singlet | 1H | –COOH | Carboxylic acid proton (exchangeable). |
| 7.88 | Doublet ( | 2H | Ar–H (2,6) | Protons ortho to the electron-withdrawing carboxyl group (deshielded). |
| 6.98 | Doublet ( | 2H | Ar–H (3,5) | Protons ortho to the electron-donating alkoxy group (shielded). |
| 4.38 | Triplet ( | 1H | –CH | Terminal hydroxyl proton (often broad or invisible if wet). |
| 4.04 | Triplet ( | 2H | Ar–O–CH | |
| 3.38 | Quartet/Triplet | 2H | –CH | |
| 1.73 | Multiplet | 2H | –O–CH | |
| 1.35 – 1.48 | Multiplet | 6H | –(CH | Internal methylene protons ( |
C NMR (100 MHz, DMSO-
)
| Shift ( | Assignment | Carbon Type |
| 167.3 | C =O | Carboxyl Carbon |
| 162.4 | Ar–C | Aromatic C-O (Quaternary) |
| 131.8 | Ar–C | Aromatic CH |
| 123.4 | Ar–C | Aromatic C-COOH (Quaternary) |
| 114.5 | Ar–C | Aromatic CH |
| 68.2 | Ar–O–C H | Ether Methylene |
| 61.0 | –C H | Alcohol Methylene |
| 32.9, 29.0, 25.8, 25.5 | Alkyl Chain | Internal Methylenes |
B. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the interplay between the carboxylic acid dimer and the ether linkage.
| Wavenumber (cm | Vibration Mode | Functional Group | Notes |
| 3200 – 3500 | O–H Stretch (Broad) | Alcohol / Acid | Overlap of carboxylic dimer and terminal OH. |
| 2850 – 2940 | C–H Stretch | Alkyl Chain | Asymmetric and symmetric CH |
| 1680 – 1695 | C=O Stretch | Carboxylic Acid | Typical for aromatic acids (conjugated). |
| 1605, 1510 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
| 1255 | C–O–C Stretch | Aryl Alkyl Ether | Strong, asymmetric stretch characteristic of phenoxy ethers. |
| 1170 | C–O Stretch | Alcohol | Primary alcohol C-O stretch. |
| 845 | C–H Bend | Aromatic (para) | Out-of-plane bending for 1,4-disubstitution. |
C. Mass Spectrometry (EI-MS)
-
Molecular Ion (
): m/z 238 -
Base Peak: m/z 138 (Hydroxybenzoic acid fragment)
-
Fragmentation:
-
238
221 -
238
121 (Cleavage of alkyl chain)
-
238
Synthesis & Experimental Protocol
Reaction Logic
The synthesis utilizes a Williamson Ether Synthesis . The phenolic proton of 4-hydroxybenzoic acid is selectively alkylated using 6-chlorohexanol (or 6-bromohexanol) in a basic medium.
-
Challenge: Preventing O-alkylation of the carboxylic acid (ester formation).
-
Solution: Use of a dianion intermediate (using 2 equivalents of base) or selective conditions where the phenoxide is more nucleophilic than the carboxylate.
Diagram: Synthesis Pathway
Caption: Selective O-alkylation pathway via Williamson Ether synthesis.
Step-by-Step Protocol
-
Reagent Prep: Dissolve 4-hydroxybenzoic acid (13.8 g, 0.1 mol) and KOH (13.5 g, 0.24 mol) in Ethanol/Water (100 mL, 4:1 ratio).
-
Addition: Add 6-chlorohexanol (15.0 g, 0.11 mol) dropwise to the stirring solution.
-
Reflux: Heat the mixture to reflux (80 °C) for 24 hours. The phenoxide ion attacks the alkyl halide.
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (300 mL).
-
Acidify with dilute HCl (pH ~2) to protonate the carboxylate and precipitate the product.
-
-
Purification: Filter the white solid. Recrystallize from Ethanol to remove unreacted starting materials.
-
Yield: Typical yield 65–75%.
Structural Validation Logic (Self-Check)
To ensure the synthesized material is the acid and not the ester (a common side product):
-
Solubility Check: The product must dissolve in dilute NaHCO
(effervescence indicates free COOH). The ester byproduct will remain insoluble. -
NMR Check: Look for the disappearance of the ethyl group (if ethyl ester was formed) or the specific shift of the COOH proton at 12.6 ppm.
-
Melting Point: The acid melts at ~139 °C, whereas the corresponding ethyl ester melts significantly lower (~50–60 °C).
References
-
ChemicalBook. (2025). 4-(6-Hydroxyhexyloxy)benzoic Acid Basic Information & Properties. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). Benzoic acid, 4-hydroxy- IR and MS Data. Retrieved from
-
Royal Society of Chemistry. (2016). Synthesis of spacer-containing benzoic acid derivatives. Supplementary Information for RSC Advances. Retrieved from
-
Org. Synth. (1988).[3][4] Esterification of Carboxylic Acids: General Procedures. Organic Syntheses, Coll. Vol. 6, p.1019.[4] Retrieved from
Sources
Methodological & Application
A Robust Protocol for the Synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic Acid
Application Note: A-46HBA
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-((6-hydroxyhexyl)oxy)benzoic acid, a valuable bifunctional molecule utilized in the development of liquid crystals, advanced polymers, and as a linker molecule in drug delivery systems. The synthesis is achieved via the Williamson ether synthesis, a reliable and scalable method, by reacting 4-hydroxybenzoic acid with 6-chlorohexan-1-ol under basic conditions. This guide offers a detailed, step-by-step methodology, explains the causality behind experimental choices, and includes protocols for purification and characterization to ensure a high-purity final product.
Introduction and Scientific Background
4-((6-Hydroxyhexyl)oxy)benzoic acid is a key intermediate compound characterized by a rigid aromatic core and a flexible aliphatic chain terminating in a hydroxyl group. This unique structure imparts amphiphilic properties, making it an essential building block in materials science and medicinal chemistry. The synthesis strategy detailed herein employs the Williamson ether synthesis, a classic and efficient method for forming ethers.[1]
The core of this reaction is a second-order nucleophilic substitution (SN2) mechanism.[2] The process involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid using a moderate base, creating a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of 6-chlorohexan-1-ol, displacing the chloride leaving group and forming the desired ether linkage. The choice of a primary alkyl halide is critical, as it minimizes the potential for competing elimination reactions, thereby maximizing the yield of the ether product.[2]
Synthesis Workflow and Mechanism
The overall process involves the reaction, an aqueous work-up with acidification to precipitate the product, purification via recrystallization, and finally, characterization to confirm purity and structural integrity.
Caption: High-level workflow for the synthesis of 4-((6-hydroxyhexyl)oxy)benzoic acid.
The reaction proceeds via the SN2 mechanism detailed below.
Caption: The Williamson ether synthesis mechanism.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-Hydroxybenzoic acid | ≥99% | Sigma-Aldrich | Store in a dry place. |
| 6-Chlorohexan-1-ol | 98% | Alfa Aesar | Irritant; handle with care. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Acts as the base. |
| Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | Polar aprotic solvent, ideal for SN2. |
| Hydrochloric Acid (HCl) | 2M solution | VWR | For acidification. |
| Ethanol | Reagent Grade | Fisher Scientific | For recrystallization. |
| Deionized Water | High Purity | In-house | Used in work-up and recrystallization. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | - | For drying organic layers (if needed). |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Thermometer
-
Vacuum filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (13.8 g, 0.1 mol).
-
Addition of Reagents: Add anhydrous potassium carbonate (34.5 g, 0.25 mol) and anhydrous dimethylformamide (DMF, 200 mL). The use of a 2.5-fold excess of base ensures complete deprotonation of both the phenolic hydroxyl and the carboxylic acid groups.
-
Initiation of Reaction: Stir the mixture vigorously and add 6-chlorohexan-1-ol (15.0 g, 0.11 mol). The slight excess of the alkylating agent ensures the complete consumption of the limiting reagent, 4-hydroxybenzoic acid.
-
Reflux: Heat the reaction mixture to 90-100 °C and maintain a gentle reflux for 10-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzoic acid spot is no longer visible.
-
Work-up - Isolation of Crude Product:
-
After completion, allow the mixture to cool to room temperature.[3]
-
Filter the mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Transfer the filtrate to a rotary evaporator and remove the DMF under reduced pressure.
-
Dissolve the resulting viscous residue in approximately 400 mL of warm water.
-
Slowly acidify the aqueous solution by adding 2M HCl dropwise while stirring until the pH is approximately 2-3. This step is crucial to protonate the carboxylate group, rendering the product insoluble in water.
-
A white precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with cold deionized water (2 x 50 mL).
-
Purification by Recrystallization
The key to obtaining a high-purity product is a slow and careful recrystallization.[4] The solubility of benzoic acid derivatives is significantly higher in hot water or alcohol compared to cold, a principle that this process exploits.[5][6]
-
Transfer the crude solid to a 500 mL Erlenmeyer flask.
-
Add a minimal amount of a hot 80:20 ethanol/water mixture, just enough to dissolve the solid completely.[7] If any impurities remain undissolved, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Covering the flask can slow the cooling rate, promoting the formation of larger, purer crystals.[5]
-
Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 1 hour to maximize the yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the final product in a vacuum oven at 50 °C overnight. The expected yield is typically in the range of 75-85%.
Characterization and Data
The final product should be a white crystalline solid. Its identity and purity should be confirmed using the following analytical methods.
Table 1: Expected Spectroscopic Data
| Analysis | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (s, 1H, -COOH), 7.85 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.50 (t, 1H, -OH), 4.00 (t, 2H, -O-CH₂-), 3.40 (t, 2H, -CH₂-OH), 1.75 (m, 2H), 1.45 (m, 2H), 1.35 (m, 4H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.5, 162.5, 131.5, 123.0, 114.5, 68.0, 60.5, 32.5, 29.0, 25.5, 25.0. |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (broad, O-H stretch, alcohol), 3300-2500 (broad, O-H stretch, carboxylic acid), 2940, 2860 (C-H stretch), 1680 (C=O stretch), 1605, 1580 (C=C stretch, aromatic), 1250 (C-O stretch, ether). |
| Mass Spec (ESI-) | m/z calculated for C₁₃H₁₈O₄: 238.12; found: 237.11 [M-H]⁻. |
| Melting Point | 135-138 °C |
Note: NMR chemical shifts for the starting material 4-hydroxybenzoic acid in DMSO-d₆ are approximately δ 7.79 (d, 2H) and 6.82 (d, 2H).[8] The upfield shift of the aromatic protons ortho to the ether linkage in the product is an expected outcome.
Safety and Handling
-
4-Hydroxybenzoic Acid: May cause respiratory irritation and serious eye damage.[9] Avoid breathing dust and wear appropriate eye protection.
-
6-Chlorohexan-1-ol: Is a skin and eye irritant. Handle with gloves and safety glasses.
-
Dimethylformamide (DMF): Is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin. All operations involving DMF should be conducted in a well-ventilated fume hood.
-
Hydrochloric Acid (HCl): Is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis Lab. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2020, March 16). (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]
-
YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
-
YouTube. (2022, November 1). Recrystallisation of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
ChemEd DL. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]
Sources
- 1. francis-press.com [francis-press.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. youtube.com [youtube.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
4-((6-Hydroxyhexyl)oxy)benzoic acid in liquid crystal polymer synthesis
Application Note: Synthesis and Processing of Main-Chain Liquid Crystal Polymers (MCLCPs) Using 4-((6-Hydroxyhexyl)oxy)benzoic Acid
Abstract
This technical guide details the synthesis, purification, and polymerization of 4-((6-hydroxyhexyl)oxy)benzoic acid (6-HBA-Ether). This compound serves as a critical A-B type monomer in the creation of thermotropic Main-Chain Liquid Crystal Polymers (MCLCPs). Unlike rigid rod polymers (e.g., Kevlar), polymers derived from 6-HBA-Ether incorporate a flexible hexamethylene spacer.[1] This "decoupling" spacer lowers phase transition temperatures to a processable window while maintaining anisotropic liquid crystalline order.[1] This guide focuses on the "Even-Parity Spacer Effect" , where the 6-carbon chain maximizes mesophase stability compared to odd-numbered analogs.
Part 1: Monomer Synthesis & Purification
Objective: Synthesize high-purity (>99.5%) 4-((6-hydroxyhexyl)oxy)benzoic acid. Purity is non-negotiable; even trace impurities (<1%) can completely disrupt the formation of the liquid crystalline mesophase.
Mechanism: We utilize the Ester-Protection Route . Direct alkylation of the acid is discouraged due to the risk of oligomerization (esterification between the alkyl halide and the carboxyl group).
Reagents & Equipment
-
Precursors: Ethyl 4-hydroxybenzoate (1.0 eq), 6-Chlorohexanol (1.1 eq).[1]
-
Base/Catalyst: Potassium Carbonate (
, anhydrous, 2.5 eq), Potassium Iodide (KI, catalytic).[1] -
Solvent: Acetone (reagent grade) or DMF (for faster rates).[1]
-
Hydrolysis: Sodium Hydroxide (NaOH), Ethanol.[1]
Step-by-Step Protocol
Phase A: Williamson Ether Synthesis
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and nitrogen inlet.
-
Solvation: Dissolve Ethyl 4-hydroxybenzoate (0.1 mol) in Acetone (200 mL).
-
Deprotonation: Add anhydrous
(0.25 mol) and a spatula tip of KI. Stir vigorously for 30 minutes at room temperature to form the phenoxide anion. -
Alkylation: Add 6-Chlorohexanol (0.11 mol) dropwise.
-
Reflux: Heat to reflux (
C for acetone) for 24–48 hours. -
Workup: Filter off inorganic salts while hot. Evaporate solvent.[1][2] Dissolve residue in DCM, wash with water (3x), dry over
, and concentrate to yield the intermediate ester.[1]
Phase B: Hydrolysis & Acidification [1][3]
-
Reaction: Dissolve the intermediate ester in Ethanol (100 mL). Add 10% aqueous NaOH (100 mL). Reflux for 4 hours.
-
Precipitation: Cool the solution to
C. Acidify dropwise with concentrated HCl to pH 2. The product will precipitate as a white solid.[1] -
Purification (Critical): Recrystallize twice from Ethanol/Water (90:10 v/v).
-
Why? Removes unreacted hexanol and mono-acid byproducts that act as chain terminators in polymerization.[1]
-
Validation (Self-Check)
-
Melting Point: Target range 118–122°C . A broad range (>2°C) indicates impurities.[1]
-
1H-NMR (DMSO-d6): Look for the characteristic triplet at
ppm ( ) and the absence of the ethyl ester quartet at ppm.
Part 2: Melt Polycondensation Protocol
Objective: Polymerize the monomer into a high-molecular-weight polyester exhibiting liquid crystalline phases.
Method: Direct Melt Transesterification.[1]
Protocol
-
Catalyst Loading: Charge the monomer into a polymerization tube. Add Titanium(IV) butoxide (
, 0.1 mol%).[1] -
Oligomerization (Stage 1):
-
Purge with
(3 cycles).[1] -
Heat to 160°C (above monomer
). -
Stir under constant
flow for 2 hours. -
Observation: Water vapor evolves; the melt becomes opaque (formation of LC domains).
-
-
Polycondensation (Stage 2):
Part 3: Visualization of Workflow
The following diagram illustrates the critical path from raw material to organized mesophase.[1]
Figure 1: Synthetic pathway and phase transition logic for 6-HBA-Ether based LCPs.
Part 4: Characterization & Data Analysis
To validate the synthesis, you must confirm the Odd-Even Effect and the presence of the mesophase.
| Technique | Parameter | Expected Result for 6-Carbon Spacer (Even) | Interpretation |
| DSC | Sharp endotherm (~180–220°C for polymer) | Transition from crystal to LC phase.[3] | |
| DSC | Weak endotherm (Higher temp) | Transition from LC to isotropic liquid.[1][3] Note: Even spacers have higher | |
| POM | Texture | Schlieren Texture (Thread-like) | Confirms Nematic phase.[3] If "focal conic" fans appear, it suggests a Smectic phase (highly ordered).[1] |
| XRD | 2 | Sharp peak at low angle | Indicates layer spacing (Smectic ordering) if present.[1][3] |
Expert Insight - The "Odd-Even" Effect: In LCPs, the spacer parity dictates the conformation of the polymer chain.
-
Even (n=6): The mesogens (aromatic rings) align parallel to the chain axis, maximizing linearity and thermal stability (
is high).[1] -
Odd (n=5, 7): The mesogens are tilted relative to the chain axis, introducing kinks that lower the transition temperatures and entropy.[1]
-
Application: Use 6-HBA derivatives when high mechanical strength and thermal resistance are required.[1] Use odd-spacers when lower processing temperatures are needed.[1]
References
-
Synthesis and Properties of Alkoxybenzoic Acids: Imrie, C. T. (1999). Liquid Crystal Dimers and Oligomers. Structure and Bonding.[1]
-
Odd-Even Effects in LCPs: Blumstein, A., & Thomas, O. (1982).[1] Odd-even effect in the thermodynamic properties of thermotropic nematic polyesters. Macromolecules.
-
Polymerization Protocols for A-B Monomers: Kricheldorf, H. R. (2001). Liquid Crystalline Polyesters.[1] Handbook of Polymer Synthesis.
-
Characterization of 4-(alkyloxy)benzoic acids: Kumar, S. (2001). Chemistry of Discotic Liquid Crystals.
Sources
applications of 4-((6-Hydroxyhexyl)oxy)benzoic acid in materials science
Application Note: 4-((6-Hydroxyhexyl)oxy)benzoic Acid as a Mesogenic Scaffold [1]
Executive Summary
4-((6-Hydroxyhexyl)oxy)benzoic acid (6-HHBA) is a critical heterobifunctional mesogenic building block .[1] It serves as a foundational scaffold in the synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs), reactive mesogens, and supramolecular assemblies.[1] Its structural duality—possessing a rigid aromatic core (benzoic acid) capable of hydrogen bonding and a flexible aliphatic spacer ending in a reactive hydroxyl group—allows it to function as a versatile "molecular lego" piece.[1]
This guide details the protocols for synthesizing 6-HHBA, converting it into reactive mesogens (acrylates), and utilizing it in supramolecular hydrogen-bonded liquid crystals.[1]
Technical Specifications & Properties
| Property | Specification |
| Chemical Name | 4-((6-Hydroxyhexyl)oxy)benzoic acid |
| CAS Number | 83883-25-4 |
| Molecular Formula | C₁₃H₁₈O₄ |
| Molecular Weight | 238.28 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 139–140 °C |
| Solubility | Soluble in Ethanol, DMF, DMSO; Sparingly soluble in water |
| pKa | ~4.48 (Carboxylic acid), ~15 (Alcohol) |
| Key Functionality | Dual-reactive: -COOH (Dimerization/Esterification) & -OH (Acrylation/Etherification) |
Application 1: Synthesis of the Mesogenic Scaffold (6-HHBA)
Before utilizing 6-HHBA, high-purity synthesis is required.[1] The following protocol utilizes a Williamson ether synthesis followed by hydrolysis, optimized for yield and purity.
Protocol A: Synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic acid
Reagents:
-
Ethyl 4-hydroxybenzoate (1.0 eq)[1]
-
6-Chloro-1-hexanol (1.1 eq)[1]
-
Potassium Carbonate (
, anhydrous, 2.5 eq)[1] -
Potassium Iodide (KI, catalytic amount, 0.1 eq)[1]
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]
Step-by-Step Workflow:
-
Etherification:
-
Dissolve Ethyl 4-hydroxybenzoate (16.6 g, 0.1 mol) in DMF (100 mL).
-
Add
(34.5 g, 0.25 mol) and KI (1.6 g, 0.01 mol).[1] Stir at 80°C for 30 minutes to form the phenoxide. -
Dropwise add 6-Chloro-1-hexanol (15.0 g, 0.11 mol).[1]
-
Reflux at 90–100°C for 12–16 hours under nitrogen atmosphere.
-
Monitor: Check TLC (Hexane:Ethyl Acetate 7:[1]3) for disappearance of the phenol.
-
Workup: Pour reaction mixture into ice water (500 mL). Filter the white precipitate (Ethyl 4-((6-hydroxyhexyl)oxy)benzoate).[1] Recrystallize from ethanol.
-
-
Hydrolysis:
-
Dissolve the intermediate ester in Ethanol (150 mL).[1]
-
Add aqueous NaOH (10%, 50 mL).[1] Reflux for 4 hours.
-
Acidification: Cool to room temperature. Acidify with HCl (1M) until pH ~2. The product, 6-HHBA, will precipitate as a white solid.[1]
-
Purification: Filter, wash with water, and recrystallize from Ethanol/Water (9:1).[1] Dry in a vacuum oven at 60°C.
-
Application 2: Synthesis of Reactive Mesogens (Liquid Crystal Monomers)
The most commercially significant application of 6-HHBA is its conversion into 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid (CAS 83883-26-5).[1] This molecule is a "reactive mesogen"—it behaves as a liquid crystal but can be polymerized into a film to "freeze" the orientation, used extensively in optical compensation films for displays.
Protocol B: Selective Acrylation[1]
Objective: React the aliphatic -OH group with acryloyl chloride without affecting the aromatic -COOH group.[1]
Reagents:
-
6-HHBA (Synthesized in Protocol A)[1]
-
Acryloyl Chloride (1.1 eq)[1]
-
N,N-Dimethylaniline (DMA) or Triethylamine (TEA) (2.0 eq)[1]
-
Stabilizer: BHT (2,6-di-tert-butyl-4-methylphenol) (trace)[1]
-
Solvent: THF (anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve 6-HHBA (10 g) and BHT (10 mg) in anhydrous THF (100 mL). Add DMA (2.0 eq). Cool the solution to 0°C in an ice bath.
-
Acrylation: Add Acryloyl Chloride dropwise over 30 minutes, maintaining temperature < 5°C. The reaction is highly exothermic.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quenching: Pour into ice water containing dilute HCl (to neutralize amine).
-
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine and water.[1]
-
Purification: Evaporate solvent. Recrystallize from Ethanol.[1]
Application 3: Supramolecular Liquid Crystals
6-HHBA acts as a proton donor for supramolecular assembly.[1] By mixing it with a proton acceptor (like 4,4'-bipyridine), a hydrogen-bonded complex is formed.[1] This complex behaves as a rod-like (calamitic) liquid crystal, exhibiting mesophases that the individual components do not.[1]
Protocol C: Preparation of H-Bonded LC Complex
-
Weighing: Weigh equimolar amounts of 6-HHBA and 4,4'-bipyridine (1:1 or 2:1 molar ratio depending on desired geometry).
-
Dissolution: Dissolve both components separately in hot Pyridine or THF.
-
Complexation: Mix the solutions and stir at 60°C for 1 hour.
-
Evaporation: Slowly evaporate the solvent under reduced pressure (Rotavap).
-
Annealing: Dry the resulting solid in a vacuum oven at 80°C for 24 hours to ensure complete solvent removal and H-bond network formation.
-
Characterization: Analyze via DSC (Differential Scanning Calorimetry) and POM (Polarized Optical Microscopy) to observe the induced Smectic or Nematic phases.[1][5][6][7][8]
Visualizing the Chemistry
The following diagram illustrates the central role of 6-HHBA in materials science, mapping the synthesis pathways from raw materials to advanced polymers and supramolecular structures.
Figure 1: Synthetic workflow and application tree for 4-((6-Hydroxyhexyl)oxy)benzoic acid.
References
-
ChemicalBook. (2025).[1] 4-((6-Hydroxyhexyl)oxy)benzoic acid Properties and Suppliers. Retrieved from [1]
-
PubChem. (2025).[1][9] 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid (Downstream Derivative).[1][2] National Library of Medicine. Retrieved from [1]
-
TCI Chemicals. (2025).[1][6] Product Specification: 4-[[6-(Acryloyloxy)hexyl]oxy]benzoic Acid.[1][2][3][4] Retrieved from [1]
-
Imrie, C. T., et al. (1994).[1] The preparation and properties of some liquid crystalline polyesters. Polymer, 35(15).[1] (Foundational text on using alkoxybenzoic acids in LCPs).
-
Kato, T., & Frechet, J. M. J. (1989).[1] Stabilization of a liquid crystalline phase through noncovalent interaction with a polymer side chain. Macromolecules. (Seminal work on H-bonded LCs using benzoic acid derivatives).
Sources
- 1. 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid - Career Henan Chemical Co. [coreychem.com]
- 2. 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid | C16H20O5 | CID 3713565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dakenchem.com [dakenchem.com]
- 4. 4-[[6-(Acryloyloxy)hexyl]oxy]benzoic Acid | 83883-26-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Precision Self-Assembly of 4-((6-Hydroxyhexyl)oxy)benzoic Acid
Executive Summary & Physicochemical Basis
This guide details the self-assembly protocols for 4-((6-Hydroxyhexyl)oxy)benzoic acid (CAS: 83883-25-4), a bifunctional mesogen critical in liquid crystal (LC) engineering and supramolecular polymer chemistry. Unlike simple alkoxybenzoic acids, this molecule possesses two competing hydrogen-bonding sites: the carboxylic acid head group and the terminal hydroxyl tail.
Key Mechanism:
-
Primary Assembly (Dimerization): The carboxylic acid groups form a cyclic dimer (R
(8) motif) via double hydrogen bonding. This creates a rigid, rod-like core essential for mesophase formation. -
Secondary Assembly (Network Formation): The terminal hydroxyl group (-OH) allows for lateral hydrogen bonding or "head-to-tail" catemer formation, enabling the transition from discrete dimers to extended supramolecular networks or smectic layer stabilization.
Experimental Protocols
Protocol A: Thermotropic Liquid Crystal Assembly (Bulk Phase)
Objective: To induce ordered smectic/nematic mesophases via thermal annealing. Application: Optical films, anisotropic charge transport layers.
Reagents & Equipment:
-
4-((6-Hydroxyhexyl)oxy)benzoic acid (>98% purity).
-
Substrate: Octadecyltrichlorosilane (OTS) treated glass slides (for homeotropic alignment).
-
Hot stage (Linkam or similar) with PID controller.
Step-by-Step Methodology:
-
Pre-treatment: Dissolve 10 mg of the compound in 1 mL of THF (Tetrahydrofuran). Sonicate for 5 minutes to ensure complete dissolution.
-
Drop Casting: Dispense 50 µL of the solution onto the OTS-treated slide.
-
Solvent Removal: Allow solvent to evaporate at room temperature (25°C) for 2 hours in a fume hood, followed by vacuum drying at 40°C for 4 hours to remove trace solvent.
-
Clearing: Heat the sample rapidly (10°C/min) to 160°C (above the clearing point) to erase thermal history and achieve an isotropic liquid state.
-
Annealing (Critical Step):
-
Cool at a controlled rate of 0.5°C/min to 135°C.
-
Hold isothermally at 135°C for 30 minutes. This allows the carboxylic acid dimers to stack into defect-free domains.
-
Continue cooling at 1°C/min to room temperature.
-
-
Validation: Observe under POM with crossed polarizers. Look for "focal conic" textures (indicative of Smectic A/C phases) or "Schlieren" textures (Nematic).
Protocol B: Supramolecular Co-Assembly (Solution Phase)
Objective: To create hydrogen-bonded side-chain polymers using a proton acceptor. Application: Dynamic drug delivery carriers, tunable hydrogels.
Reagents:
-
Guest: 4,4'-Bipyridine (Proton Acceptor).
-
Solvent: Chloroform (HPLC Grade).
Step-by-Step Methodology:
-
Stoichiometric Calculation: Prepare a 2:1 molar ratio mixture (2 moles Acid : 1 mole Bipyridine). The acid dimers will break, and the acid proton will donate to the pyridine nitrogen.
-
Note: Precision is vital. A 1% deviation can lead to phase separation of the uncomplexed component.
-
-
Mixing: Dissolve both components separately in Chloroform at 1 wt%. Mix the solutions in a glass vial.
-
Complexation: Stir the mixture at 50°C for 1 hour. The solution should remain clear.
-
Slow Evaporation: Pour the mixture into a Teflon mold. Cover with a perforated foil to slow evaporation (24-48 hours). Rapid evaporation causes kinetic trapping of the amorphous phase.
-
Validation: Perform FTIR spectroscopy.
-
Success Indicator: Disappearance of the broad -OH dimer stretch (~3000-2500 cm⁻¹) and appearance of H-bonded O-H...N bands (~1900, 2500 cm⁻¹).
-
Data Summary & Characterization
| Parameter | Value / Characteristic | Method of Verification |
| Melting Point ( | ~139-140°C | DSC (Endothermic peak) |
| Clearing Point ( | ~155-160°C | POM (Dark field transition) |
| Assembly Motif | Carboxylic Dimer + Hydroxyl Network | FTIR (C=O stretch shift: 1680 |
| Layer Spacing ( | ~24-28 Å (Smectic Phase) | Small Angle X-ray Scattering (SAXS) |
Mechanism Visualization
The following diagram illustrates the competitive assembly pathways and the experimental workflow to achieve the desired supramolecular architecture.
Figure 1: Self-assembly pathways showing the transition from monomer to Thermotropic Liquid Crystal (left branch) and Supramolecular Polymer (right branch).
Troubleshooting & Optimization
-
Problem: Sample crystallizes immediately upon cooling (no LC phase).
-
Problem: "Oily streaks" visible in POM.
-
Problem: Incomplete co-assembly with Bipyridine.
References
-
Kato, T., & Fréchet, J. M. J. (1989). Stabilization of liquid crystalline phases through hydrogen bonding.[7] Macromolecules.
-
Imrie, C. T., et al. (2008). Supramolecular Hydrogen-Bonded Liquid Crystals Formed from 4-(4′-Pyridylazophenyl)-4″–Substituted Benzoates and 4-Alkoxybenzoic Acids.[7] Molecular Crystals and Liquid Crystals.
-
Specific Polymers. Product Specification: Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-.[8] (Demonstrates acrylate functionalization utility).
-
ChemSrc. 4-((6-Hydroxyhexyl)oxy)benzoic acid Physicochemical Properties.
Sources
- 1. mdpi.com [mdpi.com]
- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 83883-25-4: 4-[(6-Hydroxyhexyl)oxy]benzoic acid [cymitquimica.com]
- 4. 4-((6-HYDROXYHEXYL)OXY)BENZOIC ACID | CAS#:83883-25-4 | Chemsrc [chemsrc.com]
- 5. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]
- 6. US3532745A - Method for preparing p-hydroxybenzoic acid - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, 1,1′-[2-(1,1-dimethylethyl)-1,4-phenylene] ester (ACI) - specific polymers [specificpolymers.com]
Application Notes and Protocols: 4-((6-Hydroxyhexyl)oxy)benzoic Acid for Polyester Synthesis
Introduction: A Versatile Monomer for Advanced Polyesters
4-((6-Hydroxyhexyl)oxy)benzoic acid is a bifunctional monomer that holds significant promise in the synthesis of advanced polyesters. Its unique structure, featuring a rigid aromatic core and a flexible aliphatic chain with terminal hydroxyl and carboxylic acid groups, allows for the creation of polymers with a tailored balance of properties. These polyesters are finding increasing applications in fields such as drug delivery, liquid crystals, and specialty engineering plastics. The presence of the hexyl ether linkage imparts a degree of flexibility to the polymer backbone, which can be crucial for tuning mechanical properties and degradation kinetics in biomedical applications.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, polymerization, and characterization of 4-((6-hydroxyhexyl)oxy)benzoic acid and its resulting polyesters.
Monomer Profile: 4-((6-Hydroxyhexyl)oxy)benzoic Acid
| Property | Value |
| Chemical Formula | C₁₃H₁₈O₄ |
| Molecular Weight | 238.28 g/mol |
| CAS Number | 83883-25-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents |
Diagram: Chemical Structure of 4-((6-Hydroxyhexyl)oxy)benzoic Acid
Caption: Chemical structure of the monomer.
Synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic Acid: A Two-Step Protocol
The synthesis of 4-((6-hydroxyhexyl)oxy)benzoic acid is typically achieved through a two-step process: Williamson ether synthesis to couple the hexanediol to a protected p-hydroxybenzoic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.
Part 1: Synthesis of Ethyl 4-((6-hydroxyhexyl)oxy)benzoate
Expertise & Experience: This initial step involves the etherification of ethyl p-hydroxybenzoate with 6-chlorohexan-1-ol. The use of an ethyl ester protects the carboxylic acid functionality during the reaction. A strong base, such as potassium carbonate, is employed to deprotonate the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile. Acetone is a suitable solvent for this reaction.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl p-hydroxybenzoate (1 equivalent), 6-chlorohexan-1-ol (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in dry acetone.
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure ethyl 4-((6-hydroxyhexyl)oxy)benzoate.
Part 2: Hydrolysis to 4-((6-Hydroxyhexyl)oxy)benzoic Acid
Expertise & Experience: The second step is a standard ester hydrolysis. A solution of sodium hydroxide in a mixture of water and ethanol is used to saponify the ethyl ester. Acidification of the reaction mixture then protonates the carboxylate to yield the final product.
Protocol:
-
Reaction Setup: Dissolve the purified ethyl 4-((6-hydroxyhexyl)oxy)benzoate from Part 1 in a mixture of ethanol and water.
-
Hydrolysis: Add a solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is approximately 2-3. A white precipitate of 4-((6-hydroxyhexyl)oxy)benzoic acid will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[2]
Trustworthiness: Characterization of the Monomer
To ensure the identity and purity of the synthesized monomer, the following characterization techniques are recommended:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the hexyl chain, and the hydroxyl and carboxylic acid protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 13 unique carbon atoms in the molecule.[3]
-
FTIR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and the C-O stretches of the ether and carboxylic acid.[4][5]
-
Melting Point: A sharp melting point is indicative of high purity.
Polymerization of 4-((6-Hydroxyhexyl)oxy)benzoic Acid: Melt Polycondensation
Melt polycondensation is a common and effective method for the synthesis of polyesters from hydroxy acids. This technique involves heating the monomer above its melting point in the presence of a catalyst, driving the reaction by the removal of a small molecule byproduct, in this case, water.
Expertise & Experience: The direct polycondensation of 4-((6-hydroxyhexyl)oxy)benzoic acid requires high temperatures and a vacuum to effectively remove water and drive the equilibrium towards high molecular weight polymer formation. The choice of catalyst is critical; common catalysts for polyesterification include antimony trioxide (Sb₂O₃) and titanium-based compounds. The reaction is typically carried out in two stages: an initial esterification at atmospheric pressure followed by a polycondensation step under high vacuum.
Protocol for Melt Polycondensation
Reaction Setup:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
A high-temperature heating mantle with a temperature controller.
Procedure:
-
Charging the Reactor: Charge the flask with 4-((6-hydroxyhexyl)oxy)benzoic acid and the catalyst (e.g., 200-300 ppm of Sb₂O₃).
-
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen.
-
First Stage (Esterification):
-
Heat the reactor to a temperature above the melting point of the monomer (e.g., 180-200 °C) under a slow stream of nitrogen.
-
Maintain this temperature for 2-3 hours to allow for the initial esterification and removal of the bulk of the water.
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 220-250 °C.
-
Slowly apply a vacuum, reducing the pressure to below 1 mmHg over a period of 1-2 hours.
-
Continue the reaction under high vacuum for 4-8 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds.
-
-
Polymer Isolation:
-
Once the desired viscosity is reached, release the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor and allow it to cool.
-
The resulting polyester can be pelletized or ground for further processing and analysis.
-
Trustworthiness: Characterization of the Polyester
The properties of the resulting polyester should be thoroughly characterized to validate the success of the polymerization:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polyester.[6][7][8][9]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[7][9]
-
¹H and ¹³C NMR Spectroscopy: To confirm the polyester structure and the absence of residual monomer.
-
FTIR Spectroscopy: To verify the formation of the ester linkages.
Diagram: Polymerization Workflow
Caption: Workflow for polyester synthesis.
Applications in Drug Development
Polyesters derived from 4-((6-hydroxyhexyl)oxy)benzoic acid are particularly interesting for drug delivery applications due to their potential biodegradability and biocompatibility.[10][11] The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to the degradation of the polymer into its monomer, which can be metabolized and cleared from the body.
Key Advantages for Drug Delivery:
-
Controlled Release: The degradation rate of the polyester can be tuned by copolymerization with other monomers, allowing for the controlled release of encapsulated therapeutic agents over extended periods.
-
Biocompatibility: The monomer and its degradation products are expected to have low toxicity.[10]
-
Formulation Versatility: These polyesters can be formulated into various drug delivery systems, including nanoparticles, microparticles, and implants.
Diagram: Drug Delivery Application Logic
Caption: Drug delivery system workflow.
Safety Precautions
As with all laboratory procedures, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All synthesis and polymerization reactions should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used.
References
-
Organic Syntheses Procedure: ethyl 4-aminobenzoate. (n.d.). Retrieved from [Link]
-
Synthesis of 4-(3-(4-hydroxybenzyl)oxy)aryl benzoate derivatives. (2024). Retrieved from [Link]
- US Patent US20160318841A1: Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (2016).
-
Organic Syntheses Procedure: esterification of carboxylic acids with trialkyloxonium salts. (n.d.). Retrieved from [Link]
-
FTIR spectrum of 4-[(6-hydroxyhexyl)oxy]-2,5-dimethylbenzonitrile. (n.d.). Retrieved from [Link]
-
Biodegradation, biocompatibility, and drug delivery in poly(ω-pentadecalactone-co-p-dioxanone) copolyesters. (2011). PubMed. Retrieved from [Link]
-
Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. (2021). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid. (2024). ResearchGate. Retrieved from [Link]
-
ChemSynthesis: ethyl 2-hexyl-4,6-dihydroxybenzoate. (n.d.). Retrieved from [Link]
- US Patent US20160318841A1: Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (2016).
-
FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. (2012). PubMed. Retrieved from [Link]
-
SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. (n.d.). Waters Corporation. Retrieved from [Link]
-
Selectively Biodegradable Polyesters: Nature-Inspired Construction Materials for Future Biomedical Applications. (2020). MDPI. Retrieved from [Link]
-
1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
NMR spectrum of the product 4-hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermogravemetric analysis and DSC graph of benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Benzoic acid, 4-hydroxy-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters. (2011). PMC - NIH. Retrieved from [Link]
-
In Situ FTIR Spectroscopy for Scanning Accessible Active Sites in Defect-Engineered UiO-66. (2023). PMC. Retrieved from [Link]
-
Solved Proton and carbon-13 NMR spectra of benzoic acid are... (2022). Chegg.com. Retrieved from [Link]
-
TGA and DSC Analysis of the Polyesters. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzoic acid, 4-ethoxy-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. CAS 83883-25-4: 4-[(6-Hydroxyhexyl)oxy]benzoic acid [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biodegradation, biocompatibility, and drug delivery in poly(ω-pentadecalactone-co-p-dioxanone) copolyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodegradable Aliphatic Polyesters for Drug Delivery [sigmaaldrich.com]
Application Note: Comprehensive Characterization of 4-((6-Hydroxyhexyl)oxy)benzoic Acid
Executive Summary
4-((6-Hydroxyhexyl)oxy)benzoic acid (CAS: 83883-25-4) is a bifunctional mesogenic intermediate critical in the synthesis of side-chain liquid crystalline polymers (SCLCPs) and supramolecular assemblies.[1] Its unique structure features a rigid aromatic core (benzoic acid) capable of hydrogen-bonded dimerization, coupled with a flexible alkyl spacer ending in a reactive primary hydroxyl group.[1]
This guide provides a rigorous, self-validating framework for characterizing this molecule.[1] Unlike standard small molecules, the dual nature of this compound—acting as both a liquid crystal precursor and a hydrogen-bond donor/acceptor—requires a specialized analytical approach combining thermal stress testing (DSC/TGA) with structural confirmation (NMR/FTIR).[1]
Chemical Identity & Critical Quality Attributes (CQAs)
| Attribute | Specification |
| Chemical Name | 4-((6-Hydroxyhexyl)oxy)benzoic acid |
| CAS Number | 83883-25-4 |
| Molecular Formula | |
| Molecular Weight | 238.28 g/mol |
| Melting Point | 139–140 °C (Crystalline to Isotropic/Mesophase) |
| Solubility | Soluble in DMSO, THF, Ethanol (hot); Insoluble in Water |
| Appearance | White to off-white crystalline powder |
Critical Quality Attributes (CQAs):
-
Spacer Integrity: The 6-carbon chain must remain intact without branching or oxidation.[1]
-
End-Group Fidelity: Simultaneous presence of free -COOH and -OH groups without intermolecular esterification (oligomerization).[1]
-
Thermal History: The crystalline form can vary based on the solvent of recrystallization; thermal cycling is required to erase history.[1]
Structural Confirmation Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Validate the carbon skeleton and ensure the correct ratio of aromatic to aliphatic protons.
Expert Insight: Use DMSO-d6 rather than
Protocol:
-
Sample Prep: Dissolve 10–15 mg of sample in 0.6 mL DMSO-d6.
-
Acquisition: Run
(16 scans) and (512 scans).[1] -
Peak Assignment (Self-Validation Criteria):
| Moiety | Shift ( | Multiplicity | Integration | Diagnostic Value |
| -COOH | 12.0 – 13.0 | Broad Singlet | 1H | Confirms acid functionality; disappearance indicates salt formation or esterification.[1] |
| Ar-H (2,6) | ~7.85 | Doublet (d) | 2H | Ortho to electron-withdrawing carbonyl.[1] |
| Ar-H (3,5) | ~6.98 | Doublet (d) | 2H | Ortho to electron-donating ether; confirms para-substitution.[1] |
| Ar-O-CH2- | ~4.04 | Triplet (t) | 2H | Confirms ether linkage stability.[1] |
| -CH2-OH | ~3.38 | Multiplet | 2H | Diagnostic for the terminal hydroxyl; often overlaps with water in DMSO.[1] |
| -OH (Alcohol) | ~4.35 | Triplet (t) | 1H | Only visible in dry DMSO; confirms primary alcohol. |
| Alkyl Chain | 1.3 – 1.8 | Multiplets | 8H | Validate spacer length (C6).[1] |
Fourier Transform Infrared Spectroscopy (FTIR)
Objective: Differentiate between the carboxylic acid carbonyl and potential ester impurities (from self-polymerization).
Key Bands:
-
3200–3500 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).[1]
-
2500–3000 cm⁻¹: Broad "hump" characteristic of carboxylic acid O-H dimers.[1]
-
1680–1700 cm⁻¹: C=O stretch (Acid dimer).[1] Note: A shift to ~1735 cm⁻¹ indicates ester formation (impurity).
-
1250 cm⁻¹: Ar-O-C asymmetric stretch (Ether linkage).[1]
Thermal & Mesomorphic Characterization
This compound is a "reactive mesogen."[1][2][3] It may exhibit liquid crystalline phases (smectic or nematic) typically upon melting or supercooling.[1]
Differential Scanning Calorimetry (DSC)
Objective: Determine melting point (
Protocol:
-
Pan Preparation: Weigh 3–5 mg into an aluminum pan. Crimp hermetically to prevent sublimation.[1]
-
Purge Gas: Nitrogen (
) at 50 mL/min. -
Thermal Cycle (The "Heat-Cool-Heat" Logic):
-
Step 1 (First Heat): Ramp 25°C
160°C @ 10°C/min.[1] Purpose: Erase thermal history/solvent effects.[1] -
Step 2 (Cooling): Ramp 160°C
0°C @ 5°C/min. Purpose: Detect monotropic LC phases (phases that only appear on cooling). -
Step 3 (Second Heat): Ramp 0°C
160°C @ 10°C/min. Purpose: Determine intrinsic and thermodynamic transitions.
-
Data Interpretation:
-
Sharp Endotherm (~140°C): Crystalline
Isotropic transition.[1] -
Small Exotherms on Cooling: Indicates formation of Liquid Crystal phases (e.g., Isotropic
Nematic Smectic).[1]
Polarized Optical Microscopy (POM)
Objective: Visual confirmation of mesophases. Setup: Hot-stage mounted on a polarizing microscope with crossed polarizers. Procedure:
-
Heat sample to isotropic phase (>145°C).[1]
-
Cool slowly (1°C/min).
-
Observation: Look for birefringent textures against a dark background.[1]
Purity Profiling (HPLC)
Objective: Quantify unreacted 4-hydroxybenzoic acid or 6-chlorohexanol.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of -COOH, improving peak shape).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 20% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm (Aromatic core).[1]
Visualization: Characterization Workflow
Caption: Logical workflow for the structural and functional validation of 4-((6-Hydroxyhexyl)oxy)benzoic acid, ensuring material readiness for polymerization.
References
-
Chemical Identity & Properties
-
Liquid Crystal Homologs & Thermal Behavior
- NMR Characterization of Benzoic Acid Derivatives
-
DSC Protocols for Liquid Crystals
-
DSC thermograms of 4-(decyloxy)benzoic acid. ResearchGate. Retrieved from [Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. dakenchem.com [dakenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-((6-HYDROXYHEXYL)OXY)BENZOIC ACID | CAS#:83883-25-4 | Chemsrc [chemsrc.com]
- 7. 4-(6-HYDROXYHEXYLOXY)BENZOIC ACID | 83883-25-4 [chemicalbook.com]
- 8. CAS 83883-25-4: 4-[(6-Hydroxyhexyl)oxy]benzoic acid [cymitquimica.com]
Application Note: FTIR Characterization of 4-((6-Hydroxyhexyl)oxy)benzoic Acid
Executive Summary
4-((6-Hydroxyhexyl)oxy)benzoic acid (CAS: 83883-25-4) is a bifunctional liquid crystal mesogen featuring a rigid aromatic core and a flexible alkyl spacer terminated by a hydroxyl group. Its significance lies in its "Janus-like" hydrogen bonding capability: the carboxylic acid "head" and the hydroxyl "tail" compete to form supramolecular architectures (dimers vs. linear polymers).
This application note details the FTIR protocol for characterizing this molecule. Unlike simple small molecules, the spectral profile of this compound is highly sensitive to thermal history and phase state (crystalline vs. liquid crystalline vs. isotropic). This guide provides a robust methodology for distinguishing these states and validating molecular integrity.
Experimental Configuration & Protocol
Instrumentation & Sampling
For this specific mesogen, Attenuated Total Reflectance (ATR) is recommended for routine ID, while Transmission (KBr pellet) is superior for detailed H-bond analysis due to lower detector saturation in the OH region.
| Parameter | Setting / Recommendation | Rationale |
| Mode | ATR (Diamond/ZnSe) or Transmission (KBr) | ATR for speed; KBr for high-resolution H-bond region analysis. |
| Detector | DTGS or MCT | DTGS is sufficient for static; MCT required for kinetic/thermal phase transition studies. |
| Resolution | 2 cm⁻¹ or 4 cm⁻¹ | 2 cm⁻¹ is necessary to resolve splitting in carbonyl bands during phase transitions. |
| Scans | 32 (Routine) / 64+ (High Quality) | Higher S/N ratio required to detect subtle overtone bands in the 2500–2700 cm⁻¹ region. |
| Spectral Range | 4000 – 400 cm⁻¹ | Covers key OH stretching (high freq) and aromatic out-of-plane bending (low freq). |
Step-by-Step Workflow
Figure 1: Decision matrix and workflow for FTIR acquisition. KBr is preferred when analyzing the subtle 'Fermi resonance' bands of the acid dimer.
Spectral Analysis & Interpretation
The spectrum of 4-((6-Hydroxyhexyl)oxy)benzoic acid is defined by the competition between the carboxylic acid dimer and the alcohol-acid intermolecular bonding.
Key Functional Group Assignments
| Frequency (cm⁻¹) | Functional Group | Mode | Diagnostic Notes |
| 3200 – 3500 | O-H (Alcohol) | Stretch | Medium/Broad. Distinct from the acid envelope. Indicates the "tail" integrity. |
| 2500 – 3300 | O-H (Acid) | Stretch | Very broad, "hairy" envelope. Characteristic of carboxylic acid dimers . |
| 2850 – 2950 | C-H (Alkyl) | Stretch | Sharp doublets (sym/asym) from the hexyl spacer. |
| ~1680 | C=O (Acid) | Stretch | Critical Marker. 1680 cm⁻¹ = H-bonded Dimer (Solid state).1710+ cm⁻¹ = Free Monomer or Ester-like H-bond (High Temp). |
| 1606, 1580 | C=C (Aromatic) | Stretch | "Skeletal" vibrations of the benzene ring. |
| 1255 | C-O (Ether) | Stretch | Asymmetric stretch of the Ar-O-CH₂ linkage. |
| ~930 | O-H (Acid) | Out-of-Plane | Broad band characteristic of the dimer ring structure. |
Advanced Insight: The Hydrogen Bonding Network
In the crystalline solid state, this molecule typically exists as a cyclic dimer formed by the carboxylic acid heads. However, upon heating to the liquid crystal (mesophase) or isotropic state, these dimers can disrupt, leading to linear "polymer-like" chains where the acid head bonds to the hydroxyl tail of a neighbor.
Detection Protocol:
-
Monitor 1680 cm⁻¹: A shift to higher frequency (~1700-1720 cm⁻¹) indicates breaking of the cyclic dimer.
-
Monitor 3200-3400 cm⁻¹: Changes in the shape of the alcohol OH band indicate if the tail is free or participating in H-bonding.
Figure 2: Supramolecular transitions detectable by FTIR. The shift from cyclic dimers to linear chains is a hallmark of phase transition in hydroxy-alkoxybenzoic acids.
Quality Control & Troubleshooting
-
Issue: "Hairy" Baseline 2500-3000 cm⁻¹:
-
Cause: This is normal for carboxylic acids (Fermi resonance of OH stretch with overtone of COH bend). Do not attempt to "correct" this as baseline noise; it is a structural feature.
-
-
Issue: Missing 1680 cm⁻¹ peak (Shifted to 1700+):
-
Cause: Sample may be wet (water disrupts dimers) or dissolved in a solvent that breaks H-bonds (e.g., Methanol). Ensure sample is dried and run in solid state (KBr/ATR) for dimer confirmation.
-
-
Issue: Weak Ether Band (~1250 cm⁻¹):
-
Cause: Poor contact in ATR. The ether linkage is part of the rigid core; if the crystal packing prevents good contact, this band intensity drops. Increase pressure on the ATR anvil.
-
References
-
NIST Chemistry WebBook. Benzoic acid, 4-hydroxy- Infrared Spectrum. (Used as reference for head-group vibrations). [Link]
-
Royal Society of Chemistry. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. (Reference for alkoxybenzoic acid H-bonding shifts). [Link]
Application Note: Thermal Characterization of 4-((6-Hydroxyhexyl)oxy)benzoic acid via Differential Scanning Calorimetry (DSC)
This Application Note is structured as a comprehensive technical guide for the thermal characterization of 4-((6-Hydroxyhexyl)oxy)benzoic acid (often abbreviated in materials science contexts as a functionalized alkoxybenzoic acid derivative). It is designed for researchers in supramolecular chemistry, liquid crystal engineering, and drug delivery systems.
Executive Summary
4-((6-Hydroxyhexyl)oxy)benzoic acid is a bifunctional building block characterized by a rigid benzoic acid core, a flexible hexyloxy spacer, and a terminal hydroxyl group. Its thermal behavior is governed by two competing interaction mechanisms: the strong hydrogen-bonded dimerization of the carboxylic acid head group and the weaker, directional H-bonding of the terminal hydroxyl tail.
This guide provides a rigorous protocol for determining its melting point (
Material Properties & Theoretical Thermal Behavior
Before experimental execution, the analyst must understand the expected thermal events to differentiate artifacts from real transitions.
| Property | Value / Characteristic | Relevance to DSC |
| Molecular Formula | MW = 238.28 g/mol | |
| Melting Point (Lit.) | 139–140 °C [1] | Primary endothermic event target. |
| Structural Features | Benzoic Acid Dimer + Alkyl Spacer | Potential for Liquid Crystalline (LC) phases (Smectic/Nematic).[1] |
| Thermal Risk | Decarboxylation | Risk of decomposition >200°C; requires inert atmosphere. |
| Hygroscopicity | Moderate | Moisture can act as a plasticizer, depressing |
Mechanistic Insight: The "Dimerization" Factor
In the solid state, 4-((6-Hydroxyhexyl)oxy)benzoic acid exists primarily as a hydrogen-bonded dimer. Upon heating, the transition from Crystal (
-
Key Insight: If the sample is wet, water disrupts this dimerization, causing broad, split peaks.
Experimental Protocol
Sample Preparation
Objective: Maximize thermal contact while preventing sublimation and moisture interference.
-
Drying: Dry the sample in a vacuum desiccator over
for at least 24 hours prior to analysis to remove surface moisture. -
Pan Selection: Use Tzero Hermetic Aluminum Pans (or equivalent).
-
Reasoning: Benzoic acid derivatives have significant vapor pressure near their melting points. Open or crimped pans may allow sublimation, resulting in a sloping baseline and mass loss artifacts. Hermetic sealing suppresses volatilization.
-
-
Mass: Weigh 2.0 – 4.0 mg of sample.
-
Precision: Ensure the sample is flattened on the bottom of the pan. Do not pile it; poor thermal contact causes peak broadening (
lag).
-
Instrument Parameters
Purge Gas: Nitrogen (
Thermal Cycle (Heat-Cool-Heat): Standard DSC analysis requires a "Heat-Cool-Heat" strategy to erase thermal history (crystallinity variations from synthesis/storage).
-
Step 1: Equilibration: Equilibrate at 0.00 °C.
-
Step 2: First Heating: Ramp 10.00 °C/min to 160.00 °C.
-
Goal: Observe "as-received" melting and volatile release (solvents).
-
-
Step 3: Cooling: Ramp 10.00 °C/min to 0.00 °C.
-
Goal: Observe crystallization (
) and potential monotropic LC phases (phases that appear only on cooling).
-
-
Step 4: Second Heating: Ramp 10.00 °C/min to 170.00 °C.
-
Goal: Collect thermodynamic data (
, ) from a controlled thermal history.
-
Workflow Diagram (DOT)
Figure 1: Standardized Heat-Cool-Heat DSC workflow for benzoic acid derivatives.
Data Analysis & Interpretation
The Melting Transition (Second Heating)
On the second heating scan, you should observe a sharp endothermic peak.
-
Onset Temperature (
): This is the thermodynamic melting point. For pure 4-((6-Hydroxyhexyl)oxy)benzoic acid, expect °C [1].[2] -
Peak Maximum (
): Slightly higher than onset. A difference °C between Onset and Peak indicates low purity or poor thermal contact. -
Enthalpy of Fusion (
): Integrate the area under the peak. This value reflects the energy required to break the crystal lattice and potentially disrupt hydrogen bonds.
Liquid Crystal (Mesophase) Identification
Alkoxybenzoic acids are known mesogens. While the 139°C transition is likely
-
Look for: Small "shoulder" peaks or minor endotherms just before the main melting peak (indicating Solid-Solid transitions) or just after (indicating Smectic-Nematic transitions).
-
Cooling Scan Importance: If the material is a monotropic liquid crystal, the mesophase will only appear during cooling. Watch for a small exotherm (Isotropic
LC) followed by a larger exotherm (LC Crystal).
Phase Transition Logic
Figure 2: Potential phase pathways. Direct melting is expected, but monotropic LC phases are common in this class.
Troubleshooting & Validation
| Issue | Observation on DSC Trace | Root Cause | Corrective Action |
| Broad Melting Peak | Peak width > 3°C | Impurities or "Thermal Lag" | Reduce sample mass to <3mg; Check purity via HPLC. |
| Sloping Baseline (Endo) | Baseline drifts down continuously | Sublimation | CRITICAL: Switch to hermetically sealed pans. |
| Double Peak (Melting) | Split peak at | Polymorphism or Moisture | Dry sample; if persists, it indicates two crystal forms (polymorphs). |
| No Crystallization | No exotherm on cooling | Supercooling / Glass Formation | The sample formed a glass. Re-heat to find |
References
-
ChemicalBook. (2023). 4-(6-HYDROXYHEXYLOXY)BENZOIC ACID Properties. Retrieved from
- TA Instruments. (n.d.).
-
NIST Chemistry WebBook. Benzoic acid, 4-hydroxy- Thermochemical Data. Retrieved from (Used as reference for benzoic acid core behavior).
-
Cioanca, E. R., et al. (2010).[1] Synthesis, Liquid Crystalline Properties and Thermal Stability of 4-(4-Alkyloxyphenylazo) Benzoic Acids. University of Bucharest. (Provides context on alkoxybenzoic acid mesophase protocols).
Sources
Application Note: Polarizing Optical Microscopy (POM) of Benzoic Acid Liquid Crystals
Abstract & Core Directive
Benzoic acid derivatives, particularly 4-n-alkoxybenzoic acids , represent a unique class of "supramolecular" liquid crystals (LCs). Unlike standard covalent mesogens (e.g., cyanobiphenyls), these compounds rely on intermolecular hydrogen bonding to form dimers, which creates the rigid rod-like core necessary for mesophase formation.
This guide provides a rigorous protocol for characterizing these materials using Polarizing Optical Microscopy (POM) coupled with a thermal hot stage. It addresses the specific challenges of these systems, such as differentiating nematic/smectic textures and maintaining dimer stability during thermal cycling.
Scientific Principles: The Supramolecular Mechanism
To interpret POM data accurately, one must understand the molecular origin of the anisotropy. Monomeric benzoic acid is not liquid crystalline.[1] The mesogenic unit is the hydrogen-bonded dimer .[2]
The Dimerization Mechanism
Two benzoic acid molecules associate via their carboxylic acid groups to form a centrosymmetric dimer. This effectively doubles the length of the rigid core, increasing the length-to-breadth ratio (aspect ratio) to a value sufficient to exclude volume and stabilize liquid crystalline phases (Nematic or Smectic).
Key Insight for Experimentation:
-
Thermal Stability: If the sample is heated too far above the clearing point (Isotropic transition), the hydrogen bonds may break, resulting in monomeric behavior (loss of LC properties).
-
Solvent Sensitivity: Protic solvents (ethanol, water) disrupt dimer formation. Samples must be prepared dry or from non-protic solvents (e.g., toluene) with thorough evaporation.
Visualization of the Dimerization Pathway
Experimental Protocol: Sample Preparation
The quality of POM textures depends entirely on the boundary conditions (surface alignment) of the LC cell.
Materials Required
-
LC Sample: 4-n-heptyloxybenzoic acid (7OBA) or similar homolog.
-
Substrate: Pre-cleaned microscope slides and cover slips.
-
Alignment Agent: 1% Polyimide solution (planar alignment) or HTAB (homeotropic alignment). Note: For initial screening, simple mechanical rubbing of the glass is often sufficient.
-
Spacer: 5-10 µm Mylar strips or glass beads (to define cell thickness).
Step-by-Step Cell Assembly
-
Cleaning: Sonicate glass slides in acetone (10 min) followed by isopropanol (10 min). Dry with nitrogen gas.
-
Rubbing (Planar Alignment):
-
Secure a velvet cloth to a flat surface.
-
Unidirectionally rub the glass slide 20-30 times. This creates micro-grooves that anchor the LC dimers parallel to the surface.
-
Why: Without rubbing, benzoic acid LCs often form "marble" textures with random domains, making defect identification difficult.
-
-
Spacers & Assembly: Place two small strips of Mylar (5 µm) at the edges of the slide. Place the cover slip on top, ensuring the rubbing direction is antiparallel (180°) to the bottom slide for optimal contrast.
-
Filling (Capillary Method):
-
Heat the empty cell on the hot stage to ~5°C above the expected isotropic point (e.g., 150°C for 7OBA).
-
Place a small amount of solid powder at the edge of the cover slip.
-
The melt will wick into the cell via capillary action.
-
Critical Check: If bubbles form, do not press on the cell. Cool down and reheat; bubbles often migrate out.
-
Protocol: Thermal Analysis (Hot Stage POM)
This protocol differentiates the Nematic (N) and Smectic C (SmC) phases common in benzoic acid derivatives.[3]
Equipment Setup
-
Microscope: Polarizing Optical Microscope (Transmission mode).
-
Polarizers: Crossed at 90° (Polarizer East-West, Analyzer North-South).
-
Hot Stage: Linkam or Mettler Toledo stage with 0.1°C precision.
The Thermal Cycle Workflow
Phase Identification Steps
Step 1: Isotropic State (T > T_clearing)
-
Observation: The field of view should be completely dark under crossed polarizers.
-
Validation: Rotate the stage. If bright spots remain, they are either dust (sharp edges) or undissolved crystals (irregular shapes).
Step 2: Nematic Phase (Cooling from Isotropic)
-
Transition: As you cool (e.g., ~98°C for 7OBA), bright droplets will nucleate and coalesce.
-
Texture Recognition: Look for the Schlieren texture .
-
Defects: Observe the "brushes" (dark lines) meeting at point defects.
-
Diagnostic Rule: In the Nematic phase, you will see point defects with 2 or 4 brushes. Flash the polarizers (uncross slightly); if the brushes rotate continuously, it confirms the fluid nematic nature.
-
Step 3: Smectic C Phase (Further Cooling)
-
Transition: Upon further cooling (e.g., ~92°C for 7OBA), the texture changes subtly or dramatically.
-
Texture Recognition:
-
Schlieren: Smectic C also exhibits Schlieren, but only with 4-brush defects (defects of strength ±1). 2-brush defects (strength ±1/2) are topologically forbidden in Smectic phases.
-
Focal Conic Fan: If the sample is not well-aligned, you may see "fan-like" domains.
-
Sanding/Broken Appearance: The texture often looks "sandy" or more viscous compared to the smooth nematic.
-
Data Analysis & Representative Values
The following table summarizes the expected transitions for 4-n-heptyloxybenzoic acid (7OBA) , a standard reference material. Note that exact values vary by purity and heating rate.
| Phase Transition | Approx. Temp (°C) | Optical Texture (POM) | Key Diagnostic Feature |
| Crystalline (Cr) | < 92 | Birefringent, rigid | Irregular, solid crystals. No flow. |
| Cr | ~92 | Smectic C | Broken Fan or Schlieren (4 brushes only). High viscosity. |
| SmC | ~98 | Nematic | Schlieren (2 & 4 brushes) or Marbled . High fluidity. "Brownian-like" shimmer. |
| N | ~146 | Isotropic | Black . Complete extinction. |
Data Note: The transition temperatures for 7OBA can vary.[4] Some sources cite the melting point (Cr
Troubleshooting & Validation
Issue: "I see no birefringence; the screen is black."
-
Cause 1: Sample is Isotropic (too hot).
-
Cause 2: Homeotropic Alignment. If the molecules align perpendicular to the glass (standing up), the optical axis is parallel to the light path, resulting in extinction.
-
Test: Press gently on the cover slip. If the sample flashes bright (birefringence appears due to tilting), it is in a Homeotropic Nematic or Smectic A phase.
Issue: "The texture is too small/grainy to identify."
-
Cause: Cooling rate was too fast (supercooling caused rapid nucleation of many small domains).
-
Fix: Reheat to Isotropic. Cool at 0.5°C/min near the transition. This allows domains to grow large (100+ µm) for clear defect analysis.
Issue: "Bubbles appear upon heating."
-
Cause: Sublimation of benzoic acid or trapped solvent.
-
Fix: Benzoic acid derivatives can sublime. Seal the edges of the cell with epoxy or specialized LC glue after filling to prevent material loss.
References
-
NIST WebBook. "4-Heptyloxybenzoic acid Phase change data." National Institute of Standards and Technology. [Link][5]
-
Martinez-Felipe, A., et al. "Textures of homologous 4-n-alkyloxybenzoic acids: spontaneous chirality and surface memory." Liquid Crystals, Taylor & Francis, 2010. [Link]
- Dierking, I. "Textures of Liquid Crystals." Wiley-VCH, 2003.
- Boyd, B.J., et al. "Lyotropic liquid crystal systems in drug delivery." Drug Discovery Today, 2008.
Sources
Application Note: Designing Thermo-Responsive Liquid Crystalline Nanocarriers using 4-((6-Hydroxyhexyl)oxy)benzoic acid
Topic: 4-((6-Hydroxyhexyl)oxy)benzoic acid in Drug Delivery Systems Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Scientists, Polymer Chemists, and Drug Delivery Researchers
Executive Summary
4-((6-Hydroxyhexyl)oxy)benzoic acid (CAS 83883-25-4) is a critical mesogenic intermediate used in the synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs). Unlike standard biodegradable polymers (e.g., PLGA), polymers derived from this monomer exhibit ordered smectic or nematic mesophases .
In drug delivery, this ordered structure acts as a "molecular gate." Below the liquid crystalline transition temperature (
Mechanism of Action: The Thermal Gate
The utility of 4-((6-Hydroxyhexyl)oxy)benzoic acid lies in its structure: a rigid aromatic core (benzoic acid) linked to a flexible alkyl spacer (hexyl chain). When polymerized, these side chains self-assemble.
-
State A (
): The mesogens stack into layered (smectic) structures. Diffusion of the drug molecule is sterically hindered. -
State B (
): Thermal energy overcomes the stacking forces. The polymer becomes isotropic. The diffusion coefficient of the drug increases by orders of magnitude.
Mechanism Visualization
Figure 1: The "Thermal Gate" mechanism. The mesogenic monomer creates a polymer that switches between ordered (impermeable) and disordered (permeable) states based on temperature.
Application Note: Synthesis & Purification
Objective: Synthesize high-purity monomer to ensure consistent liquid crystalline properties.
Reagents Required
-
4-Hydroxybenzoic acid (4-HBA)[1]
-
6-Chloro-1-hexanol[2]
-
Potassium Hydroxide (KOH)
-
Ethanol (Absolute)
-
Potassium Iodide (KI) - Catalyst
Protocol: Williamson Ether Synthesis
-
Deprotonation: Dissolve 4-HBA (0.1 mol) and KOH (0.22 mol) in Ethanol (150 mL). Reflux for 1 hour to form the dipotassium salt.
-
Alkylation: Add 6-Chloro-1-hexanol (0.11 mol) and a catalytic amount of KI (0.5 g) dropwise.
-
Reflux: Heat the mixture at reflux (78°C) for 24 hours.
-
Work-up:
-
Cool to room temperature.
-
Acidify with dilute HCl (1M) until pH ~2. The product will precipitate as a white solid.
-
Filter the solid and wash with cold water (3x).
-
-
Purification (Critical): Recrystallize from Ethanol/Water (80:20 v/v).
-
Quality Check: Melting Point should be sharp (approx. 139-140°C). Impurities disrupt the liquid crystal phase formation in the final polymer.
-
Protocol: Formulation of Drug-Loaded LCNPs
Objective: Encapsulate a hydrophobic model drug (e.g., Paclitaxel or Ibuprofen) into Liquid Crystalline Nanoparticles (LCNPs).
Materials
-
Polymer: Poly[4-((6-hydroxyhexyl)oxy)benzoic acid] (Synthesized via bulk polycondensation of the monomer using Ti(OBu)4 catalyst).
-
Drug: Paclitaxel (Hydrophobic model).
-
Solvent: Tetrahydrofuran (THF) or DMF.
-
Surfactant: Polyvinyl alcohol (PVA, Mw 30-70k).
Step-by-Step Methodology
Phase 1: Nanoprecipitation
-
Organic Phase Prep: Dissolve 50 mg of the Polymer and 5 mg of Paclitaxel in 5 mL of THF. Sonicate to ensure complete dissolution.
-
Aqueous Phase Prep: Prepare 20 mL of 1% (w/v) PVA solution in deionized water. Filter through a 0.22 µm membrane.
-
Injection: Under magnetic stirring (1000 rpm), inject the Organic Phase dropwise into the Aqueous Phase using a syringe pump (Rate: 0.5 mL/min).
-
Observation: The solution should turn milky white immediately (Tyndall effect).
-
-
Solvent Evaporation: Stir the suspension open to air for 12 hours to evaporate THF. Alternatively, use a rotary evaporator at reduced pressure (30°C).
Phase 2: Characterization & Validation
-
Size Analysis (DLS):
-
Instrument: Malvern Zetasizer.[3]
-
Target: Hydrodynamic diameter 150–250 nm; PDI < 0.2.
-
-
Thermal Analysis (DSC):
-
Goal: Confirm the
(Liquid Crystal Transition) is preserved in nanoparticle form. -
Protocol: Heat from 20°C to 150°C at 10°C/min. Look for endothermic peaks corresponding to Smectic-Nematic or Nematic-Isotropic transitions.
-
Phase 3: In Vitro Release Study (The "Switch" Test)
This experiment validates the thermo-responsive nature of the system.
-
Setup: Place 2 mL of LCNP suspension in a dialysis bag (MWCO 3.5 kDa). Immerse in 20 mL PBS (pH 7.4) with 0.5% Tween 80 (sink condition).
-
Condition A (OFF): Incubate at 37°C (Body temp, assumed <
). -
Condition B (ON): Incubate at 45°C (Hyperthermia temp, assumed >
). -
Sampling: Withdraw 1 mL aliquots at 0, 1, 2, 4, 8, 24 hours. Replenish with fresh buffer.
-
Analysis: Quantify drug via HPLC or UV-Vis spectroscopy.
Data Reporting Template
| Parameter | Specification | Method of Verification |
| Monomer Purity | > 98% | 1H-NMR (DMSO-d6), Melting Point (139°C) |
| Particle Size | 180 ± 20 nm | Dynamic Light Scattering (DLS) |
| Drug Loading (DLC) | 5 - 8% | HPLC (Drug mass / Total NP mass) |
| Release at 37°C | < 20% in 24h | Dialysis Method |
| Release at 45°C | > 80% in 24h | Dialysis Method |
Troubleshooting & Optimization
-
Issue: Low Drug Loading.
-
Cause: The crystalline domains of the polymer may exclude the drug during precipitation.
-
Fix: Copolymerize with a non-mesogenic monomer (e.g., 4-hydroxybenzoic acid without the spacer) to reduce crystallinity slightly, creating "defects" where the drug can sit.
-
-
Issue: Broad Particle Size Distribution (PDI > 0.3).
-
Cause: Slow injection rate or insufficient stirring.
-
Fix: Increase stirring speed to 1500 rpm or use a microfluidic mixing channel for precipitation.
-
References
-
CymitQuimica. 4-[(6-Hydroxyhexyl)oxy]benzoic acid - CAS 83883-25-4 Properties and Applications.
-
ResearchGate. Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length. (Detailed synthesis of the polymer backbone).
-
Sigma-Aldrich. Product Specification: 4-((6-Hydroxyhexyl)oxy)benzoic acid.
-
ChemicalBook. 4-(6-Hydroxyhexyloxy)benzoic Acid Chemical Properties and Suppliers.
-
National Institutes of Health (PMC). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis and polymerization capability. (Context on polymerization of hydroxybenzoic acid derivatives).
Sources
functionalization of 4-((6-Hydroxyhexyl)oxy)benzoic acid
Application Note: Functionalization Strategies for 4-((6-Hydroxyhexyl)oxy)benzoic acid
Introduction & Strategic Overview
4-((6-Hydroxyhexyl)oxy)benzoic acid (CAS 83883-25-4) is a versatile heterobifunctional building block, often referred to in materials science as a "Janus" molecule due to its dual reactivity. It features a rigid aromatic mesogen (benzoic acid core) connected to a flexible aliphatic spacer (hexyl chain) terminated by a primary alcohol.
Core Applications:
-
Liquid Crystal (LC) Monomers: The 6-carbon spacer decouples the mesogen from the polymer backbone or surface, essential for stabilizing liquid crystalline phases.
-
Supramolecular Polymers: Used in the synthesis of main-chain polyesters or side-chain liquid crystalline polymers (SCLCPs).
-
Bioconjugation: Acts as a linker between amine-bearing biomolecules (via the carboxyl group) and hydrophobic surfaces or probes (via the hydroxyl group).
Chemoselectivity Challenge: The molecule contains two nucleophilic oxygen centers (phenolic ether is inert) and two acidic protons (carboxylic acid vs. aliphatic alcohol).
-
Carboxylic Acid (
): Ionizes readily; susceptible to nucleophilic attack at the carbonyl carbon. -
Primary Alcohol (
): Acts as a nucleophile; requires activation to act as an electrophile (e.g., tosylation).
This guide details protocols for selectively functionalizing one end while preserving the other, enabling precise molecular architecture.
Reaction Pathway Visualization
The following decision tree illustrates the strategic functionalization routes described in this guide.
Figure 1: Strategic functionalization pathways. Green nodes indicate modification of the aliphatic tail; Red nodes indicate modification of the aromatic head; Yellow indicates polymerization.
Protocol A: Selective Acrylation (Synthesis of LC Monomers)
Objective: To esterify the aliphatic hydroxyl group with acrylic acid without reacting the carboxylic acid, creating a polymerizable liquid crystal monomer.
Mechanism: This protocol relies on the nucleophilicity difference. By using a stoichiometric amount of acrylic acid and a coupling agent, the primary alcohol (better nucleophile) reacts with the activated acrylate faster than the benzoic acid moiety forms an anhydride.
Materials:
-
4-((6-Hydroxyhexyl)oxy)benzoic acid (1.0 eq)[1]
-
Acrylic acid (1.1 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq) - Catalyst
-
BHT (Butylated hydroxytoluene) - Radical Inhibitor
-
Solvent: Anhydrous THF or DCM
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve 4-((6-Hydroxyhexyl)oxy)benzoic acid (10 mmol) and Acrylic acid (11 mmol) in 50 mL anhydrous THF. Add a trace amount of BHT (~5 mg) to prevent premature polymerization.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: Add DMAP (1 mmol).
-
Coupling: Dropwise add a solution of DCC (11 mmol) in 10 mL THF over 30 minutes. The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1). Look for the disappearance of the starting material (
) and appearance of the product ( ). -
Workup:
-
Filter off the white DCU precipitate.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in DCM (50 mL) and wash with 1M HCl (2 x 30 mL) to remove DMAP, followed by Brine (1 x 30 mL).
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Key Analytical Markers:
-
1H NMR (CDCl3): Look for acrylate vinyl protons:
5.8 (dd), 6.1 (dd), 6.4 (dd). Ensure the triplet for ( 3.6) has shifted downfield to 4.1 ( ).
Protocol B: NHS-Ester Activation (Bioconjugation)
Objective: To activate the carboxylic acid as an N-hydroxysuccinimide (NHS) ester, enabling reaction with primary amines (lysine residues, aminosilanes) under physiological conditions.
Materials:
-
4-((6-Hydroxyhexyl)oxy)benzoic acid (1.0 eq)[1]
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
Solvent: Dry DMF or Dioxane
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting material (5 mmol) and NHS (6 mmol) in 20 mL dry DMF.
-
Activation: Add EDC.HCl (6 mmol) in one portion.
-
Reaction: Stir at room temperature for 4–6 hours.
-
Validation: Take a small aliquot for TLC. The NHS ester is typically less polar than the free acid.
-
Precipitation: Pour the reaction mixture into 200 mL of ice-cold water. The NHS-ester is hydrophobic and should precipitate as a white solid.
-
Isolation: Filter the solid, wash with cold water, and dry under high vacuum. Do not heat , as NHS esters are thermally unstable.
Usage Note: Store at -20°C under argon. This intermediate reacts spontaneously with amines at pH 7.2–8.5.
Protocol C: Self-Polymerization (Polyester Synthesis)
Objective: To synthesize a main-chain liquid crystalline polyester via melt polycondensation.
Mechanism: High-temperature transesterification driven by the removal of volatile byproducts (water or alcohol).
Step-by-Step Methodology:
-
Melt Phase: Place 4-((6-Hydroxyhexyl)oxy)benzoic acid in a polymerization tube equipped with a nitrogen inlet and vacuum outlet.
-
Catalyst: Add Ti(OBu)4 (0.1 mol%) or Sb2O3 as a catalyst.
-
Oligomerization: Heat to 160°C under nitrogen flow for 2 hours. The solid will melt, and water will evolve.
-
Polycondensation: Increase temperature to 200°C and apply high vacuum (< 1 mbar) for 4 hours. The viscosity will increase significantly.
-
Termination: Cool to room temperature. Dissolve the polymer in Chloroform and precipitate into cold Methanol.
Data Summary & Properties
| Property | Value / Characteristic | Relevance |
| Molecular Weight | 238.28 g/mol | Monomer calculation |
| Melting Point | 139–140°C | Polymerization onset |
| Solubility | DMSO, DMF, THF (Hot), Ethanol | Processing solvent selection |
| pKa (COOH) | ~4.5 | Buffer selection for conjugation |
| Stability | Hydroscopic (keep dry) | Storage requirement |
Troubleshooting & Optimization
-
Issue: Oligomerization during Acrylation.
-
Cause: Acid-catalyzed self-condensation of the starting material.
-
Solution: Keep the reaction temperature strictly at 0°C during DCC addition. Ensure excess acrylic acid is present to outcompete the benzoic acid tail.
-
-
Issue: Low Yield in NHS Activation.
-
Cause: Hydrolysis of the active ester by wet solvent.
-
Solution: Use anhydrous DMF (stored over molecular sieves). Perform the water precipitation step rapidly and with ice-cold water.
-
-
Issue: Incomplete Polymerization.
-
Cause: Inefficient removal of condensate (water).
-
Solution: Ensure high vacuum (<1 mbar) and sufficient agitation (mechanical stirring) during the melt phase.
-
References
-
Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 122247, 4-[(6-Hydroxyhexyl)oxy]benzoic acid. [Link]
- Liquid Crystal Synthesis: Imrie, C. T. (1995). "Liquid crystalline polymers containing flexible spacers in the main chain." Trends in Polymer Science. (General reference for alkoxybenzoic acid mesogens).
- Bioconjugation Techniques: Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Standard protocols for NHS/EDC coupling).
-
Polymerization: Kricheldorf, H. R. (1997). "Liquid Crystalline Polyesters." Handbook of Polymer Synthesis. [Link]
-
Acrylation Protocol: Portugall, M., Ringsdorf, H., & Zentel, R. (1982). "Synthesis and phase behavior of liquid crystalline polyacrylates." Makromolekulare Chemie. [Link]
Sources
use of 4-((6-Hydroxyhexyl)oxy)benzoic acid in coatings and adhesives
Application Note: 4-((6-Hydroxyhexyl)oxy)benzoic Acid in High-Performance Coatings & Supramolecular Adhesives
Abstract
This technical guide details the utilization of 4-((6-Hydroxyhexyl)oxy)benzoic acid (4-HHBA) as a bifunctional mesogenic building block for advanced materials.[1] Unlike standard monomers, 4-HHBA possesses a rigid aromatic core, a flexible alkyl spacer, and dual functionality (hydroxyl and carboxyl), enabling its use in Main-Chain Liquid Crystalline Polymers (LCPs) and Supramolecular Hydrogen-Bonded Adhesives . This document provides validated protocols for synthesizing thermotropic polyester coatings and formulating dynamic, self-healing adhesives, supported by mechanistic insights into phase segregation and self-assembly.[1]
Introduction & Chemical Logic
4-((6-Hydroxyhexyl)oxy)benzoic acid (CAS: 83883-25-4) is an AB-type monomer. Its structural architecture dictates its performance in coatings and adhesives:
-
Rigid Core (Benzoic Acid): Provides mechanical stiffness, thermal stability, and
- stacking capability. -
Flexible Spacer (Hexyloxy): Decouples the mesogenic core from the polymer backbone (in side-chain polymers) or provides necessary flexibility (in main-chain polymers) to lower transition temperatures (
, ) to processable ranges.[1] -
Heterobifunctionality (-OH and -COOH): Allows for:
-
Linear Polycondensation: Forming polyesters without the need for stoichiometric balance of two different monomers.
-
Supramolecular Assembly: The carboxylic acid group can form cyclic dimers (hydrogen bonds) acting as non-covalent crosslinks.
-
Mechanism of Action: Self-Assembly & Polymerization
The following diagram illustrates the two primary pathways for utilizing 4-HHBA: covalent polymerization into LCPs and non-covalent supramolecular assembly.[1]
Figure 1: Mechanistic pathways for 4-HHBA.[1] Path A leads to robust, oriented LCP coatings. Path B yields reversible, supramolecular adhesives.
Application I: Thermotropic Liquid Crystal Polyester Coatings[2]
Objective: Synthesize a high-modulus, chemically resistant coating by polymerizing 4-HHBA directly on a substrate or as a melt-processable resin. Rationale: The resulting polymer, poly(4-oxyalkylenoxy benzoate), exhibits a smectic or nematic phase. When applied as a coating, the mesogens align parallel to the flow or substrate, creating a barrier with exceptional hardness and solvent resistance.
Protocol A: Melt Transesterification Synthesis
Materials:
-
Monomer: 4-((6-Hydroxyhexyl)oxy)benzoic acid (Purity >98%).[1][2][3]
-
Catalyst: Titanium(IV) butoxide (
) or Antimony(III) oxide ( ).[1] -
Solvent (Optional for solution casting): Trifluoroacetic acid (TFA) / Dichloromethane (DCM) mix (highly aggressive, melt processing preferred).[1]
Experimental Workflow:
-
Reactor Setup:
-
Use a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a vacuum distillation outlet (with cold trap).
-
Note: Glassware must be silanized if minimizing adhesion to walls is required.
-
-
Polymerization (Two-Stage Melt Process):
-
Stage 1 (Oligomerization):
-
Charge 4-HHBA (10.0 g, 42 mmol) and catalyst (
, 0.1 wt%) into the flask. -
Purge with
for 15 min. -
Heat to 160°C under constant
flow. Stir at 50 RPM. -
Maintain for 2 hours. Water byproduct is removed via the gas outlet.
-
-
Stage 2 (Polycondensation):
-
Increase temperature to 230°C (above the monomer melting point of ~140°C).
-
Apply high vacuum (< 0.5 mbar) slowly to prevent bumping.[1]
-
Stir for 4–6 hours. The viscosity will increase significantly (Weisenberg effect may be observed).
-
-
-
Coating Application (Hot Melt):
-
While molten (approx. 200°C), extrude or blade-coat the polymer onto the pre-heated metal substrate (aluminum or steel).
-
Shear Alignment: Apply shear stress during cooling (using a doctor blade) to induce mesogenic alignment.[1]
-
Annealing: Anneal the coating at 120°C (between
and ) for 1 hour to maximize crystallinity.
-
Validation Parameters:
| Parameter | Target Value | Method |
|---|
| Melting Point (
Application II: Supramolecular Hot-Melt Adhesives
Objective: Create a reversible, self-healing adhesive by utilizing the hydrogen-bonding dimerization of 4-HHBA within a polymer matrix.
Rationale: 4-HHBA acts as a "functional sticker." The carboxylic acid groups form dimers (
Protocol B: Formulation of Supramolecular Adhesive
Materials:
-
Host Polymer: Poly(hexyl methacrylate) (PHMA) or a low-MW Polyurethane with pendant pyridine or amine groups (H-bond acceptors).[1]
-
Additive: 4-HHBA (H-bond donor).
-
Solvent: THF or Chloroform (for solution blending) or None (for melt blending).[1]
Experimental Workflow:
-
Melt Blending (Green Chemistry Approach):
-
Pre-heat a twin-screw micro-compounder to 150°C.[1]
-
Feed the Host Polymer (e.g., PHMA).
-
Add 4-HHBA (5–15 mol% relative to polymer repeat units).[1]
-
Mix at 100 RPM for 10 minutes.
-
Mechanism:[4][5][6] The 4-HHBA acid group hydrogen bonds with the ester carbonyls or specific acceptor sites on the host polymer, acting as a physical crosslinker.
-
-
Adhesive Testing:
-
Apply the molten blend to a glass slide.
-
Press a second slide on top (Lap Shear configuration).[1]
-
Allow to cool to room temperature (25°C) for 1 hour.
-
-
Reversibility Test:
-
Heat the joint to 100°C. The bond should weaken significantly (melt).
-
Cool back to RT. The bond strength should recover >90% of original value.
-
Advanced Derivative: UV-Curable Mesogens[1]
For applications requiring lithographic patterning or instant curing , 4-HHBA is converted to its acrylate derivative.
Protocol Summary (Acrylation):
-
Reactants: 4-HHBA + Acryloyl Chloride (in presence of Triethylamine base).[1]
-
Product: 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid (CAS 83883-26-5).[1][3]
-
Use: This monomer can be mixed with 2% photoinitiator (e.g., Irgacure 651) and UV-cured.[1] The benzoic acid moiety still provides H-bonding capability, while the acrylate locks the structure permanently upon irradiation.
Characterization & Quality Control
To ensure the integrity of the 4-HHBA based materials, the following QC steps are mandatory.
A. Differential Scanning Calorimetry (DSC)
-
Purpose: Determine phase transition temperatures (
, , ). -
Protocol: Heat from -20°C to 200°C at 10°C/min. Look for multiple endotherms indicating Crystal
Liquid Crystal Isotropic transitions.
B. Polarized Optical Microscopy (POM)
-
Purpose: Verify liquid crystalline texture.
-
Protocol: Place sample between glass coverslips on a hot stage. Observe under crossed polarizers.
-
Expected Result: "Schlieren" textures (Nematic) or "Focal Conic" fans (Smectic) indicate successful mesophase formation.
C. Adhesion Testing (Lap Shear)
-
Standard: ASTM D1002.
-
Relevance: For the supramolecular adhesive, measure shear strength at RT vs. elevated temperature to prove the "switchable" nature of the bond.
References
-
Synthesis and Characterization of Poly(4-oxyalkylenoxy benzoate)s. ResearchGate. (Detailed kinetics of 4-HHBA polymerization).
-
Supramolecular Liquid Crystals Induced by Intermolecular Hydrogen Bonding. Semantic Scholar. (Interaction of alkoxybenzoic acids with proton acceptors).
-
4-((6-Hydroxyhexyl)oxy)benzoic Acid Properties & CAS Data. PubChem. (Physical properties and safety data). [1]
-
Microbial Synthesis of Hydroxybenzoic Acids. National Institutes of Health (PMC). (Alternative bio-synthesis routes for the core moiety).
-
Liquid Crystal Polymers (LCP) Synthesis Mechanisms. MDPI. (General acidolysis and polycondensation mechanisms for benzoate LCPs). [1]
Sources
- 1. 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid | C16H20O5 | CID 3713565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dakenchem.com [dakenchem.com]
- 3. 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid | 83883-26-5 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids | CADRE [cadrek12.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-((6-Hydroxyhexyl)oxy)benzoic Acid Synthesis
Case ID: YIELD-OPT-4HBA-LC Subject: Yield Improvement & Protocol Standardization for 4-((6-Hydroxyhexyl)oxy)benzoic acid Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
The synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic acid is a critical step in generating mesogenic cores for liquid crystal research and drug delivery systems. Users frequently report low yields (<40%) and difficult purification profiles when attempting direct alkylation.
This guide addresses the primary failure mode: Chemoselectivity. The direct reaction of 4-hydroxybenzoic acid with 6-chlorohexanol often leads to competitive esterification (O-alkylation of the carboxylate) and oligomerization.
To maximize yield (>80%) and purity, we recommend transitioning from Direct Alkylation to a Protection-Deprotection Strategy using a benzoate ester intermediate.
Module 1: Strategic Route Selection
FAQ: Why is my yield low with the "Direct Alkylation" method?
A: When you react 4-hydroxybenzoic acid directly with 6-chlorohexanol using a base (e.g., KOH or K₂CO₃), you generate a dianion (phenoxide + carboxylate). The carboxylate is nucleophilic and can attack the alkyl halide, forming an ester byproduct (4-hydroxybenzoic acid 6-hydroxyhexyl ester) rather than the desired ether. This splits your yield and creates a mixture that is difficult to separate.
The "Gold Standard" Workflow
To fix this, we block the carboxylic acid site using a methyl or ethyl ester. This forces the alkylation to occur only at the phenolic oxygen.
Recommended Pathway:
-
Step 1 (Protection): Esterification of 4-hydroxybenzoic acid
Methyl 4-hydroxybenzoate. -
Step 2 (Etherification): Williamson Ether Synthesis with 6-chlorohexanol.
-
Step 3 (Deprotection): Hydrolysis of the methyl ester
Target Acid.
Workflow Visualization
Caption: Three-step protection-deprotection strategy ensuring chemoselectivity and maximizing overall yield.
Module 2: Reaction Optimization (Step-by-Step)
Step 2: Etherification (The Critical Step)
Reactants: Methyl 4-hydroxybenzoate + 6-Chlorohexan-1-ol.
Troubleshooting Table: Reaction Conditions
| Variable | Recommendation | Technical Rationale |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly reactive. Ethanol is too slow; Acetone requires long reflux. |
| Base | K₂CO₃ (anhydrous) | Mild enough to deprotonate the phenol (pKa ~10) without deprotonating the terminal alcohol on the hexyl chain (pKa ~16), preventing side reactions. |
| Catalyst | KI (Potassium Iodide) | Critical for Yield. Converts the slow-reacting alkyl chloride to a fast-reacting alkyl iodide in situ (Finkelstein reaction). |
| Temp | 80°C - 90°C | Sufficient energy to overcome the activation barrier for S_N2 substitution without causing solvent degradation. |
Optimized Protocol
-
Dissolve Methyl 4-hydroxybenzoate (1.0 eq) and 6-Chlorohexan-1-ol (1.2 eq) in DMF (5 mL per gram of substrate).
-
Add anhydrous K₂CO₃ (2.0 eq) and KI (0.1 eq).
-
Heat to 90°C under inert atmosphere (N₂) for 12–16 hours.
-
Monitor: Check TLC (Hexane:Ethyl Acetate 7:3). The starting phenol spot should disappear.
-
Note: If the reaction stalls, add another 0.1 eq of KI.
-
Module 3: Purification & Isolation
FAQ: How do I remove the high-boiling 6-chlorohexanol?
A: Excess 6-chlorohexanol often contaminates the product.
-
Solution: After Step 2, pour the reaction mixture into ice water. The intermediate ester (Methyl 4-((6-hydroxyhexyl)oxy)benzoate) usually precipitates as a solid. Filter it. Wash the solid thoroughly with cold water and hexanes . The hexanes wash helps solubilize unreacted chloro-alcohol while leaving the polar ester product behind.
Step 3: Hydrolysis (Finalizing the Target)
-
Suspend the intermediate ester in Ethanol .
-
Add NaOH (aq, 2M) (3.0 eq).
-
Reflux for 2-4 hours until the solution becomes clear (homogenous).
-
Workup:
-
Cool to room temperature.
-
Acidify with HCl (1M) to pH ~2.
-
The target acid, 4-((6-Hydroxyhexyl)oxy)benzoic acid , will precipitate as a white solid.
-
Filter and wash with water.[1]
-
Recrystallization Guide
If the final product is slightly off-white or has a broad melting point:
-
Solvent System: Ethanol/Water (9:1).
-
Procedure: Dissolve in boiling ethanol, then add hot water dropwise until slight turbidity appears. Cool slowly to 4°C.
Module 4: Troubleshooting Logic Tree
Use this logic flow to diagnose specific yield loss scenarios.
Caption: Decision matrix for diagnosing reaction failures based on Thin Layer Chromatography (TLC) analysis.
References
-
Williamson, A. W. (1850).[2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism for ether synthesis).[2]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Imrie, C. T., et al. (2009). "Synthesis of Liquid Crystals based on Hydrogen-bonding." Liquid Crystals, 36(7), 755-765. Link (Specific reference for alkoxybenzoic acid synthesis conditions).
-
Organic Syntheses. "p-Hydroxybenzoic Acid." Org.[2][3] Synth. 1934, 14, 48. Link (Base handling and acidification protocols).
-
Ha, S. T., et al. (2009).[4] "Synthesis of a New Liquid Crystal...". Molbank, M608.[4] Link (Demonstrates the use of DCC/DMAP and ether link formation in mesogenic cores).
Sources
troubleshooting liquid crystal phase transitions
Welcome to the Advanced Materials Characterization Support Center .
You have reached the Tier 3 Technical Desk. We specialize in resolving non-standard phase transition anomalies for thermotropic (display/photonics) and lyotropic (drug delivery/LNP) liquid crystal systems.
Below you will find our curated troubleshooting modules, designed to isolate artifacts from genuine phase behavior.
Module 1: Thermal Analysis Anomalies (DSC)
User Issue: "My Nematic-Isotropic (
Technical Diagnosis:
Broadening of first-order transitions (like Melting or
Troubleshooting Protocol: The Peak Integrity Check
-
Check the Van't Hoff Signature:
-
If the peak is broad and shifted to a lower temperature compared to literature, you likely have impurities (solvent residue or synthesis byproducts).
-
Action: Run a TGA (Thermogravimetric Analysis). If mass loss occurs before the transition, it is solvent. If stable, it is a synthesis impurity.
-
-
Verify Thermal Contact (The "Lag" Test):
-
Liquid crystals are viscous. Poor contact with the pan bottom causes thermal lag, smearing the peak.
-
Action: Heat the sample to the Isotropic phase (clearing point), hold for 5 minutes to allow flow, then cool. Analyze the second heating cycle.
-
-
The Water Trap:
-
"Ghost" endotherms at
or slightly below are condensed water.[1] -
Action: Use Tzero™ or hermetically sealed aluminum pans. If loading hygroscopic lyotropic samples (e.g., lipid cubic phases), load in a glovebox or dry environment.
-
Visual Logic: DSC Artifact Elimination
Figure 1: Decision tree for isolating the cause of peak broadening in Differential Scanning Calorimetry.
Module 2: Optical Ambiguities (POM)
User Issue: "I see a completely black field of view. Is my sample Isotropic (liquid) or Homeotropically Aligned (crystal)?"
Technical Diagnosis: This is the most common false negative in LC characterization. A Nematic or Smectic A phase aligned perpendicular to the glass substrates (Homeotropic) appears isotropic (black) under crossed polarizers because the optical axis is parallel to the light path.
The "Conoscopy" Validation Protocol
Do not assume the sample is isotropic just because it is dark.
-
The Mechanical Shear Test:
-
Gently tap or shear the coverslip with tweezers.
-
Result: If it flashes bright (birefringent) momentarily and then returns to black, it is Homeotropic Liquid Crystal . If it stays black, it is Isotropic Liquid .
-
-
Conoscopic Observation (The Definitive Test):
-
Insert the Bertrand lens (or remove an eyepiece) and use a high NA objective (
). -
Result:
-
Isotropic: No image (dark).
-
Uniaxial (Nematic/SmA): A dark "Maltese Cross" (isogyres) indicates the optical axis is vertical.
-
-
Texture Identification Reference
| Texture Observed | Likely Phase | Distinguishing Feature |
| Schlieren (2 & 4 brushes) | Nematic (N) | Point defects. 2-brush defects are unique to Nematic. |
| Schlieren (4 brushes only) | Smectic C (SmC) | No 2-brush defects allowed. Often "sandy" appearance. |
| Focal Conic Fan | Smectic A (SmA) | "Fan" shapes. Layered structure. |
| Mosaic / Platelet | Smectic B / Crystal | Blocky, high-viscosity domains. |
| Oily Streaks | Cholesteric ( | Reticulation lines, often with iridescent color. |
Module 3: Structural Confirmation (SAXS)
User Issue: "I am developing a lipid nanoparticle (LNP) drug carrier. How do I distinguish between Cubic Pn3m and Im3m phases?"
Technical Diagnosis: For drug delivery professionals, distinguishing Lyotropic Cubic phases is critical because the pore size (water channel diameter) affects drug release rates. POM is useless here (both are cubic/isotropic). Small Angle X-ray Scattering (SAXS) is the only valid confirmation method.
The Bragg Peak Ratio Rule
You must index the relative positions of the Bragg peaks (
| Phase Structure | Space Group | Bragg Peak Ratios ( | Notes |
| Lamellar | Equidistant spacing. | ||
| Hexagonal | |||
| Cubic (Primitive) | First two peaks are | ||
| Cubic (Diamond) | First two peaks are | ||
| Cubic (Gyroid) | First peak is at much higher |
Critical Check: If you see a ratio of
Visual Logic: SAXS Phase Assignment
Figure 2: Workflow for assigning liquid crystal phases based on X-ray scattering peak ratios.
Module 4: Experimental Protocol
Topic: "Bubble-Free Loading of Viscous Lyotropic Mesophases" Context: Air bubbles in lipid cubic phases scatter light and X-rays, ruining POM and SAXS data. Standard pipetting fails due to high viscosity (gel-like state).
The "Centrifugal Sandwich" Method:
-
Preparation: Use a 1.5 mm quartz capillary (for SAXS) or a microscope slide with a spacer (for POM).
-
Loading:
-
Do not draw the sample up.
-
Punch the capillary mouth into the gel pellet to capture a plug.
-
-
Centrifugation:
-
Place the capillary in a 1.5 mL Eppendorf tube (cushioned with cotton at the bottom).
-
Centrifuge at 3000-5000 RPM for 2 minutes at a temperature slightly above the phase transition (if possible) or at room temp.
-
Physics: The centrifugal force drives the dense lipid phase to the bottom, forcing air bubbles up and out.
-
-
Sealing: Seal immediately with 5-minute epoxy or flame seal (carefully) to prevent dehydration.
References
- Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH.
-
Seddon, J. M. (1990). "Structure of the inverted hexagonal (HII) phase, and non-lamellar phase transitions of lipids." Biochimica et Biophysica Acta (BBA).
-
Kulkarni, C. V., et al. (2011).[2] "Monoolein: a magic lipid?" Physical Chemistry Chemical Physics. (Detailed SAXS ratios for Pn3m/Im3m).
-
TA Instruments. (n.d.). "Thermal Analysis of Liquid Crystals." (DSC Calibration and artifact guide).
-
IUPAC. (2001). "Definitions of Basic Terms Relating to Low-Molar-Mass and Polymer Liquid Crystals." Pure and Applied Chemistry.
Sources
Technical Support Center: Stability Management for 4-((6-Hydroxyhexyl)oxy)benzoic Acid
Product Identity: 4-((6-Hydroxyhexyl)oxy)benzoic acid CAS: 83883-25-4 Molecular Formula: C₁₃H₁₈O₄ Role: Liquid Crystal Mesogen, Polyester Monomer, Crosslinking Intermediate
Part 1: The Stability Paradox (Root Cause Analysis)
To prevent decomposition, you must first understand the molecular "personality" of this compound. It is an AB-Type Monomer , meaning it contains two functional groups that react with each other:
-
Group A (Head): Carboxylic Acid (-COOH)
-
Group B (Tail): Primary Alcohol (-OH)
The Primary Decomposition Pathway: Self-Polymerization
Unlike standard reagents that degrade by reacting with air or water, this molecule degrades by reacting with itself . Under specific conditions (Heat + Acid + Time), it undergoes Fischer Esterification to form oligomers and eventually insoluble polyesters.
The Mechanism:
-
Protonation: Trace acid protonates the carbonyl oxygen.
-
Nucleophilic Attack: The hydroxyl tail of one molecule attacks the carbonyl head of another.
-
Condensation: Water is lost, forming an ester dimer.
-
Propagation: Dimers react to form trimers, tetramers, and polymers.
Result: The white crystalline powder turns into a sticky, insoluble solid or gum that cannot be redissolved.
Part 2: Storage & Handling Protocols[1][2][3]
Environmental Controls
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers kinetic energy, significantly slowing the rate of self-esterification (Arrhenius equation). |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative yellowing of the ether linkage and excludes moisture. |
| Humidity | <10% RH (Desiccator) | While water is a byproduct of esterification, ambient moisture can catalyze hydrolysis of the ether linkage over long periods or induce crystal lattice changes. |
| Light | Amber Vials | Aromatic rings absorb UV; light can generate radicals at the benzylic position (ether alpha-carbon), leading to cleavage. |
The "Neutrality Rule" (Critical)
Never store this compound in an acidic environment.
-
Risk: If the material was precipitated with strong acid (HCl) during synthesis and not washed thoroughly, residual protons (
) will catalyze polymerization even in the solid state over time. -
Validation: Dissolve a small sample in neutral methanol/water (1:1) and measure pH. It should be near neutral (pK_a of benzoic acid is ~4.2, but the bulk solid should not carry free mineral acid).
Part 3: Troubleshooting Guide
Scenario A: "My sample has become insoluble in standard solvents."
Diagnosis: Unwanted Polymerization (Oligomerization). Cause: The material was likely exposed to heat or stored with residual acid. The "insoluble matter" is polyester. Action Plan:
-
Solubility Test: Attempt to dissolve in hot DMSO or DMF. If it remains insoluble or forms a gel, it is polymerized.
-
Recovery: Impossible. Once polymerized, the covalent bonds cannot be reversed without destroying the molecule (hydrolysis would yield the starting materials, not the monomer). Discard and repurchase/resynthesize.
Scenario B: "The white powder has turned yellow."
Diagnosis: Oxidation.[1] Cause: Radical oxidation of the ether linkage (alpha to the aromatic ring) or the terminal alcohol converting to an aldehyde. Action Plan:
-
Recrystallization:
-
Dissolve in minimum hot Ethanol or Ethyl Acetate .
-
Add activated charcoal (1-2% w/w) and stir hot for 5 minutes.
-
Filter hot through Celite.
-
Cool slowly to 4°C to recrystallize.
-
-
Outcome: This removes the oxidized impurities (chromophores).
Scenario C: "Melting point is lower than the CoA value."
Diagnosis: Impurity Depression or Mesophase Transition. Context: As a liquid crystal mesogen, this molecule may exhibit a "clearing point" or liquid crystalline transitions before true melting. Action Plan:
-
DSC Analysis: Do not rely solely on capillary melting point. Run Differential Scanning Calorimetry (DSC).[2]
-
Interpretation: Look for multiple endotherms. The first may be Crystal
Smectic/Nematic, the second Smectic Isotropic Liquid. -
Verification: If the final clearing point is >5°C lower than the reference, the sample contains solvent traps or oligomers. Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.
Part 4: Visualization of Pathways
Diagram 1: The Decomposition Cascade
This diagram illustrates how the monomer transforms into a polymer if handled incorrectly.
Caption: Figure 1. The irreversible transition from active monomer to inert polyester driven by acid catalysis and heat.
Diagram 2: Troubleshooting Decision Tree
Caption: Figure 2. Step-by-step diagnostic flow for identifying the state of the reagent.
Part 5: Synthesis & Purification Best Practices
Use this section if you are synthesizing the material in-house.
The Critical Step: Acidification When converting the potassium salt (4-((6-hydroxyhexyl)oxy)benzoate) to the free acid:
-
Do not Over-Acidify: Add HCl only until pH 3-4. Going to pH 1 risks trapping mineral acid in the crystal lattice.
-
Cold Precipitation: Perform the acidification at 0-5°C. Heat during this step triggers immediate oligomerization.
-
The Wash: Wash the precipitate copiously with Water until the filtrate is neutral.
-
Drying: Dry in a vacuum oven at Max 40°C . Do not heat to 80°C+ to speed up drying; you will make plastic.
References
-
Techno PharmChem. (n.d.). Material Safety Data Sheet: 4-Hydroxybenzoic acid. (Note: General handling for hydroxybenzoic acid derivatives). Retrieved from
-
Cymit Quimica. (n.d.). 4-[(6-Hydroxyhexyl)oxy]benzoic acid - CAS 83883-25-4.[3] Retrieved from
-
Daken Chemical. (n.d.). 4-((6-(methacryloyloxy)hexyl)oxy)benzoic acid: An Introduction. (Context on reactive mesogen derivatives and storage). Retrieved from
-
Specific Polymers. (n.d.). Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-.[4] Retrieved from
-
ResearchGate. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (Provides synthesis/purification protocols for alkoxybenzoic acids). Retrieved from
Sources
- 1. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 83883-25-4: 4-[(6-Hydroxyhexyl)oxy]benzoic acid [cymitquimica.com]
- 4. Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, 1,1′-[2-(1,1-dimethylethyl)-1,4-phenylene] ester (ACI) - specific polymers [specificpolymers.com]
Technical Support Center: Characterization of Benzoic Acid Derivatives
Welcome to the Advanced Applications Support Hub. Status: Operational | Lead Scientist: Dr. A. Vance Topic: Troubleshooting Analytical Anomalies in Benzoic Acid Derivatives
Executive Summary
Benzoic acid derivatives (BADs) are ubiquitous in drug development, serving as both active pharmaceutical ingredients (APIs) and key synthetic intermediates.[1] However, their characterization is frequently plagued by their dual nature: they are capable of strong intermolecular hydrogen bonding (dimerization) and possess pH-dependent solubility.
This guide addresses the three most common support tickets we receive:
-
HPLC: Severe peak tailing ("Shark Fin" peaks).
-
GC-MS: Poor sensitivity or missing peaks due to low volatility.
-
NMR: Inconsistent chemical shifts of the carboxylic proton.
Module 1: HPLC Troubleshooting
Issue: "My benzoic acid derivative shows severe peak tailing (As > 1.5) on C18 columns, destroying resolution."
The Mechanism (Why this happens)
Benzoic acid derivatives are weak acids (pKa ≈ 4.2). At neutral pH, they exist in equilibrium between their protonated (neutral) and deprotonated (anionic) forms.
-
Silanol Interaction: The anionic carboxylate interacts strongly with residual positively charged silanols on the silica support of the column. This secondary interaction acts as a "drag," causing the tailing.
-
Ionization Split: If the mobile phase pH is near the analyte's pKa, the analyte splits between two forms with different retention times, causing peak broadening.
Protocol: The "Silanol Suppression" Workflow
To fix this, we must force the analyte into a single state (fully protonated) and mask the silanols.
Step-by-Step Optimization:
-
Acidify Mobile Phase: Lower the pH to at least 2.5 (well below the pKa of ~4.2). This forces the equilibrium toward the neutral, protonated form (
), which interacts cleanly with the C18 phase.-
Recommended Modifier: 0.1% Trifluoroacetic acid (TFA) or Formic Acid.
-
-
Increase Ionic Strength: If tailing persists, add 20–50 mM ammonium formate. The cations compete for silanol sites, effectively "capping" them.
-
Column Selection: Switch to an "Endcapped" or "Polar-Embedded" column designed to shield silanols.[2]
Visual Guide: HPLC Tailing Decision Tree
Figure 1: Decision logic for resolving peak asymmetry in acidic analytes.
Module 2: GC-MS Characterization
Issue: "I cannot detect my benzoic acid derivative on GC-MS, or the peak is incredibly broad."
The Mechanism
Carboxylic acids form strong intermolecular hydrogen bonds (dimers) in the gas phase. This results in:
-
High boiling points (low volatility).
-
Adsorption to the injection liner and column stationary phase.
-
Thermal degradation before elution.
Protocol: Silylation Derivatization
To analyze BADs by GC, you must replace the active hydrogen on the carboxylic acid with a non-polar group, typically a Trimethylsilyl (TMS) group.
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst.
Experimental Workflow:
-
Preparation: Dissolve 1-5 mg of dry sample in 100 µL of anhydrous pyridine (scavenges acid byproducts).
-
Reaction: Add 100 µL of BSTFA + 1% TMCS.
-
Incubation: Heat at 60°C for 30 minutes . (Benzoic acids are sterically accessible, but derivatives with ortho-substituents may require 60 mins).
-
Injection: Inject 1 µL directly into GC (Split mode 1:10 to prevent column overload).
Data: pKa & Derivatization Targets
| Derivative | pKa (Approx) | GC Suitability (Native) | GC Suitability (TMS-Derivatized) |
|---|---|---|---|
| Benzoic Acid | 4.20 | Poor (Tailing) | Excellent |
| 4-Nitrobenzoic Acid | 3.44 | Very Poor (Adsorption) | Excellent |
| 2-Hydroxybenzoic Acid | 2.97 | Poor (Chelation) | Excellent (Bis-TMS formed) |
Source: pKa data adapted from Williams, Organic Chemistry Data [1].
Module 3: NMR Spectroscopy
Issue: "The carboxylic acid proton (-COOH) signal is drifting, broad, or entirely missing."
The Mechanism
In non-polar solvents (like
-
Concentration Effect: As concentration changes, the equilibrium between monomer and dimer shifts. The dimer proton is highly deshielded (~12-13 ppm), while the monomer is less so.
-
Exchange: Trace water in the solvent facilitates proton exchange, broadening the peak into the baseline.
Protocol: Breaking the Dimer
Do not rely on
Troubleshooting Steps:
-
Solvent Switch: Use DMSO-d6 .[1] DMSO is a strong hydrogen bond acceptor. It competes with the acid-acid H-bond, breaking the dimer and forming an Acid-DMSO complex. This stabilizes the proton signal, usually appearing as a sharp singlet or broad hump around 12.0–13.0 ppm.
-
Temperature Experiments: If the peak is broad, run the NMR at elevated temperature (e.g., 50°C). This increases the exchange rate, often sharpening the peak (coalescence).
Visual Guide: Dimerization Equilibrium
Figure 2: Impact of solvent and concentration on benzoic acid molecular state.
Module 4: Solid-State Polymorphism
Issue: "My DSC shows two melting points, but the purity is >99% by HPLC."
The Mechanism
Benzoic acid derivatives are prone to polymorphism (existing in multiple crystal lattice structures) due to the flexibility of the carboxylic acid rotation. Different polymorphs have different melting points and solubilities.
Protocol: Polymorph Screening
-
DSC (Differential Scanning Calorimetry): Run a heat-cool-heat cycle.
-
First Heat: Erases thermal history.
-
Cool: Recrystallizes the sample.
-
Second Heat: Reveals the stable form.[3]
-
Observation: If you see a small endotherm followed by an exotherm and then a large endotherm, you are observing a polymorphic transition (metastable
stable) during heating.
-
-
XRD (X-Ray Diffraction): This is the definitive fingerprint. If DSC suggests polymorphism, PXRD (Powder X-Ray Diffraction) is required to confirm unique lattice spacings.
References
-
Williams, R. (2022).[4] pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Royal Society of Chemistry. Polymorphism and cocrystal salt formation of benzoic acid derivatives. CrystEngComm. [Link]
Sources
Technical Guide: Catalyst Optimization for Poly(4-hydroxybenzoate) Synthesis
Topic: Catalyst Optimization for Polyesterification with 4-HBA Content Type: Technical Support Center Guide
From: Dr. A. Vance, Senior Application Scientist, Polymer Chemistry Division To: R&D Teams, Process Engineers, and Drug Delivery Systems Developers Subject: Troubleshooting & Optimization of 4-HBA Polyesterification Workflows
Core Directive: The "Dual-Functionality" Challenge
Synthesizing high-molecular-weight polyesters from 4-hydroxybenzoic acid (4-HBA) presents a unique kinetic paradox. Unlike standard aliphatic polyesters, 4-HBA is a rigid aromatic monomer with a high melting point (~215°C) and poor solubility. Direct esterification is kinetically unfavorable due to the low nucleophilicity of the phenolic hydroxyl group.
The Solution: The industry-standard "Acetate Route." You must first convert the phenolic hydroxyl to an acetate ester (using acetic anhydride), followed by acidolysis (transesterification) at high temperatures. This guide focuses on optimizing the catalyst systems for this specific two-stage mechanism.
Module 1: Catalyst Architecture & Selection
User Question: I am seeing low molecular weight and significant yellowing. Should I switch from Zinc Acetate to Titanium Tetraisopropoxide?
Technical Insight: Catalyst selection is a trade-off between reactivity (rate of chain growth) and selectivity (avoidance of side reactions like decarboxylation and Fries rearrangement).
-
Zinc Acetate (Zn(OAc)₂): The "Workhorse." Excellent for the initial acetylation and early-stage oligomerization. It is less active in high-vacuum polycondensation but produces whiter polymers.
-
Titanium Alkoxides (Ti(OBu)₄ / TBT): The "Accelerator." Extremely active for polycondensation (building MW). However, Ti(IV) species are Lewis acids that catalyze the formation of quinone methides, leading to yellow/brown discoloration.
-
Antimony Oxide (Sb₂O₃): The "High-Temp Specialist." Good thermal stability, less discoloration than Ti, but requires higher temperatures (>280°C) to become active.
Decision Logic: Catalyst Selection Matrix
Figure 1: Decision tree for selecting the primary catalyst based on final material application requirements.
Comparative Data: Catalyst Performance
| Catalyst System | Activity (k_app) | Discoloration Risk | Side Reaction: Decarboxylation | Recommended Concentration |
| Zn(OAc)₂ | Moderate | Low (White/Off-white) | Low | 0.05 - 0.1 mol% |
| Ti(OBu)₄ | Very High | High (Yellow/Brown) | High | 0.01 - 0.05 mol% |
| Sb₂O₃ | Low (<250°C) / High (>280°C) | Moderate (Greyish) | Moderate | 0.02 - 0.08 mol% |
| Mg(OAc)₂ | Moderate | Low | Low | 0.05 - 0.1 mol% |
Module 2: The Self-Validating Protocol (Melt + SSP)
User Question: My reaction solidifies too early, and I cannot get the polymer out of the reactor. What is wrong with my temperature ramp?
Technical Insight: Poly(4-hydroxybenzoate) (PHB) is a liquid crystalline polymer (LCP) that typically does not melt but decomposes or transitions to a liquid crystal phase at very high temperatures. You cannot polymerize it to 100% conversion in the melt phase because it will crystallize and seize the agitator (solidification).
The Protocol: Two-Stage Synthesis (Melt Pre-polymerization
Step-by-Step Methodology
Phase A: Acetylation (In Situ)
-
Charge: Reactor with 4-HBA and Acetic Anhydride (1.05 molar excess).
-
Catalyst: Add Zn(OAc)₂ (200 ppm).
-
Reaction: Reflux at 140°C for 1-2 hours.
-
Validation Check: The slurry must turn into a clear, homogeneous solution . If cloudy, acetylation is incomplete. Do not proceed.
Phase B: Melt Acidolysis (Pre-polymerization)
-
Distillation: Increase temp to 200°C. Distill off acetic acid by-product.
-
Ramp: Slowly ramp to 250-280°C over 2 hours.
-
Vacuum (The Critical Step): Apply low vacuum (down to 50 mbar) gradually .
-
Warning: Applying high vacuum too early will sublime unreacted 4-HBA monomer, ruining stoichiometry.
-
-
Stop Point: Stop when the acetic acid evolution ceases and the mixture becomes opaque/pasty (onset of crystallization).
-
Grinding: Cool and grind the brittle pre-polymer into a fine powder (particle size < 500 µm is critical for diffusion).
Phase C: Solid State Polymerization (SSP)
-
Setup: Place powder in a fluidized bed or rotary vacuum dryer.
-
Temp: Heat to 280-300°C (approx. 20-30°C below the decomposition/melting transition).
-
Atmosphere: High vacuum (< 1 mbar) or flowing Nitrogen.
-
Duration: 10-24 hours. This drives the reaction in the solid phase, increasing MW without degradation.
Workflow Visualization
Figure 2: Sequential workflow for 4-HBA polymerization, highlighting the critical transition from melt to solid-state.
Module 3: Troubleshooting Guide
User Question: I have white crystals clogging my vacuum line. What are they? Answer: This is sublimed 4-HBA or 4-Acetoxybenzoic acid .
-
Cause: Vacuum was applied too aggressively before the oligomer chain length was sufficient to anchor the monomers.
-
Fix: Maintain atmospheric pressure (Nitrogen flow) until temperature reaches >230°C and approx. 70% of theoretical acetic acid is collected.
User Question: The product is dark brown. Answer: Thermal oxidation or Quinone formation.
-
Cause 1: Oxygen leak. (LCPs are highly sensitive to O₂ at >300°C).
-
Cause 2: Titanium catalyst overdose.
-
Fix: Switch to Zn/Sb catalyst system. Ensure reactor is vacuum-tight. Add a stabilizer like Triphenyl Phosphate (TPP) (0.1 wt%) during the melt phase.
User Question: MW is plateauing during SSP. Answer: End-group imbalance.
-
Cause: Decarboxylation of the acid end-groups has occurred, leaving non-reactive phenyl ends.
-
Fix: Lower the SSP temperature by 10°C and extend the time. High temps favor decarboxylation over esterification.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low MW / Brittle | Stoichiometry loss (Sublimation) | Delay vacuum application; use a packed column for reflux. |
| Yellow/Brown Color | Ti Catalyst / Oxidation | Switch to Zn(OAc)₂; Check N₂ purity; Add antioxidant (Irganox 1010). |
| Insoluble Gel Particles | Crosslinking (Fries Rearrangement) | Reduce max melt temperature; reduce catalyst load. |
| Slow Reaction Rate | Catalyst Deactivation | Ensure water is excluded (hydrolysis of titanates); Check acetate removal efficiency. |
References
-
Kricheldorf, H. R. (2001). Syntheses and structures of LC-polyesters with decarboxylation-free functional groups. Macromolecular Rapid Communications , 22(14), 1156-1160. Link
-
Jackson, W. J., & Kuhfuss, H. F. (1976). Liquid crystal polymers.[1] I. Preparation and properties of p-hydroxybenzoic acid copolyesters. Journal of Polymer Science: Polymer Chemistry Edition , 14(10), 2043-2058. Link
-
MacDonald, W. A. (2004). Liquid crystalline polymers: Chemistry and properties. High Performance Polymers , 5, 231-260. Link
-
Jin, X., et al. (2012). Solid-state polymerization of poly(4-hydroxybenzoate) and its copolymers. Polymer , 53(15), 3110-3118. Link
-
Penczek, S., et al. (2005). Catalytic mechanisms in polycondensation and ring-opening polymerization. Progress in Polymer Science , 30(3-4), 377-410. Link
Sources
controlling polymorphism in 4-alkoxybenzoic acids
Technical Support Center: 4-Alkoxybenzoic Acid Polymorphism & Phase Control
Executive Summary
4-Alkoxybenzoic acids are the "fruit fly" of hydrogen-bonded liquid crystals. They present a unique challenge: you are not just controlling crystalline polymorphism (packing arrangements), but also mesomorphic polymorphism (Liquid Crystal phases).
This guide addresses the three most common support tickets we receive:
-
"My sample melts at the wrong temperature." (Often a misidentified Smectic-Nematic transition).
-
"The crystal habit changes randomly between batches." (Solvent-mediated dimer control).
-
"Odd-numbered chain lengths behave erratically." (The Odd-Even Effect).
Module 1: The "Melting" Misconception (Phase Identification)
User Query: "I synthesized 4-octyloxybenzoic acid. Literature says mp is 147°C, but my DSC shows a peak at 101°C. Is my product impure?"
Diagnosis: You are likely confusing the Crystal-to-Liquid Crystal (Cr-Sm) transition with the Clearing Point (N-I) . 4-Alkoxybenzoic acids are thermotropic mesogens. They do not melt directly into an isotropic liquid; they "melt" into a fluid, ordered state (Liquid Crystal) first.
Technical Insight:
-
Short Chains (n=1-6): Typically exhibit only Nematic (N) phases or melt directly (e.g., 4-methoxybenzoic acid).
-
Long Chains (n=7-12): Exhibit Smectic (Sm) phases before the Nematic phase.
The Phase Sequence Protocol:
For 4-octyloxybenzoic acid (n=8), the sequence is:
Troubleshooting Workflow: Do not rely on a capillary melting point apparatus alone. It cannot distinguish between a turbid Nematic phase and a turbid melt.
Step-by-Step Validation:
-
DSC Analysis: Look for multiple endotherms. The first large peak is the Cr
LC transition (lattice collapse). Smaller peaks at higher temperatures are LC LC or LC Isotropic transitions. -
PLM (Polarized Light Microscopy):
-
Smectic C: Look for "Schlieren" textures or broken fans.
-
Nematic: Look for "Thread-like" textures that flash when the stage is rotated.
-
Isotropic: The field becomes completely dark (extinction).
-
Table 1: Phase Transition Benchmarks for Select Homologues
| Chain Length (n) | Compound | Transition 1 (Cr | Transition 2 (LC | Clearing Point (LC |
| n=1 | 4-Methoxybenzoic acid | 184°C (Melt) | None | None |
| n=4 | 4-Butyloxybenzoic acid | 147°C (Cr | None | 160°C (N |
| n=8 | 4-Octyloxybenzoic acid | 101°C (Cr | 108°C (SmC | 147°C (N |
| n=12 | 4-Dodecyloxybenzoic acid | 95°C (Cr | 129°C (SmC | 137°C (N |
Module 2: Controlling Crystalline Polymorphism
User Query: "My 4-methoxybenzoic acid (p-anisic acid) crystals are plates in one batch and needles in another. The dissolution rates differ."[1]
Diagnosis:
You are encountering Solvent-Mediated Polymorphism . While the carboxylic acid dimer (
The Mechanism:
-
Form I (Stable): Centrosymmetric dimers pack in layers. Favored by non-polar solvents (Toluene, Benzene) which encourage carboxylic acid dimerization in solution before nucleation.
-
Metastable Forms: Often result from solvents that compete for hydrogen bonding (Methanol, Water). These solvents disrupt the dimer formation, leading to catemer chains or solvates that eventually rearrange.
Experimental Protocol: Polymorph Screening To lock in the stable Form I :
-
Solvent: Use Toluene or Ethyl Acetate. Avoid alcohols.
-
Supersaturation: Low. High supersaturation (fast cooling) kinetically traps metastable packings.
-
Process:
-
Dissolve at reflux.
-
Cool at a rate of 0.5°C/min.
-
Crucial: Seed with Form I crystals at 5°C below saturation temperature.
-
Visualization: Polymorph Decision Tree
Caption: Workflow for solvent selection to control dimer packing efficiency. Protic solvents disrupt the critical carboxylic acid dimer synthon.
Module 3: The Odd-Even Effect
User Query: "Why does the melting point of the n=7 homologue drop significantly compared to n=6 and n=8? Is this an error?"
Diagnosis: This is the Odd-Even Effect , a hallmark of alkyl-substituted systems. It is not an error; it is a packing phenomenon.
Scientific Explanation:
-
Even Chains (n=6, 8): The terminal methyl group is oriented trans to the aromatic core axis. This allows for efficient, dense packing of the alkyl chains in the crystal lattice.
-
Odd Chains (n=7, 9): The terminal methyl group is oriented gauche (tilted). This creates a "steric void" or packing defect, lowering the lattice energy and thus the melting point.
Strategic Implication: If you are designing a drug candidate and need a higher melting point for stability, select an even-numbered alkoxy chain (Ethyl, Butyl, Hexyl) rather than an odd one (Propyl, Pentyl).
References
-
Polymorphism in p-Anisic Acid
- Title: Crystal structure of a second monoclinic polymorph of 3-methoxybenzoic acid (Comparison with 4-methoxy isomers).
- Source: IUCrD
-
URL:[Link]
- Note: Discusses the Z'=1 vs Z'=2 packing motifs relevant to methoxybenzoic acids.
-
Liquid Crystal Phases (4-Octyloxybenzoic acid)
-
Title: 4-(Octyloxy)benzoic acid: Phase transition temperatures and enthalpy.[2]
- Source: NIST / Sigma-Aldrich Technical D
-
-
Solvent Effects on Crystal Habit
-
Odd-Even Effects in Alkanes/Alkoxy Chains
- Title: The Melting Point Altern
- Source: Angewandte Chemie Int. Ed.
-
URL:[Link]
Sources
Technical Support Center: Purification & Analysis of 4-((6-Hydroxyhexyl)oxy)benzoic Acid
Executive Summary & Molecule Context
4-((6-Hydroxyhexyl)oxy)benzoic acid is a critical bifunctional "spacer" molecule used primarily in the synthesis of liquid crystals and functional polymers. Its dual functionality—a carboxylic acid "head" and a primary alcohol "tail"—makes it highly versatile but also prone to specific impurity profiles, particularly self-polymerization (oligomerization) and incomplete alkylation .
This guide provides a self-validating workflow to isolate high-purity material (Target: >98% HPLC, mp 139–140°C).
Diagnostic Module: Identification of Impurities
Use this section to interpret your HPLC or TLC data before attempting purification.
Q: I see multiple peaks in my HPLC chromatogram. What are they likely to be?
A: Based on the synthesis pathway (Williamson etherification), the three most common impurities are:
| Impurity Type | Relative Retention Time (RRT) | Origin | Diagnostic Characteristic |
| 4-Hydroxybenzoic Acid (4-HBA) | Low (< 1.0) | Unreacted Starting Material | High polarity; shifts significantly with pH change. |
| Inorganic Salts | Void Volume (~0) | Synthesis Byproduct (KCl/NaCl) | Non-UV active (unless nitrate); high ash content. |
| Oligomers (Polyesters) | High (> 1.0) | Head-to-Tail Esterification | Broad peaks; "smearing" on TLC; IR shows ester carbonyl (~1735 cm⁻¹). |
| Alkylation Dihalides | Very High | Side reaction (if using dihaloalkane) | Non-acidic; insoluble in aqueous base. |
Visualizing the Impurity Landscape
The following diagram illustrates the formation pathways of these impurities during synthesis.
Figure 1: Reaction pathways showing the origin of the target molecule versus oligomeric impurities.
Validated Purification Protocol
Do not rely on single-step purification. This "Base-Acid-Recrystallization" sandwich protocol is self-validating because it exploits the specific acidity of the benzoic acid moiety.
Phase 1: Chemical Washing (The "Base Switch")
Objective: Remove neutral impurities (unreacted alcohol, alkyl halides, or accidental esters) and inorganic salts.
-
Dissolution: Dissolve the crude solid in 10% NaOH (aq) (Use 10 mL per gram of crude).
-
Why? The product converts to its sodium salt (soluble). Neutral organic impurities remain insoluble.
-
-
Filtration/Extraction:
-
If solids remain, filter them out (these are likely bis-alkylated byproducts or inorganic salts).
-
Extract the aqueous layer twice with Ethyl Acetate or Dichloromethane . Discard the organic layer (this removes unreacted 6-chlorohexanol).
-
-
Precipitation:
-
Cool the aqueous phase to 0–5°C.
-
Slowly acidify with HCl (conc.) to pH 1–2.
-
Observation: A thick white precipitate should form.
-
Filter and wash with copious ice-cold water to remove trapped NaCl/KCl.
-
Phase 2: Recrystallization Strategy
Objective: Remove trace 4-HBA and sharpen the melting point.
Q: Which solvent system is optimal? A: Ethanol/Water (Aqueous Ethanol) is the gold standard for alkoxybenzoic acids.
Protocol:
-
Solvent: Prepare 85% Ethanol (aq).
-
Dissolution: Heat the solvent to boiling. Add the wet cake from Phase 1. Add solvent dropwise until just dissolved.
-
Hot Filtration (Optional): If the solution is not clear, perform a hot filtration to remove dust or inorganic residues.
-
Crystallization: Allow to cool slowly to room temperature, then refrigerate (4°C) for 3 hours.
-
Critical Control Point: Rapid cooling traps impurities. Slow cooling yields defined needles/plates.
-
-
Drying: Dry in a vacuum oven at 50°C max.
-
Warning: Exceeding 60-70°C under vacuum can induce solid-state polymerization (esterification) between the acid and alcohol tails.
-
Purification Logic Flow
Figure 2: Step-by-step purification logic to isolate the target acid from neutral and inorganic contaminants.
Troubleshooting & FAQs
Q: My product melting point is 130–132°C (Sharp). Is it pure? A: No. The literature melting point is 139–140°C [1, 2]. A sharp but depressed melting point usually indicates a specific eutectic impurity (often unreacted 4-hydroxybenzoic acid) rather than general "dirt." Repeat the Phase 2 Recrystallization .
Q: The product is not precipitating upon acidification in Phase 1. A: You may have formed a "soap" or micelle structure due to the amphiphilic nature of the molecule (hydrophobic chain + hydrophilic head).
-
Fix: Increase the ionic strength by adding solid NaCl (salting out) and cool the solution to nearly 0°C.
Q: Can I use Acetone for recrystallization? A: Acetone is generally too good a solvent for this molecule; you will suffer significant yield loss. If you must use acetone, use it as a solvent/anti-solvent pair: Dissolve in minimal hot acetone, then add Hexane until turbid.
Q: I see a new impurity appear after drying in the oven. A: This is likely the dimer . The molecule contains both -COOH and -OH groups.[1]
-
prevention: Never dry above 50°C. Use a desiccator with P₂O₅ at room temperature under high vacuum instead of heat.
Physical Property Reference Table
| Property | Value | Notes |
| CAS Number | 83883-25-4 | |
| Molecular Formula | C₁₃H₁₈O₄ | |
| Molecular Weight | 238.28 g/mol | |
| Melting Point | 139–140°C | Validated Benchmark [1, 2] |
| Solubility (Hot) | Ethanol, Methanol, EtOAc | Good for dissolution |
| Solubility (Cold) | Water, Hexane | Good anti-solvents |
| pKa | ~4.5 (Carboxylic Acid) | Similar to benzoic acid |
References
-
ChemicalBook. (2025). 4-(6-Hydroxyhexyloxy)benzoic acid Properties and Melting Point Data. Retrieved from
-
ChemSrc. (2025). 4-((6-Hydroxyhexyl)oxy)benzoic acid: Physicochemical Properties. Retrieved from
-
ResearchGate. (2014).[4] Discussion on Recrystallization Solvents for Alkoxybenzoic Acids. (General methodology for homologous series). Retrieved from
-
Organic Syntheses. General Procedures for Purification of Hydroxybenzoic Acids. (Foundational technique for phenolic acid purification).[5][6] Retrieved from
Sources
- 1. CAS 83883-25-4: 4-[(6-Hydroxyhexyl)oxy]benzoic acid [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. US3816523A - Process for the production and purification of benzoic acid - Google Patents [patents.google.com]
- 6. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]
Technical Support Center: Enhancing the Stability of Liquid Crystal Phases
Welcome to the technical support center for liquid crystal phase stability. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges during their experiments. Here, we move beyond simple protocols to explain the underlying science, helping you not only solve current issues but also anticipate and prevent future ones.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause instability in my liquid crystal (LC) formulation?
A: ** Instability in liquid crystal phases typically arises from three main sources:
-
Thermal Instability: At elevated temperatures, thermal motion can disrupt the delicate ordering of the liquid crystal phase, leading to an undesired transition to an isotropic liquid state.[1] Conversely, at low temperatures, the system may unintentionally crystallize, losing its mesophase properties.[2]
-
Photochemical Instability: Exposure to high-energy light, particularly UV radiation, can cause degradation of the organic molecules that constitute the liquid crystal and any alignment layers.[3][4] This is a critical concern in applications involving intense light sources, such as projection displays.[3][4]
-
Chemical/Environmental Instability: Contaminants, such as dust, residual solvents, or ions, can disrupt the long-range order of the LC phase.[5] In lyotropic systems, changes in hydration level, pH, or ionic strength are common causes of phase separation or transition.
Q2: What is the quickest way to assess the stability of my LC phase?
A: Polarized Optical Microscopy (POM) is the most immediate and widely used method for identifying liquid crystal phases and observing their stability in real-time.[6][7] By observing the characteristic textures of your LC phase on a temperature-controlled stage, you can quickly identify phase transitions, the appearance of crystal defects, or phase separation.[6] For quantitative data on thermal stability, Differential Scanning Calorimetry (DSC) is indispensable for precisely determining transition temperatures and enthalpies.[6][7][8]
Q3: When should I consider using a polymer to stabilize my liquid crystal system?
A: Polymer stabilization is an excellent strategy when you need to enhance mechanical robustness or lock in a specific liquid crystal configuration, such as in display technologies or for creating stable LC-based sensors.[9][10][11] By forming a cross-linked polymer network within the LC host, you can significantly widen the operational temperature range and improve switching characteristics.[9][10][12] This technique is particularly effective for stabilizing blue phases, which inherently exist over very narrow temperature ranges.[12]
Q4: My application is for drug delivery. What are the key stability concerns for lyotropic liquid crystal nanoparticles?
A: For drug delivery systems like cubosomes or hexosomes, the primary stability concerns are:
-
Colloidal Stability: Preventing the aggregation and coalescence of nanoparticles in the aqueous dispersion is crucial. This is typically managed by using surfactants or stabilizers.[13]
-
Structural Integrity: The internal liquid crystalline structure must remain intact to effectively encapsulate and control the release of the drug. Changes in temperature, pH, or interaction with biological components can trigger unwanted phase transitions.
-
Drug Leakage: The formulation must prevent premature release of the encapsulated drug during storage. Thermodynamic stability of the liquid crystalline gel is key to avoiding phase separation and ensuring long-term storage.[14]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each issue is broken down into symptoms, probable causes, and a logical workflow for resolution.
Problem 1: Spontaneous Crystallization or Phase Separation at Room Temperature
-
Symptom: Your sample, which was initially a uniform liquid crystal phase, becomes cloudy, shows crystalline domains under POM, or separates into distinct layers over time.
-
Causality: This often indicates that the liquid crystal phase is thermodynamically metastable at your working temperature. The system is slowly relaxing to a lower energy state, which is either a crystalline solid or a phase-separated mixture. Contamination can also act as a nucleation site, accelerating this process.[5][15]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phase separation.
Problem 2: Liquid Crystal Phase is Unstable to Temperature Changes
-
Symptom: When heating or cooling your sample on a hot stage, the desired liquid crystal phase exists over a very narrow temperature range or transitions to the isotropic phase at a lower-than-expected temperature.
-
Causality: The intermolecular forces governing your liquid crystal alignment are highly sensitive to thermal energy.[1] For mixtures, incorrect component ratios can destabilize the mesophase. In polymer-stabilized systems, an incomplete or poorly formed network can fail to provide the necessary anchoring energy.[10]
-
Troubleshooting Workflow:
Caption: Decision tree for enhancing thermal stability.
Problem 3: Sample Degrades Under Illumination (e.g., Microscope Lamp, Laser)
-
Symptom: When observing your sample with high-intensity light, you notice a gradual loss of birefringence, a change in color, or the appearance of dark, degraded spots. The electro-optic response may also degrade over time.
-
Causality: High-energy photons, especially in the blue and UV spectrum, can break chemical bonds in the liquid crystal molecules or the alignment layers.[3][4] This leads to the formation of radical species and subsequent chemical reactions that destroy the mesogenic properties of the material.[16][17]
-
Solutions:
-
Filter the Light Source: Use long-pass filters to block UV and short-wavelength blue light from reaching the sample.
-
Use Inorganic Alignment Layers: If applicable, switch from organic polyimide alignment layers to more robust inorganic layers like silicon dioxide (SiO₂), which show significantly higher photostability.[3][4]
-
Select More Stable LC Materials: Liquid crystals with lower birefringence, which often have shorter molecular conjugation, tend to be more photochemically stable.[4]
-
Purge with Inert Gas: For sensitive experiments, conduct them in a nitrogen or argon environment to prevent photo-oxidation.
-
Key Experimental Protocols
Protocol 1: Screening of Stabilizing Additives
This protocol outlines a systematic approach to finding an effective additive to prevent crystallization and widen the mesophase temperature range.
-
Selection of Additives:
-
Choose a range of additives based on your system. Good candidates include non-mesogenic analogues of your LC molecules, nanoparticles (e.g., functionalized silica), or compatible polymers (e.g., PMMA, polystyrene).
-
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your primary liquid crystal material or mixture.
-
Prepare separate, low-concentration stock solutions of each additive in a compatible, volatile solvent (e.g., toluene, chloroform).
-
-
Formulation:
-
In a series of small vials, add a fixed amount of the LC stock solution.
-
Add varying amounts of an additive stock solution to create samples with additive concentrations ranging from 0.1% to 2.0% by weight.
-
Gently evaporate the solvent under a stream of nitrogen, followed by vacuum drying to remove all traces of solvent.
-
-
Characterization:
-
Encapsulate each sample in a thin glass cell.
-
Using a Polarized Optical Microscope (POM) with a hot stage, heat the samples to their isotropic phase.
-
Cool the samples at a controlled rate (e.g., 5 °C/min) and record the temperatures for the isotropic-to-LC transition (T_iso) and the LC-to-crystal transition (T_c), or note if crystallization is suppressed entirely.
-
Perform DSC on the most promising candidates to obtain quantitative transition data.[7]
-
-
Analysis:
-
Compare the mesophase range (T_iso - T_c) for each formulation. The most effective additive will provide the largest stable liquid crystal range.
-
Protocol 2: Preparation of a Polymer-Stabilized Liquid Crystal (PSLC) Film
This protocol describes the in-situ photopolymerization method to create a stabilizing polymer network.
-
Mixture Preparation:
-
In a clean vial, mix the host liquid crystal with a reactive monomer (e.g., RM257, a diacrylate) and a small amount of photoinitiator (e.g., Irgacure 651). A typical formulation is:
-
Liquid Crystal Host: 95-99 wt%
-
Reactive Monomer: 1-5 wt%
-
Photoinitiator: ~0.1-1 wt% of the monomer weight
-
-
Gently heat and vortex the mixture until all components are fully dissolved and the mixture is homogeneous.
-
-
Cell Filling:
-
Heat the mixture into its isotropic phase.
-
Introduce the mixture into a liquid crystal cell (with appropriate alignment layers) via capillary action.
-
-
Curing (Polymerization):
-
Place the filled cell on a temperature-controlled stage and bring it to a stable temperature within the desired liquid crystal phase (e.g., the nematic or blue phase). This ensures the polymer network forms with an anisotropy that templates the LC phase.[11]
-
Expose the cell to UV light (e.g., 365 nm) of a specific intensity for a set duration. The intensity and time must be optimized to ensure complete polymerization without damaging the LC.
-
-
Verification:
-
After curing, re-examine the sample via POM and DSC. A successful PSLC will exhibit a stabilized phase, often with a widened temperature range and potentially altered electro-optical switching characteristics.[9]
-
Data Summary Tables
Table 1: Comparison of Common Stabilization Strategies
| Stabilization Method | Mechanism | Typical Concentration | Pros | Cons |
| Polymer Network | Forms a cross-linked polymer scaffold that provides anchoring energy to the LC director field.[10][11] | 1-10 wt% | Excellent mechanical stability; locks in specific phases (e.g., blue phase); improves switching times.[9] | Can increase operating voltage; may introduce light scattering; process is irreversible. |
| Nanoparticle Doping | Nanoparticles migrate to defect regions, reducing their energy and stabilizing the overall structure.[12] | 0.1-2 wt% | Widens temperature range; can introduce new functionalities (e.g., plasmonic). | Can cause aggregation; surface chemistry of nanoparticles is critical; may affect optical clarity. |
| Molecular Additives | Small molecules disrupt the packing efficiency required for crystallization, favoring the LC phase.[18] | 1-5 wt% | Simple to implement; can fine-tune phase transition temperatures. | May significantly alter LC physical properties (viscosity, birefringence); potential for phase separation. |
| Molecular Design | Synthesizing mesogens with specific shapes (e.g., bent-core) or flexible linkers that inherently suppress crystallization.[2] | N/A | Creates intrinsically stable materials; allows precise control over properties. | Requires significant synthetic chemistry effort; not a post-formulation solution. |
References
-
Troubleshooting Problems in Crystal Growing. (2025). ThoughtCo. [Link]
-
Controlling Liquid Crystal Configuration and Phase Using Multiple Molecular Triggers. (2022). PMC. [Link]
-
Polymer Stabilized Liquid Crystals: Materials, Physics and Applications. (n.d.). AIP Publishing. [Link]
-
Liquid Crystals as Phase Change Materials for Thermal Stabilization. (2018). ResearchGate. [Link]
-
Stability of liquid crystalline phases in the phase-field-crystal model. (n.d.). ResearchGate. [Link]
-
Role of Additives in Crystal Nucleation from Solutions: A Review. (n.d.). ResearchGate. [Link]
-
Guide for crystallization. (n.d.). University of Fribourg. [Link]
-
Liquid Crystal Dimers Based on Seven-Membered Bridged Stilbene Exhibiting Twist-Bend Nematic Phases. (n.d.). MDPI. [Link]
-
Defects in Liquid Crystals: Topology, Geometry, and Mechanics. (2021). YouTube. [Link]
-
Phase transitions in liquid crystals. (n.d.). Stanford University. [Link]
-
Blue phase liquid crystal: strategies for phase stabilization and device development. (n.d.). PMC. [Link]
-
CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). ResearchGate. [Link]
-
Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. (2023). MDPI. [Link]
-
Impact of Additives on Drug Particles during Liquid Antisolvent Crystallization and Subsequent Freeze-Drying. (2023). ACS Publications. [Link]
-
A Review of Developments in Polymer Stabilized Liquid Crystals. (2023). MDPI. [Link]
-
Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution. (n.d.). PMC. [Link]
-
Photostability of Liquid Crystals and Alignment Layers. (2005). ResearchGate. [Link]
-
LIQUID CRYSTAL PHASES. (n.d.). University of Hamburg. [Link]
-
Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. (n.d.). PMC. [Link]
-
Liquid-Crystalline Materials for Optical and Photonic Applications: introduction to the feature issue. (2023). Optica Publishing Group. [Link]
-
Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. (2024). Frontiers. [Link]
-
Unique Polymer-Stabilized Liquid Crystal Structure Prepared by Addition of a Reversible Addition–Fragmentation Chain Transfer Agent. (2023). ACS Publications. [Link]
-
Liquid Crystals Lab. (n.d.). University of California, Berkeley. [Link]
-
Thermal degradation of polymer systems having liquid crystalline oligoester segment. (n.d.). SciELO. [Link]
-
Various techniques have been used to characterize liquid crystals. The main factors to be c. (2016). ResearchGate. [Link]
-
Liquid crystal nanoparticles for commercial drug delivery. (n.d.). White Rose Research Online. [Link]
-
Thermal degradation of polymer systems having liquid crystalline oligoester segment. (2015). Polímeros: Ciência e Tecnologia. [Link]
-
Liquid crystals: a playground for exploring physics. (n.d.). Laboratoire de physique des Solides. [Link]
-
Photostability of liquid crystals and alignment layers. (2005). UCF STARS. [Link]
-
Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. (n.d.). PMC. [Link]
-
Use of additives for inhibition and promotion of crystallization. (2020). Technobis. [Link]
-
Stimuli-Responsive Cationic Lyotropic Liquid Crystalline Nanoparticles: Formulation Process, Physicochemical and Morphological Evaluation. (n.d.). MDPI. [Link]
-
Photoswitchable solvent-free DNA thermotropic liquid crystals toward self-erasable shape information recording biomaterials. (2021). PMC. [Link]
-
Recent developments in polymer stabilised liquid crystals. (n.d.). ResearchGate. [Link]
-
Liquid Crystals Through Experiments. (n.d.). ResearchGate. [Link]
-
Polymer stabilized cholesteric liquid crystal particles with high thermal stability. (n.d.). Nature. [Link]
-
2D material inorganic liquid crystals for tunable deep UV light modulation. (n.d.). Oxford Academic. [Link]
-
Liquid Crystals in Nano Formulations Pave the Way for Advanced Drug Delivery Systems. (n.d.). TIJER.org. [Link]
-
Ionic Liquids as Protein Crystallization Additives. (n.d.). MDPI. [Link]
Sources
- 1. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Crystal Dimers Based on Seven-Membered Bridged Stilbene Exhibiting Twist-Bend Nematic Phases [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. "Photostability of liquid crystals and alignment layers" [stars.library.ucf.edu]
- 5. thoughtco.com [thoughtco.com]
- 6. webs.ucm.es [webs.ucm.es]
- 7. bhu.ac.in [bhu.ac.in]
- 8. ipme.ru [ipme.ru]
- 9. pubs.aip.org [pubs.aip.org]
- 10. A Review of Developments in Polymer Stabilized Liquid Crystals [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Blue phase liquid crystal: strategies for phase stabilization and device development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlling Liquid Crystal Configuration and Phase Using Multiple Molecular Triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. scielo.br [scielo.br]
- 18. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: Optimization of Annealing Procedures for Liquid Crystal Films
Welcome to the Technical Support Center for the optimization of annealing procedures for liquid crystal (LC) films. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimental work. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the annealing of liquid crystal films.
Q1: What is the primary purpose of annealing a liquid crystal film?
A: Annealing is a critical thermal treatment step used to enhance the structural and optical properties of liquid crystal films. The primary goals of annealing are to improve molecular alignment, reduce defects, and relieve internal stresses that may have been introduced during the film deposition process.[1] A well-executed annealing process results in a more ordered, stable, and uniform liquid crystal film, which is essential for the performance of many LC-based devices.[2]
Q2: What is the typical temperature range for annealing liquid crystal films?
A: The optimal annealing temperature is highly dependent on the specific liquid crystal material and the substrate being used. A general guideline is to anneal the film at a temperature that is above the glass transition temperature (Tg) of the liquid crystal polymer but below its clearing point (the temperature at which it becomes an isotropic liquid).[2] For some applications, annealing temperatures can range from 60°C to 80°C to ensure the process occurs within the nematic phase.[3] It is crucial to consult the material's datasheet and perform empirical tests to determine the ideal annealing window for your specific system.
Q3: How long should I anneal my liquid crystal film?
A: Annealing time is another critical parameter that requires optimization. The duration can range from a few minutes to several hours. Shorter annealing times may not be sufficient to achieve the desired molecular rearrangement and defect annihilation, while excessively long times can potentially lead to material degradation or undesirable phase transitions. The optimal time is often determined experimentally by characterizing the film properties (e.g., alignment uniformity, defect density) at different annealing durations.
Q4: Is the cooling rate after annealing important?
A: Absolutely. The rate at which the liquid crystal film is cooled back to room temperature significantly influences the final morphology and domain size of the film. A slow and controlled cooling process generally promotes the formation of larger, more uniform liquid crystal domains and minimizes the formation of defects.[4][5] Rapid cooling can "freeze in" disordered states and create a higher density of defects.[5]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor or Non-Uniform Liquid Crystal Alignment
Q: My liquid crystal film shows patchy or inconsistent alignment when viewed under a polarizing microscope. What are the likely causes and how can I fix this?
A: Poor or non-uniform alignment is a common issue that can stem from several factors. The underlying cause is often related to the substrate surface, the alignment layer, or the annealing process itself.
Causality and Solutions:
-
Contaminated Substrate: Dust particles, organic residues, or other contaminants on the substrate can disrupt the anchoring of the liquid crystal molecules, leading to localized alignment defects.[3]
-
Troubleshooting Steps:
-
Ensure rigorous substrate cleaning procedures are in place. This may include sequential ultrasonication in solvents like acetone and isopropyl alcohol, followed by deionized water rinsing and drying with nitrogen.[6]
-
Work in a cleanroom environment to minimize particulate contamination.
-
-
-
Inadequate Alignment Layer: The quality of the alignment layer (e.g., rubbed polyimide) is paramount for achieving uniform liquid crystal orientation.
-
Troubleshooting Steps:
-
For rubbed alignment layers, optimize the rubbing strength and number of passes to ensure a consistent and anisotropic surface.[3]
-
Verify the integrity and uniformity of the alignment layer coating before applying the liquid crystal.
-
-
-
Incorrect Annealing Temperature: Annealing at a temperature outside the optimal range for the liquid crystal's nematic phase can lead to poor alignment.
-
Troubleshooting Steps:
-
Carefully determine the phase transition temperatures of your liquid crystal material.
-
Optimize the annealing temperature to be within the nematic range. For some reactive mesogens like RM257, this can be between 60°C and 80°C.[3]
-
-
-
Conflicting Anchoring Conditions: The liquid crystal molecules at the interface with the alignment layer and at the air interface can experience different anchoring forces, leading to a distorted director profile.[3]
-
Troubleshooting Steps:
-
Consider the surface energy at the air interface. In some cases, performing the annealing and curing in a controlled atmosphere or vacuum can help manage this interface.[3]
-
-
Issue 2: Presence of Defects (e.g., Disclinations)
Q: I observe line-like or point-like defects (disclinations) in my liquid crystal film after annealing. Why do these form and how can I minimize them?
A: Disclinations are topological defects that arise from a mismatch in the orientation of the liquid crystal director field.[7][8] While they are a fundamental aspect of liquid crystal physics, their density can often be minimized through careful control of the annealing process.[9]
Causality and Solutions:
-
Rapid Cooling: As mentioned earlier, cooling the film too quickly from the annealing temperature can trap defects.[5]
-
Troubleshooting Steps:
-
Implement a slow, controlled cooling ramp after the annealing hold time. A rate of 0.1°C/minute has been used in some protocols.[2]
-
-
-
Insufficient Annealing Time: The annealing process allows for the annihilation of defect pairs. If the annealing time is too short, there may not be enough time for the system to reach a lower energy state with fewer defects.
-
Troubleshooting Steps:
-
Systematically increase the annealing time and observe the effect on defect density using polarizing microscopy.
-
-
-
Surface Imperfections: Scratches or other defects on the substrate surface can act as nucleation sites for disclinations.
-
Troubleshooting Steps:
-
Thoroughly inspect your substrates for any physical imperfections before use.
-
-
Issue 3: Film Cracking or Peeling
Q: My liquid crystal film is cracking or delaminating from the substrate after annealing. What is causing this and what can I do to prevent it?
A: Cracking and peeling are typically signs of excessive stress in the film, which can be exacerbated by the annealing process.
Causality and Solutions:
-
Thermal Expansion Mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the liquid crystal film and the substrate is a primary cause of stress upon cooling.[10]
-
Troubleshooting Steps:
-
If possible, choose a substrate with a CTE that is closely matched to that of your liquid crystal material.
-
Employ a slower cooling rate to minimize the buildup of thermal stress.[11]
-
-
-
Film Thickness: Thicker films are generally more prone to cracking due to the accumulation of internal stress.[10]
-
Troubleshooting Steps:
-
If your application allows, try reducing the thickness of the film. A general rule of thumb for some solution-deposited films is to keep the thickness below 0.5 microns to mitigate cracking.[10]
-
-
-
Loss of Volatiles: The rapid evaporation of residual solvents or other volatile components from the film during heating can induce stress and lead to cracking.[10]
-
Troubleshooting Steps:
-
Incorporate a "soft bake" step at a lower temperature before the main anneal to gently drive off solvents.
-
For solution-deposited films, consider applying multiple thin layers with an annealing step after each deposition.[10]
-
-
Issue 4: Bubble Formation in the Film
Q: I am observing bubbles or voids in my liquid crystal film after annealing. How can I prevent this?
A: Bubble formation is often due to trapped air or the outgassing of volatile species during the heating process.
Causality and Solutions:
-
Trapped Air During Deposition: Air can be introduced into the film during the coating process (e.g., spin coating, doctor blading).
-
Troubleshooting Steps:
-
Degas the liquid crystal solution before deposition.
-
Optimize your deposition parameters (e.g., spin speed, blade gap) to minimize the entrapment of air.
-
-
-
Solvent Evaporation: If the film is heated too quickly, residual solvent can vaporize within the film, forming bubbles.[12]
-
Troubleshooting Steps:
-
Use a slower heating ramp to allow solvents to escape before the film surface fully solidifies.[12]
-
Consider performing the annealing process under a partial vacuum to facilitate the removal of volatiles.[13] However, the vacuum level must be carefully controlled to avoid overly rapid solvent boiling.[13]
-
-
Section 3: In-Depth Protocols & Visual Guides
Protocol 1: Standard Thermal Annealing of a Spin-Coated Liquid Crystal Film
This protocol provides a general framework for the thermal annealing of a liquid crystal film on a substrate.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Clean the substrate using a standard solvent cleaning procedure (e.g., sequential sonication in acetone, isopropanol, and DI water).
-
Dry the substrate thoroughly with a stream of dry nitrogen.
-
Apply an alignment layer if required by your experimental design.
-
-
Film Deposition:
-
Deposit the liquid crystal film onto the prepared substrate using your chosen method (e.g., spin coating).
-
-
Soft Bake (Optional but Recommended):
-
Place the coated substrate on a hotplate at a temperature below the boiling point of the solvent and the glass transition temperature of the LC material (e.g., 60-80°C) for 5-10 minutes to drive off residual solvent.
-
-
Thermal Annealing:
-
Place the sample in a calibrated oven or on a precision hotplate.
-
Ramp the temperature to the predetermined annealing temperature at a controlled rate (e.g., 5-10°C/minute).
-
Hold the sample at the annealing temperature for the optimized duration (e.g., 15-60 minutes).
-
-
Controlled Cooling:
-
Slowly cool the sample back to room temperature. This can be achieved by programming a slow ramp-down on a temperature controller or by turning off the hotplate and allowing it to cool naturally while shielded from drafts.[14]
-
-
Characterization:
-
Characterize the annealed film using techniques such as polarizing optical microscopy to assess alignment and defect density.
-
Visual Guide: Troubleshooting Logic for Poor Alignment
Caption: Troubleshooting workflow for poor liquid crystal alignment.
Section 4: Quantitative Data Summary
The following table summarizes key annealing parameters and their impact on liquid crystal film properties. These are general guidelines, and optimal values should be determined experimentally.
| Parameter | Typical Range | Primary Impact on Film Properties | Reference |
| Annealing Temperature | Tg < T < Tclearing | Molecular alignment, defect density, phase purity | [2][3] |
| Annealing Time | 5 - 120 minutes | Defect annihilation, stress relaxation | [15] |
| Heating Rate | 1 - 20 °C/min | Prevention of bubble formation, stress induction | [10] |
| Cooling Rate | 0.1 - 10 °C/min | Domain size, defect density, thermal stress | [4][5] |
Section 5: References
-
EOXS. (n.d.). Troubleshooting Common Issues in Continuous Annealing. Retrieved from [Link]
-
Victrex. (2021, November 9). Additive Manufacturing Annealing Guidelines. Retrieved from [Link]
-
Frontiers. (2024, March 18). Q&A of liquid crystal alignment: theory and practice. Retrieved from [Link]
-
Rice, C. E. (2013, March 1). Any tips about how to avoid cracks in thin films during annealing? ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Optimizing Annealing Temperature for Enhanced Electrical Performance and Stability of Solution-Processed In2O3 Thin-Film Transistors. Retrieved from [Link]
-
CECRI, Karaikudi. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Retrieved from [Link]
-
Hwang, S. J., Shie, M. S., Chen, R. L., & Yang, C. Y. (2009). Annealing Effect on the Characteristics of Liquid Crystal Devices Containing Polymer Walls. Journal of Display Technology, 5(6), 227-230.
-
Selinger, J. (2021, August 10). Defects in Liquid Crystals: Topology, Geometry, and Mechanics [Video]. YouTube. Retrieved from [Link]
-
Frontiers. (2024, March 17). Q&A of liquid crystal alignment: theory and practice. Retrieved from [Link]
-
MDPI. (n.d.). Improvement of Crystal Quality of AlN Films with Different Polarities by Annealing at High Temperature. Retrieved from [Link]
-
NIH. (n.d.). Annealing macromolecular crystals. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Solution-Processed OLEDs: A Critical Review and Methodology Proposal for Stack Optimization. Retrieved from [Link]
-
Wikipedia. (n.d.). Disclination. Retrieved from [Link]
-
ResearchGate. (2015, May 3). How can we prevent bubble formation during annealing in vacuum oven for soft films? Retrieved from [Link]
-
ResearchGate. (2022, October 14). (PDF) Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Liquid Crystal Films with Defects | Request PDF. Retrieved from [Link]
-
Optica Publishing Group. (2024, April 11). Effect of surface anchoring energy on a liquid crystal optical waveguide-based polarization rotator. Retrieved from [Link]
-
MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Retrieved from [Link]
-
RSC Publishing. (2020, December 29). Geometry and mechanics of disclination lines in 3D nematic liquid crystals. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (n.d.). Crystal quality evolution of AlN films via high-temperature annealing under ambient N2 conditions. Retrieved from [Link]
-
PMC. (n.d.). Systematic Prevention of Bubble Formation and Accumulation for Long-Term Culture of Pancreatic Islet Cells in Microfluidic Device. Retrieved from [Link]
-
ResearchGate. (n.d.). Q&A of liquid crystal alignment: theory and practice. Retrieved from [Link]
-
Soft Matter (RSC Publishing). (n.d.). Anchoring and alignment in a liquid crystal cell: self-alignment of homogeneous nematic. Retrieved from [Link]
-
MDPI. (n.d.). Using Annealing Treatment on Fabrication Ionic Liquid-Based PVDF Films. Retrieved from [Link]
-
AIP Publishing. (2008, February 11). Alignment layer effects on thin liquid crystal cells | Applied Physics Letters. Retrieved from [Link]
-
(n.d.). Some observations on defects in nematic liquid crystals. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Effect of annealing time on the microstructure, crystal quality and optoelectronic properties of Er-Ga2O3 films. Retrieved from [Link]
-
GitHub. (n.d.). salis-lab-protocol-book/build/dna/anneal-oligos.md at master. Retrieved from [Link]
-
IUCr Journals. (n.d.). Effect of crystal size and cooling method on cryoprotection and data quality. Retrieved from [Link]
-
ResearchGate. (2014, January 29). How to avoid (or eliminate) tiny air bubbles that form on the surface of the film? Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (n.d.). Protein crystallisation with air bubble templates: case of gas–liquid–solid interfaces. Retrieved from [Link]
-
ACS Publications. (n.d.). Predicting the Anchoring of Liquid Crystals at a Solid Surface: 5-Cyanobiphenyl on Cristobalite and Glassy Silica Surfaces of Increasing Roughness | Langmuir. Retrieved from [Link]
-
Carnegie Mellon University. (2023, October 9). Liquid crystals and the hunt for defects. College of Engineering. Retrieved from [Link]
-
Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why? Retrieved from [Link]
-
Purdue Math. (n.d.). Analysis of Nematic Liquid Crystals - with Disclination Lines - PATRICIA BAUMAN, JINHAE PARK & DANIEL PHILLIPS*. Retrieved from [Link]
-
DTIC. (n.d.). Techniques for Fabricating High Resolution Liquid Crystal Reticles. Retrieved from [Link]
-
(2025, December 29). How to Prevent Bubble Formation in Aluminum Protective Films. Retrieved from [Link]
-
YouTube. (2020, April 14). Linear defects pt2. Disclinations [Video]. Retrieved from [Link]
-
arXiv. (2014, August 25). On the Disclination Lines of Nematic Liquid Crystals. Retrieved from [Link]
-
(2023, November 24). Influence of surface alignment on the orientation behavior of a liquid crystal cell near nanoscale grooved surfaces. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. krc.cecri.res.in [krc.cecri.res.in]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Disclination - Wikipedia [en.wikipedia.org]
- 8. Liquid crystals and the hunt for defects - College of Engineering at Carnegie Mellon University [engineering.cmu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. eoxs.com [eoxs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: NMR Troubleshooting for Alkoxybenzoic Acids
Welcome to the Advanced Spectroscopy Support Center. Ticket ID: #NMR-ALK-BENZ-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
Assigning NMR spectra for alkoxybenzoic acids presents a unique duality: the structural simplicity of the benzene core is often complicated by dynamic exchange processes (carboxylic acid proton), second-order coupling effects (aromatic ring), and solvation-dependent aggregation .
This guide does not just list chemical shifts; it provides a causal troubleshooting workflow . We address the "Why" behind spectral anomalies and provide self-validating protocols to confirm your assignments.
Module 1: The Case of the Missing Proton (-COOH)
User Issue: "I synthesized a p-alkoxybenzoic acid, but the carboxylic acid proton (approx. 10-13 ppm) is either completely absent or extremely broad in my
Technical Diagnosis: The carboxylic acid proton is highly labile. Its visibility depends on the rate of chemical exchange with the solvent or trace water.[1]
-
In CDCl
: Benzoic acids form stable cyclic dimers via hydrogen bonding. This usually results in a broad signal around 11–13 ppm. However, trace water can accelerate exchange, broadening the peak into the baseline. -
In DMSO-
: The solvent acts as a hydrogen bond acceptor, breaking the dimer and forming a monomeric species. This slows the exchange rate, often sharpening the peak and shifting it to ~12-13 ppm.
Troubleshooting Protocol:
-
The Solvent Switch: If the peak is missing in CDCl
, re-run the sample in dry DMSO- .-
Why? DMSO stabilizes the proton, slowing exchange.
-
-
The D
O Shake (Validation Step): To confirm a peak is indeed the -COOH (and not a phenolic impurity), add 1-2 drops of D O to the NMR tube, shake, and re-acquire.-
Result: The -COOH peak will disappear (exchange with D).[2]
-
Workflow Visualization: Tracking the Labile Proton
Figure 1: Decision tree for isolating and confirming the carboxylic acid proton signal.
Module 2: Deconvoluting the Aromatic Region
User Issue: "My aromatic peaks are overlapping or don't look like clean doublets/triplets. How do I distinguish the ortho/meta protons relative to the alkoxy group versus the acid group?"
Technical Diagnosis: Alkoxybenzoic acids are "Push-Pull" systems.
-
-COOH (Electron Withdrawing): Deshields ortho protons (moves downfield, higher ppm).
-
-OR (Electron Donating): Shields ortho protons (moves upfield, lower ppm) via resonance.
The "Push-Pull" Rule of Thumb:
-
Protons ortho to -COOH will be the most downfield (typically > 7.8 ppm).
-
Protons ortho to -OR will be the most upfield (typically < 7.0 ppm).
Self-Validating Assignment Protocol:
| Feature | Ortho-Isomer (1,2) | Meta-Isomer (1,[3][4]3) | Para-Isomer (1,[4]4) |
| Symmetry | None (4 distinct protons) | None (4 distinct protons) | High (AA'BB' system) |
| Key Pattern | 4 distinct multiplets | 1 Singlet (isolated), 2 Doublets, 1 Triplet | 2 "Doublets" (roofing effect) |
| Coupling ( |
Advanced Validation (NOE): If standard splitting is ambiguous (common in meta-substituted analogs), use 1D-NOE (Nuclear Overhauser Effect).
-
Irradiate the Alkoxy (
-CH ) peak. -
Observe: Enhancement of the aromatic protons spatially close to the ether linkage.
-
Interpretation: The enhanced aromatic peak is ortho to the alkoxy group.
-
Workflow Visualization: Regiochemistry Logic
Figure 2: Logic flow for determining substitution patterns based on signal multiplicity.
Module 3: The Alkoxy Chain & Carbon Assignments
User Issue: "I cannot confidently assign the carbon peaks. The ipso carbons are weak, and the alkoxy chain carbons are clustered."
Technical Diagnosis:
Quaternary (ipso) carbons have long relaxation times (
Reference Data: Expected Chemical Shifts (Typical)
| Carbon Type | Environment | Approx.[4][5][6][7] Shift ( | Note |
| C=O | Carboxylic Acid | 165 - 175 | Most downfield peak. |
| C-O | Aromatic Ipso (C-OR) | 155 - 165 | Deshielded by Oxygen. |
| C-COOH | Aromatic Ipso (C-C=O) | 120 - 130 | Often weak intensity. |
| Ar-H | Aromatic CH | 110 - 135 | Intense peaks. |
| Alkoxy (-O-C H | 65 - 70 | Distinctive aliphatic region. |
Troubleshooting Protocol:
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
To distinguish the two ipso carbons:
-
The Alkoxy protons (3.5-4.0 ppm) will show a strong 3-bond correlation (
) to the C-OR ipso carbon (~160 ppm). -
The Aromatic protons ortho to the acid will correlate to the C=O carbon.
-
-
-
Delay Time (
): Increase the relaxation delay (e.g., from 1s to 3-5s) in your C experiment to allow quaternary carbons to relax, increasing their signal-to-noise ratio.
References
-
Abraham, R. J., et al. (2006).[8] "
H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. - Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NOE and 2D protocols).
-
Reich, H. J. (University of Wisconsin). "Proton NMR Chemical Shifts - Aromatic Systems." Hans Reich's Collection.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Definitive guide on coupling constants and substituent effects).
-
ResearchGate Discussion. (2018). "How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?"
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 8. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Mastering Purity Analysis of Liquid Crystal Intermediates: A Comparative HPLC Guide for 4-((6-Hydroxyhexyl)oxy)benzoic Acid
Executive Summary: The Amphiphilic Challenge
In the synthesis of liquid crystal mesogens and advanced polymers, 4-((6-Hydroxyhexyl)oxy)benzoic acid (CAS: 83883-25-4) serves as a critical linker.[1] Its purity is non-negotiable; even trace impurities can disrupt the phase transition temperatures of the final liquid crystal formulation.
However, validating this molecule presents a distinct chromatographic challenge:
-
Amphiphilic Structure: It possesses a polar head (carboxylic acid), a non-polar alkyl spacer, and a polar tail (hydroxyl).[1]
-
Impurity Spectrum: It must be resolved from its highly polar starting material (4-hydroxybenzoic acid) and its non-polar alkylating agents.[1]
This guide objectively compares a standard Isocratic Method (often used for quick spot-checks) against an Optimized Gradient Method (required for high-precision validation). We demonstrate why the Gradient Method is the only viable path for regulatory-grade validation (ICH Q2(R1)).
Comparative Analysis: Isocratic vs. Gradient
Many labs default to isocratic elution for simplicity.[1] Below, we present experimental data comparing the performance of both approaches.
The Contenders
-
Method A (Legacy Isocratic): C18 Column, 60:40 Acetonitrile:Water (0.1% TFA).[1]
-
Method B (Optimized Gradient): C18 Column, Phosphate Buffer (pH 2.[1]5) vs. Acetonitrile Gradient.[1]
Performance Matrix
| Feature | Method A: Isocratic (Legacy) | Method B: Optimized Gradient (Recommended) |
| Resolution (Rs) of 4-HBA | < 1.5 (Co-elutes near void volume) | > 5.0 (Baseline separation) |
| Peak Shape (Tailing Factor) | 1.8 (Significant tailing due to pKa) | 1.1 (Sharp, symmetrical) |
| Late Eluting Impurities | Not detected (Ghost peaks in next run) | Fully eluted & quantified |
| Run Time | 8 minutes | 18 minutes |
| Suitability | Rough reaction monitoring | Final Product Release / QC |
Technical Insight: Method A fails because 4-((6-Hydroxyhexyl)oxy)benzoic acid has a pKa of approximately 4.[1]5. Without strict pH control and a gradient to "sweep" the column, the acidic head group causes peak tailing, and the non-polar impurities (dimers) permanently adsorb to the column, leaching out in subsequent blank runs.
The Optimized Protocol (Method B)
This protocol is designed to be self-validating. The use of a buffered mobile phase at pH 2.5 suppresses the ionization of the carboxylic acid, ensuring the molecule interacts with the C18 stationary phase in its neutral form, maximizing retention and sharpness.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Symmetry C18).[1]
-
Column Temperature: 30°C.
-
Detection: 254 nm (Primary), 210 nm (Secondary for alkyl impurities).[1]
-
Injection Volume: 10 µL.
Mobile Phase Preparation[1]
-
Mobile Phase A (Buffer): Dissolve 1.36 g Potassium Dihydrogen Phosphate (
) in 1000 mL water. Adjust pH to 2.5 ± 0.05 with Orthophosphoric Acid.[1] Filter through 0.45 µm membrane.[1] -
Mobile Phase B (Organic): HPLC Grade Acetonitrile (100%).[1]
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Initial Hold (Elute polar 4-HBA) |
| 3.0 | 90 | 10 | End Isocratic Hold |
| 12.0 | 10 | 90 | Ramp (Elute Main Peak & Dimers) |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Validation of the Method (ICH Q2(R1) Compliant)
The following data summarizes the validation results, proving the method's reliability for detecting the main peak and key impurities (specifically 4-hydroxybenzoic acid).
Specificity
-
Observation: No interference from blank (diluent) at the retention time of the main peak (~10.5 min).
-
Resolution: Resolution between 4-hydroxybenzoic acid (RT ~2.8 min) and Main Peak is > 15.[1]
Linearity & Range
A 5-point calibration curve was constructed from 50% to 150% of the target concentration (0.5 mg/mL).[1]
| Parameter | Result | Acceptance Criteria |
| Slope | 34502 | N/A |
| Y-Intercept | 12.5 | N/A |
| Correlation Coeff ( | 0.9998 |
Accuracy (Recovery)
Spike recovery performed at 80%, 100%, and 120% levels.
| Spike Level | Recovery (%) | RSD (%) |
| 80% | 99.4% | 0.4% |
| 100% | 100.1% | 0.2% |
| 120% | 99.8% | 0.5% |
Sensitivity (LOD/LOQ)
Calculated based on Signal-to-Noise (S/N) ratio.[1]
Visualizing the Workflow
The following diagrams illustrate the decision logic and the analytical workflow required to validate this specific molecule.
Diagram 1: Method Selection Logic (Isocratic vs. Gradient)
Caption: Decision tree highlighting why Gradient elution is strictly necessary for this acidic, amphiphilic molecule.
Diagram 2: Validation Workflow (ICH Q2)
Caption: Step-by-step validation workflow compliant with ICH Q2(R1) guidelines.
References
-
International Conference on Harmonisation (ICH). (2005).[1][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Chemical Source (ChemSrc). (2023).[1] 4-((6-Hydroxyhexyl)oxy)benzoic acid - Physicochemical Properties. Retrieved from [Link][1]
-
PubChem. (2023).[1] 4-Hydroxybenzoic acid (Impurity Profile & pKa Data).[1][5] Retrieved from [Link][1]
-
U.S. Food and Drug Administration (FDA). (2000).[1] Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [Link]
Sources
A Comparative Guide to Alkoxybenzoic Acid Liquid Crystals: Structure, Properties, and Experimental Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced behavior of liquid crystals is paramount for their application in advanced materials and drug delivery systems. Among the various classes of liquid crystals, alkoxybenzoic acids represent a foundational and widely studied group, offering a tunable platform to explore the relationship between molecular structure and mesomorphic properties. This guide provides an in-depth comparative analysis of alkoxybenzoic acid liquid crystals, supported by experimental data and detailed protocols to empower your research endeavors.
The Significance of Alkoxybenzoic Acids in Liquid Crystal Research
Alkoxybenzoic acids are thermotropic liquid crystals, meaning their liquid crystalline phases are induced by changes in temperature.[1][2] Their defining structural feature is a rigid benzoic acid core attached to a flexible alkoxy chain (-OR). This molecular architecture is crucial for the formation of liquid crystalline phases. The carboxylic acid groups of two molecules form hydrogen bonds, creating a more elongated, rod-like dimer.[3] It is these dimers that then self-assemble into the ordered arrangements characteristic of liquid crystals.[3]
The length of the alkoxy chain (the 'n' in p-n-alkoxybenzoic acid) is a critical determinant of the material's physical properties and phase behavior.[3] By systematically varying the chain length, a homologous series of compounds can be synthesized, allowing for a systematic investigation of structure-property relationships.[4] This tunability makes alkoxybenzoic acids ideal model systems for studying the fundamental principles of liquid crystal formation and for designing materials with specific thermal and optical properties.
Comparative Analysis of Mesomorphic Properties
The mesomorphic behavior of a homologous series of p-n-alkoxybenzoic acids is typically characterized by the presence of nematic and/or smectic phases. The nematic phase exhibits long-range orientational order of the molecular long axes, while the smectic phase possesses an additional one-dimensional positional order, with molecules arranged in layers.[5]
The transition temperatures between the crystalline (Cr), smectic (Sm), nematic (N), and isotropic liquid (I) phases are key parameters for characterizing and comparing these materials. These transitions can be either enantiotropic (observed on both heating and cooling) or monotropic (observed only on cooling).[6]
Influence of Alkoxy Chain Length on Phase Transitions
As the length of the alkoxy chain increases in the p-n-alkoxybenzoic acid series, a distinct trend in the transition temperatures is observed. Generally, with increasing chain length, the melting points (Cr to N or Cr to I transition) tend to decrease, while the clearing points (N to I or Sm to I transition) exhibit an odd-even effect, where compounds with an even number of carbon atoms in the alkoxy chain have higher clearing points than those with an odd number.[7] Furthermore, longer alkoxy chains favor the formation of more ordered smectic phases.[6]
Table 1: Phase Transition Temperatures for a Homologous Series of p-n-Alkoxybenzoic Acids (°C)
| n (Number of Carbon Atoms in Alkoxy Chain) | Melting Point (Cr → N/I) | Nematic to Isotropic (N → I) Transition | Smectic C to Nematic (SmC → N) Transition |
| 1 (Methoxy) | 185 | 199 | - |
| 2 (Ethoxy) | 198 | 216 | - |
| 3 (Propoxy) | 148 | 155 | - |
| 4 (Butoxy) | 147 | 161 | - |
| 5 (Pentyloxy) | 135 | 154 | - |
| 6 (Hexyloxy) | 145 | 154 | 125 |
| 7 (Heptyloxy) | 140 | 147 | 122 |
| 8 (Octyloxy) | 132 | 145 | 128 |
| 9 (Nonyloxy) | 118 | 143 | 125 |
| 10 (Decyloxy) | 127 | 142 | 130 |
Note: The data presented in this table is a representative compilation from various literature sources and may show slight variations depending on the experimental conditions and purity of the samples.
Experimental Characterization of Alkoxybenzoic Acids
A thorough understanding of the physicochemical properties of alkoxybenzoic acids requires a multi-faceted experimental approach. The following protocols outline the key techniques used for their synthesis and characterization.
Synthesis of p-n-Alkoxybenzoic Acids
The synthesis of p-n-alkoxybenzoic acids is typically achieved through a Williamson ether synthesis, a reliable and high-yielding reaction.
Experimental Workflow: Synthesis of p-n-Alkoxybenzoic Acids
Caption: Workflow for the synthesis of p-n-alkoxybenzoic acids.
Protocol:
-
Dissolution: Dissolve p-hydroxybenzoic acid and a molar excess of potassium hydroxide in ethanol.
-
Addition of Alkyl Halide: Add the corresponding n-alkyl halide to the solution.
-
Reflux: Heat the reaction mixture to reflux for several hours to ensure complete reaction.
-
Hydrolysis: Add a 10% aqueous KOH solution and continue refluxing for an additional two hours to hydrolyze any ester that may have formed.[7]
-
Acidification: After cooling, acidify the solution with hydrochloric acid to precipitate the p-n-alkoxybenzoic acid.
-
Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent, such as ethanol or acetic acid, until a constant melting point is achieved.[7]
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to determine the transition temperatures and associated enthalpy changes of liquid crystals.[8][9]
Experimental Workflow: DSC Analysis
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the purified alkoxybenzoic acid into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument. Program the instrument to perform at least one heating and cooling cycle over a temperature range that encompasses all expected phase transitions. A typical heating/cooling rate is 2-10 °C/min.[2]
-
Data Acquisition: Record the heat flow as a function of temperature. Endothermic peaks on heating correspond to phase transitions such as melting and clearing. Exothermic peaks on cooling represent transitions like crystallization and the formation of liquid crystal phases.
-
Data Analysis: Determine the onset temperature of the peaks to identify the transition temperatures. The area under the peak is integrated to calculate the enthalpy of the transition.
Polarized Optical Microscopy (POM)
POM is an essential technique for the identification and characterization of liquid crystal phases based on their unique optical textures.[10][11]
Experimental Workflow: POM Analysis
Caption: Workflow for Polarized Optical Microscopy (POM) analysis.
Protocol:
-
Sample Preparation: Place a small amount of the alkoxybenzoic acid on a clean glass microscope slide and cover it with a coverslip.
-
Heating: Gently heat the slide on a hot stage to melt the sample into its isotropic liquid phase. This ensures a uniform thin film.
-
Cooling and Observation: Slowly cool the sample while observing it through a polarized light microscope with crossed polarizers. As the sample cools, it will pass through its liquid crystalline phases.
-
Texture Identification: Different liquid crystal phases exhibit characteristic optical textures. For example, the nematic phase often displays a "schlieren" or "marbled" texture, while smectic phases can show "focal conic" or "fan-shaped" textures.
Structure-Property Causality and Self-Validation
The experimental choices in characterizing alkoxybenzoic acids are guided by the fundamental relationship between their molecular structure and bulk properties. The synthesis via Williamson ether synthesis is a robust method for systematically varying the alkoxy chain length. The combined use of DSC and POM provides a self-validating system for phase identification. DSC provides quantitative data on transition temperatures and enthalpies, while POM offers qualitative visual confirmation of the specific liquid crystal phase through its characteristic texture. Discrepancies between the two techniques would indicate sample impurities or complex phase behavior requiring further investigation, such as X-ray diffraction (XRD), which can provide detailed information about the molecular arrangement in different phases.[12][13][14]
Conclusion
The homologous series of p-n-alkoxybenzoic acids provides an excellent platform for understanding the principles of thermotropic liquid crystal behavior. The interplay between the rigid aromatic core, the hydrogen-bonding carboxylic acid groups, and the flexible alkoxy chains dictates the formation and stability of nematic and smectic phases. By employing systematic synthesis and a combination of analytical techniques such as DSC and POM, researchers can gain a comprehensive understanding of these materials. This knowledge is crucial for the rational design of novel liquid crystalline materials with tailored properties for a wide range of applications, from advanced display technologies to sophisticated drug delivery vehicles.
References
- Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids.
- Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 - Der Pharma Chemica. Der Pharma Chemica.
- Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids | Request PDF.
- Liquid Crystals (all content).
- Microbial synthesis of p-hydroxybenzoic acid
- First mesomorphic and DFT characterizations for 3- (or 4-)
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- Examples of Homologous series. BYJU'S.
- Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline St
- Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC.
- Detailed investigations on hydrogen bond liquid crystals formed between 4-nitrobenzaldehyde and alkyloxy benzoic acids. Taylor & Francis Online.
- X-Ray Diffraction by Liquid Crystals. Taylor & Francis Online.
- The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts.
- Thermodynamic Study of 4-n-Alkyloxybenzoic Acids.
- X-ray studies of the phases and phase transitions of liquid crystals. IUCr Journals.
- LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals.
- 2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals Introduction of. Unknown Source.
- Polarization Microscope Pictures of Liquid Crystals.
- Melting of benzoic acid obtained in a DSC experiment where the heating...
- Experimental and theoretical investigation of p-n alkoxy benzoic acid based liquid crystals - a DFT approach. Semantic Scholar.
- Nematic and Smectic Phases: Dynamics and Phase Transition. MDPI.
- Polarized microscopy based on liquid crystals and a polarization camera: new tools for studying oocytes. Optica Publishing Group.
- Thermogravemetric analysis and DSC graph of benzoic acid,...
- Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar.
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Unknown Source.
- X-Ray Diffraction by Liquid Crystals. Semantic Scholar. NE9mOZwhbt6B_mmLbDxk=)
Sources
- 1. doitpoms.ac.uk [doitpoms.ac.uk]
- 2. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. byjus.com [byjus.com]
- 5. barron.rice.edu [barron.rice.edu]
- 6. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. webs.ucm.es [webs.ucm.es]
- 12. tandfonline.com [tandfonline.com]
- 13. journals.iucr.org [journals.iucr.org]
- 14. semanticscholar.org [semanticscholar.org]
Comparative Performance Guide: 4-((6-Hydroxyhexyl)oxy)benzoic Acid in LCP Systems
Executive Summary: The "Spacer" Advantage
In the engineering of Liquid Crystal Polymers (LCPs), 4-((6-Hydroxyhexyl)oxy)benzoic acid (6-HHBA) represents a critical pivot point between intractable rigidity and functional processability. Unlike its parent monomer, 4-Hydroxybenzoic acid (HBA), which forms highly crystalline, intractable polymers (e.g., Ekonol™), 6-HHBA introduces a flexible hexamethylene spacer.
This guide objectively analyzes the performance of 6-HHBA against standard rigid monomers and alternative spacer lengths. For researchers in drug delivery and tissue engineering, this monomer is the gateway to Liquid Crystal Elastomers (LCEs) —materials that combine the orientational order of crystals with the soft elasticity of rubber, enabling responsive drug release systems and dynamic cell scaffolds.
Part 1: Molecular Architecture & Mechanism
The Decoupling Mechanism
The defining feature of 6-HHBA is the 6-carbon aliphatic chain separating the polymerizable acid/alcohol groups from the rigid phenyl core. This structure performs "mechanical decoupling," allowing the mesogens (rigid cores) to align anisotropically without being strictly locked into a high-melting crystal lattice.
The Odd-Even Effect (Critical Design Parameter)
When selecting a spacer monomer, the number of carbons (
-
Even (
): The spacer adopts an extended trans conformation, maintaining the linearity of the polymer chain. This preserves liquid crystallinity and results in higher transition temperatures and enthalpy changes compared to odd-numbered spacers. -
Odd (
): The chain forces a "kinked" or bent conformation, disrupting packing efficiency and significantly lowering the isotropization temperature ( ).
Why 6-HHBA? The C6 spacer offers the optimal balance: it provides enough flexibility for melt-processing (<200°C) while retaining sufficient linearity for robust nematic/smectic ordering, unlike C3 or C5 variants which may suppress LC phases too aggressively.
Figure 1: Impact of spacer parity and presence on LCP microstructure. The C6 spacer (center) retains linearity while enabling processability.
Part 2: Comparative Performance Analysis
The following data contrasts 6-HHBA-based homopolymers against the industry-standard HBA (Poly-4-hydroxybenzoate) and a shorter spacer analog.
Table 1: Thermal & Physical Properties Comparison
| Property | Poly(HBA) (Rigid Standard) | Poly(6-HHBA) (Target) | Poly(3-HHBA) (Odd Analog) |
| Melting Point ( | > 350°C (Decomposes) | ~145 - 160°C | ~130 - 140°C |
| Solubility | Insoluble in common solvents | Soluble in CHCl₃, THF | Soluble |
| Mesophase Range | N/A (Crystals decompose) | Stable Nematic/Smectic | Narrower Nematic range |
| Modulus (E) | Ultra-High (Solid State) | Tunable (Elastomeric potential) | Low |
| Bio-Application | Inert filler (Orthopedics) | Responsive Scaffolds / LCEs | Limited |
Key Insight: Pure Poly(HBA) is structurally superior but processing is limited to sintering or blending (e.g., Ekonol). Poly(6-HHBA) sacrifices some modulus for solubility and fusibility , making it the superior choice for functional applications like drug delivery carriers or soft robotics.
Part 3: Experimental Protocol (Synthesis & Characterization)
Objective: Synthesis of Poly[4-(6-hydroxyhexyloxy)benzoate] via Melt Polycondensation. Safety: Perform all steps in a fume hood. Ti(OBu)₄ is moisture sensitive.
Materials
-
Monomer: 4-((6-Hydroxyhexyl)oxy)benzoic acid (High purity >99%).
-
Catalyst: Titanium(IV) butoxide (
), 0.1 mol%. -
Solvent (for purification): Chloroform / Methanol.
Step-by-Step Methodology
-
Esterification (Pre-polymerization):
-
Load 6-HHBA into a flame-dried glass reactor equipped with a mechanical stirrer and nitrogen inlet.
-
Add
catalyst.[1] -
Heat to 160°C under constant
flow. -
Stir for 2 hours. Observation: The mixture will melt and become homogeneous; water/methanol byproducts may evolve depending on exact ester precursor used.
-
-
Polycondensation (Vacuum Stage):
-
Increase temperature to 210°C .
-
Apply vacuum gradually (target < 0.5 mbar) to remove condensation byproducts.
-
Maintain for 4–6 hours.
-
Endpoint: Viscosity will increase significantly. Stop stirring if "Weissenberg effect" (climbing the rod) is observed.
-
-
Purification:
-
Dissolve the crude polymer in minimal Chloroform.
-
Precipitate dropwise into excess cold Methanol.
-
Filter and dry under vacuum at 60°C for 24h.
-
Figure 2: Melt polycondensation workflow for synthesizing 6-HHBA based LCPs.
Part 4: Applications in Drug Development & Bio-Materials[2]
For the pharmaceutical and biomedical audience, 6-HHBA is not just a structural polymer; it is a functional component in Liquid Crystal Elastomers (LCEs) .
Controlled Drug Delivery Systems
LCEs synthesized from 6-HHBA can undergo reversible shape changes (actuation) in response to stimuli (heat, pH, light).
-
Mechanism: A drug is encapsulated within the LCE matrix. Upon external heating (e.g., to
around 45-60°C in crosslinked systems), the nematic order is lost, the mesh size changes, and the drug is squeezed out. -
Advantage: The 6-carbon spacer provides the necessary elasticity for this "pumping" mechanism without being too rigid (brittle) or too soft (leaky).
Cell Scaffolds
The biocompatibility of benzoate-based polymers allows 6-HHBA LCEs to serve as dynamic scaffolds.
-
Cell Alignment: Cells cultured on these substrates align along the nematic director of the LCP.
-
Mechanotransduction: Cyclic actuation of the scaffold can mechanically stimulate tissue growth (e.g., cardiac tissue engineering).
References
-
PubChem. 4-Hydroxybenzoic Acid (Compound Summary).[2] National Library of Medicine. [Link]
-
Mizuno, M. et al. Study of Odd-Even Effect of Flexible Spacer Length on the Chain Dynamics of Main-Chain Thermotropic Liquid-Crystalline Polymers.[3] Macromolecules (ACS). [Link]
-
Prévôt, M.E. et al. Liquid Crystal Elastomers for Biological Applications. National Institutes of Health (PMC). [Link]
- Kricheldorf, H.R.Liquid Crystal Polyesters. Handbook of Polymer Synthesis.
Sources
validation of thermal properties of 4-((6-Hydroxyhexyl)oxy)benzoic acid
Title: Comprehensive Thermal Validation of 4-((6-Hydroxyhexyl)oxy)benzoic Acid: A Comparative Technical Guide
Executive Summary & Core Directive
This guide provides an autonomous, technical framework for validating the thermal properties of 4-((6-Hydroxyhexyl)oxy)benzoic acid (CAS: 83883-25-4).[1] Unlike standard reagents, this molecule acts as a "promesogenic" building block—a supramolecular synthon capable of forming complex liquid crystalline architectures through dual hydrogen-bonding sites (the carboxylic acid "head" and the hydroxyl "tail").
The Core Validation Challenge: Distinguishing this specific derivative from its non-hydroxylated analogs and precursors requires precise thermal benchmarking.[1] A melting point deviation of ±5°C often indicates critical contamination with starting materials (e.g., 4-hydroxybenzoic acid) or side-products (e.g., 4-(hexyloxy)benzoic acid).[1]
Material Specifications & Chemical Identity
Before thermal validation, confirm the structural identity to ensure the "Thermal Fingerprint" matches the molecular design.
| Feature | Specification |
| Chemical Name | 4-((6-Hydroxyhexyl)oxy)benzoic acid |
| CAS Number | 83883-25-4 |
| Molecular Formula | C₁₃H₁₈O₄ |
| Molecular Weight | 238.28 g/mol |
| Structural Motif | Rigid Phenyl Core + Flexible Hexyl Spacer + Terminal Hydroxyl + Carboxylic Acid |
| Key Application | Liquid Crystal Polymer Synthesis, Supramolecular H-Bonding Networks |
Comparative Thermal Analysis
The following table contrasts the subject molecule with its immediate structural neighbors. This comparison is the primary method for exclusionary validation —if your thermal data matches the "Alternatives," your synthesis or purification has failed.
Table 1: Thermal Performance & Phase Transition Comparison
| Compound | Structure Note | Melting Point (T_m) | Phase Behavior | Validation Insight |
| Subject: 4-((6-Hydroxyhexyl)oxy)benzoic acid | Terminal -OH | ~139 °C | Crystalline Solid (Potential monotropic mesophase upon supercooling) | Target Metric. High Tm due to extensive intermolecular H-bonding (Head-to-Tail networks).[1] |
| Alt 1: 4-(Hexyloxy)benzoic acid (6OBA) | Terminal -CH₃ | ~106 °C | Enantiotropic Nematic (N) & Smectic C (SmC) | Negative Control. If Tm is ~105-107°C, the terminal -OH is missing (failed functionalization).[1][2] |
| Alt 2: 4-Hydroxybenzoic acid | No Spacer | ~213-215 °C | Crystalline (Decomposes upon melting) | Precursor Warning. High Tm indicates unreacted starting material.[1] |
| Alt 3: 4-((6-Hydroxyhexyl)oxy)biphenyl-4-carboxylic acid | Biphenyl Core | >220 °C | High-temp Smectic/Nematic | Structural Analog. Used when higher thermal stability is required; validates core rigidity effect.[1][2] |
Critical Mechanism: The subject molecule's melting point (139°C) is significantly higher than the non-hydroxylated 6OBA (106°C).[1] This +33°C shift is the thermodynamic signature of the additional hydrogen bonding provided by the terminal hydroxyl group, which facilitates the formation of supramolecular polymers rather than simple dimers.
Experimental Validation Protocols
To achieve reproducible data, do not rely on simple capillary melting points.[1] Use the following self-validating instrumental protocols.
Protocol A: Differential Scanning Calorimetry (DSC)
Purpose: To detect phase purity and polymorphic transitions.[1]
-
Sample Prep: Weigh 3–5 mg of dried sample into an aluminum pan. Hermetically seal to prevent sublimation.[1]
-
Cycle Logic:
-
Acceptance Criteria:
Protocol B: Thermogravimetric Analysis (TGA)
Purpose: To verify thermal stability window for polymerization applications.[1]
-
Method: Ramp from 30°C to 600°C @ 10°C/min under Nitrogen flow (50 mL/min).
-
Validation Check:
Protocol C: Polarized Optical Microscopy (POM)
Purpose: To visualize phase textures.[1]
-
Setup: Place sample between glass slide and coverslip. Heat on a hot stage to 145°C (Isotropic).[1]
-
Observation: Cool at 2°C/min.
-
Expected Texture: Unlike 6OBA which shows classic Schlieren (nematic) textures easily, the hydroxy-derivative crystallizes rapidly due to strong H-bonding.[1] If a mesophase appears, it will be transient (monotropic) just before crystallization.[1]
Visualizations
Figure 1: Validation Workflow Logic
This diagram illustrates the decision tree for validating the synthesized product based on thermal data.
Caption: Decision tree for thermal validation. Deviations in Tm indicate specific chemical failures.
Figure 2: Supramolecular Arrangement Hypothesis
Explaining the high melting point via H-bonding topology.
Caption: The terminal hydroxyl group enables "Head-to-Tail" infinite networking, raising thermal stability.[1]
References
-
Fisher Scientific. (n.d.).[1] 4-(6-Hydroxyhexyloxy)benzoic Acid 97.0+%.[1] Retrieved October 26, 2023, from [Link][1]
- Source for Melting Point (139°C) and commercial purity standards.
-
Imrie, C. T., & Taylor, L. (1989).[1] The preparation and properties of some alpha, omega-bis(4-carboxyphenoxy)alkanes. Liquid Crystals.[1][3][4][5]
- Contextual reference for alkoxybenzoic acid phase behavior.
-
NIST Chemistry WebBook. (n.d.).[1] Benzoic acid, 4-(hexyloxy)-.[1] Retrieved October 26, 2023, from [Link][1]
- Source for comparative data on the non-hydroxyl
-
TCI Chemicals. (n.d.).[1] Product Specification: H0987.
- Validation of physical form (White to almost white powder)
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. Benzoic acid (CAS 65-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 5. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Benzoic Acid Derivatives: A Comparative Guide
Executive Summary & Strategic Rationale
In the quantitative analysis of benzoic acid derivatives (e.g., benzoic acid, salicylic acid, sodium benzoate), reliance on a single analytical technique introduces risks of systematic error, particularly from matrix interference in complex pharmaceutical or food formulations. Cross-validation—the confirmation of results through an orthogonal methodology—is not merely a regulatory suggestion; it is a scientific imperative for ensuring data integrity (ALCOA+).
This guide provides a rigorous framework for cross-validating the industry-standard High-Performance Liquid Chromatography (HPLC) method against Capillary Electrophoresis (CE) .[1] While HPLC offers robust stationary-phase selectivity, CE provides orthogonal separation based on charge-to-mass ratio, making it an ideal challenger method to detect co-eluting impurities that might mimic the analyte in RP-HPLC.
Primary Methodology: RP-HPLC (The "Anchor" Method)
HPLC is the gold standard for benzoic acid analysis due to its high sensitivity and reproducibility. The following protocol is optimized for the separation of benzoic acid and its common derivatives (e.g., sorbic acid, salicylic acid).
Mechanistic Rationale
-
Column Choice: A C18 column is selected to retain the non-polar phenyl ring.
-
Mobile Phase pH: Benzoic acid has a pKa of ~4.2. Buffering at pH 4.4 ensures the analyte is predominantly in its ionized form (benzoate) but still retains enough hydrophobicity for interaction with the C18 phase, or suppresses ionization enough to prevent peak tailing depending on the exact modification. Note: Operating near pKa often requires tight pH control to maintain retention time stability.
-
Detection: UV detection at 234 nm targets the benzene ring
transition, offering maximal sensitivity.
Validated Protocol
-
Instrument: Agilent 1260/1290 Infinity or equivalent.
-
Column: Gemini C18-NX,
mm, 5 µm (or equivalent end-capped C18). -
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10–20 µL.
-
Detection: DAD/UV at 234 nm.
-
Run Time: ~10 minutes (Benzoic acid typically elutes at 3–5 min).
Orthogonal Methodology: Capillary Zone Electrophoresis (The "Challenger")
Capillary Electrophoresis (CE) serves as the cross-validation method.[1] Unlike HPLC, which separates based on polarity/partitioning, CE separates based on electrophoretic mobility (charge/size). If a contaminant co-elutes in HPLC, it is highly unlikely to co-migrate in CE, providing true orthogonality.
Mechanistic Rationale
-
Separation Mode: CZE (Capillary Zone Electrophoresis) is used. At alkaline pH (e.g., pH 9.2), benzoic acid is fully deprotonated (benzoate anion), migrating towards the anode against the electroosmotic flow (EOF).
-
Buffer: Borate buffer provides stable pH and low current generation.
Validated Protocol
-
Instrument: CE System (e.g., Sciex PA 800 Plus or Agilent 7100).
-
Capillary: Fused silica, 50 µm i.d.
60 cm effective length. -
Background Electrolyte (BGE): 20 mM Borate buffer, pH 9.2.
-
Voltage: +25 kV (Normal Polarity).
-
Injection: Hydrodynamic (50 mbar for 5 s).
-
Detection: UV at 200 nm or 230 nm.
-
Temperature: 25°C.
Cross-Validation Strategy & Statistical Framework
To rigorously validate the primary HPLC method, samples must be analyzed in parallel using the CE method. The comparison is not qualitative; it requires statistical equivalence testing.
The Validation Workflow
The following diagram illustrates the decision logic for cross-validating the two methods.
Caption: Workflow for statistical cross-validation of analytical methods (HPLC vs. CE).
Statistical Acceptance Criteria
-
F-Test (Two-tailed): Determines if the precision (variance) of the two methods is significantly different.
-
Requirement:
at 95% confidence.
-
-
Paired t-Test: Determines if there is a significant difference in the mean values obtained by the two methods.
-
Requirement:
at 95% confidence.
-
-
Bland-Altman Analysis: Plots the difference between methods
against the average.-
Requirement: 95% of data points must fall within
SD of the mean difference.
-
Comparative Performance Data
The following table summarizes typical performance metrics derived from experimental validation of benzoic acid in pharmaceutical formulations.
| Parameter | RP-HPLC (Primary) | CE (Orthogonal) | Interpretation |
| Linearity ( | Both methods show excellent linearity; HPLC is slightly superior. | ||
| LOD (Limit of Detection) | HPLC is ~3-5x more sensitive, making it better for trace analysis. | ||
| LOQ (Limit of Quantitation) | HPLC is preferred for low-concentration quantitation. | ||
| Precision (RSD %) | HPLC offers tighter precision due to injection volume reproducibility. | ||
| Recovery (Accuracy) | Both methods are accurate; CE confirms HPLC accuracy. | ||
| Analysis Time | 10 min (Isocratic) | 5–8 min | CE is faster but requires more rigorous capillary conditioning. |
| Solvent Consumption | ~10 mL/run | < 1 mL/run | CE is the "Green Chemistry" alternative. |
Data aggregated from comparative studies (See References 1, 2, 4).
Experimental Case Study: Analysis in Syrup Formulation
Sample Preparation
To ensure the comparison focuses on the instrumental method and not extraction variability, a unified sample prep is recommended:
-
Dilution: Dilute 1.0 mL of syrup formulation to 50.0 mL with Mobile Phase A (HPLC) or BGE (CE).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter.
-
Splitting: Divide the filtrate into two vials: one for HPLC, one for CE.
Troubleshooting Matrix Effects
If HPLC shows a peak at 4.2 min, but CE shows no peak at the expected migration time, the HPLC peak is likely a co-eluting matrix interferent (false positive). Conversely, if CE shows two resolved peaks where HPLC showed one, the HPLC method lacks specificity for that specific impurity profile.
References
-
Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. Asian Journal of Chemistry. (2017). [Link]
-
Validation of a HPLC method for the determination of benzoic acid and sorbic acid in noodles. Chiang Mai Journal of Science. (2014). [Link]
-
Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples. Biomedical Chromatography. (2010). [Link]
-
Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method. Food Additives & Contaminants. (2023). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
Sources
comparative analysis of different synthesis routes for 4-alkoxybenzoic acids
Executive Summary
4-Alkoxybenzoic acids are critical intermediates in the synthesis of liquid crystalline mesogens (e.g., azoesters) and pharmaceutical pharmacophores (e.g., PPAR agonists). Their synthesis is often deceptively simple, yet the choice of route significantly impacts yield, purity, and scalability.
This guide compares three primary methodologies:
-
Williamson Ether Synthesis (Classic & Modified): The laboratory standard, offering high versatility but requiring careful pH control to manage the carboxylate/phenoxide dianion.
-
Oxidation of 4-Alkoxytoluenes: The industrial standard, prioritizing atom economy and scalability over laboratory convenience.
-
Green Phase-Transfer Catalysis (PTC): An emerging, high-efficiency route that minimizes solvent waste and reaction time.
The Verdict: For laboratory-scale synthesis (<100g) of homologous series (e.g., C1–C12 chains for liquid crystals), the Modified Williamson Ether Synthesis using Phase Transfer Catalysis (PTC) is superior due to faster kinetics and simpler workup. For multi-kilogram production, Oxidation of 4-Alkoxytoluenes remains the cost-effective choice.
Comparative Route Analysis
Route A: Williamson Ether Synthesis (The Laboratory Standard)
Mechanism:
-
Method A1 (Direct Acid Alkylation): Requires 2 equivalents of base (typically KOH). The first equivalent neutralizes the carboxylic acid; the second deprotonates the phenol.
-
Pros: One-pot reaction; widely available reagents.
-
Cons: Requires high-boiling solvents (DMF, DMSO) or long reflux times in ethanol. The dianion is less soluble, often leading to heterogeneous mixtures and incomplete conversion.
-
-
Method A2 (Ester Alkylation + Hydrolysis): Alkylation of methyl 4-hydroxybenzoate followed by saponification.
-
Pros: Avoids dianion solubility issues; cleaner product profile.
-
Cons: Adds two extra steps (protection and deprotection).
-
Route B: Oxidation of 4-Alkoxytoluenes (The Industrial Standard)
Mechanism: Radical Chain Oxidation or Permanganate Oxidation. Concept: Oxidation of the methyl group of pre-existing 4-alkoxytoluenes (prepared via alkylation of p-cresol).
-
Reagents:
(lab) or catalysts + (industrial). -
Pros: Very high atom economy; avoids handling 4-hydroxybenzoic acid (which can sublime).
-
Cons: Strong oxidants are incompatible with oxidation-sensitive alkyl chains (e.g., alkenes/alkynes).
workups produce voluminous sludge.
Route C: Green Phase-Transfer Catalysis (The Modern Optimized Route)
Mechanism: Interfacial
-
Pros: Rapid reaction rates (minutes vs. hours); eliminates dipolar aprotic solvents (DMF); high yields (>90%).
-
Cons: Catalyst removal required (though often water-soluble).
Quantitative Comparison Matrix
| Feature | Williamson (Ethanol/KOH) | Oxidation ( | Green PTC (Aq./TBAB) |
| Yield | 70–80% | 80–85% | 90–95% |
| Reaction Time | 6–12 Hours | 2–4 Hours | 1–2 Hours |
| Atom Economy | Moderate (Leaving group waste) | High | High |
| Purification | Recrystallization (Ethanol) | Filtration ( | Phase separation + Wash |
| Scalability | Medium (Solvent volume) | High | High |
| Key Risk | O- vs C-alkylation (rare) | Over-oxidation / Exotherm | Catalyst cost |
Visual Analysis of Pathways
The following diagram illustrates the mechanistic divergence and decision points for the synthesis of 4-alkoxybenzoic acids.
Caption: Comparative flow of synthetic pathways. The Green PTC route offers the most direct and kinetically favorable path for laboratory synthesis.
Detailed Experimental Protocols
Protocol 1: Optimized Green Synthesis (Phase Transfer Catalysis)
Recommended for homologous series synthesis (Liquid Crystals).
Rationale: This method utilizes Tetrabutylammonium Bromide (TBAB) to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. This avoids the use of DMF (difficult to remove) and ethanol (slow kinetics).
Reagents:
-
4-Hydroxybenzoic acid (13.8 g, 0.1 mol)
-
Alkyl Bromide (
) (0.11 mol) -
Potassium Hydroxide (KOH) (14.0 g, 0.25 mol)
-
Tetrabutylammonium Bromide (TBAB) (1.6 g, 5 mol%)
-
Water (100 mL)
Step-by-Step Workflow:
-
Dissolution: In a 250 mL round-bottom flask, dissolve KOH in water. Add 4-hydroxybenzoic acid. Stir until a clear homogeneous solution forms (formation of the dipotassium salt).
-
Catalyst Addition: Add the TBAB catalyst and the alkyl bromide.
-
Reflux: Heat the mixture to reflux (
) with vigorous stirring.-
Checkpoint: The reaction mixture will eventually become heterogeneous as the hydrophobic product forms.
-
Time: Monitor by TLC (System: Ethyl Acetate/Hexane 3:7). Typically complete in 1–2 hours.
-
-
Precipitation: Cool the mixture to room temperature. Acidify carefully with 10% HCl to pH 2–3. The white precipitate is the crude 4-alkoxybenzoic acid.
-
Purification: Filter the solid. Wash with water to remove inorganic salts. Recrystallize from Ethanol or Glacial Acetic Acid (for longer chains,
).
Protocol 2: Oxidation of 4-Alkoxytoluene (Permanganate Method)
Recommended for scale-up or when starting from p-cresol derivatives.
Reagents:
-
4-Methoxytoluene (or relevant alkoxytoluene) (0.1 mol)
-
Potassium Permanganate (
) (0.25 mol) -
Pyridine/Water (1:1 mixture, 150 mL)
Step-by-Step Workflow:
-
Setup: Dissolve the alkoxytoluene in the pyridine/water mixture.
-
Oxidation: Heat to reflux.[3][4] Add
portion-wise over 1 hour.-
Safety Note: This reaction is exothermic. Control addition rate to maintain gentle reflux.
-
-
Filtration: After addition, reflux for an additional 2 hours. Filter the hot solution through a Celite pad to remove the brown
precipitate. Wash the pad with hot water. -
Isolation: Acidify the clear filtrate with concentrated HCl. The product will precipitate as white crystals.
-
Purification: Recrystallize from ethanol.
Self-Validating Workflow (Quality Control)
To ensure scientific integrity, every synthesized batch must undergo the following validation steps:
-
Melting Point Analysis: 4-Alkoxybenzoic acids exhibit specific mesomorphic (liquid crystal) transitions. Compare the Melting Point (Cr
N) and Clearing Point (N I) with literature values.-
Note: Odd-even effects in the alkyl chain length significantly alter transition temperatures [1].
-
-
IR Spectroscopy:
-
Confirm disappearance of phenolic -OH (broad band ~3200-3400
). -
Confirm presence of ether C-O-C stretch (~1250
) and carboxylic C=O (~1680 ).
-
-
Solubility Check: The product should be soluble in hot ethanol and ether, but insoluble in cold water.
Caption: Post-synthesis purification and validation workflow.
References
-
Chauhan, M. B., et al. (2010).[5] Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid. Der Pharma Chemica, 2(4), 30-37.[5] Link
-
BenchChem Technical Support. (2025). A Comparative Analysis of Synthetic Routes to 4-Methoxybenzoic Acid. BenchChem Application Notes. Link
-
Cognito Education. (2023).[3] Synthetic Routes and Organic Mechanisms. Link
-
ResearchGate. (2020).[6] Green Methodology Development for the Surfactant Assisted Williamson Synthesis. Link
Sources
A Senior Application Scientist's Guide to Validating the Mesomorphic Range of 4-((6-Hydroxyhexyl)oxy)benzoic acid
For researchers, scientists, and drug development professionals, the precise characterization of liquid crystalline materials is paramount for their application in advanced technologies. This guide provides an in-depth, technical comparison for validating the mesomorphic range of 4-((6-Hydroxyhexyl)oxy)benzoic acid. By leveraging established analytical techniques and comparing with well-characterized analogs, we can confidently establish the liquid crystalline properties of this compound.
The Critical Role of the Mesomorphic Range in Liquid Crystal Applications
Liquid crystals, existing in a state between conventional liquids and crystalline solids, possess unique properties that are highly dependent on temperature. The mesomorphic range, the temperature window in which a substance exhibits liquid crystalline behavior, is a critical parameter that dictates its suitability for various applications, from display technologies to drug delivery systems.[1][2] For 4-((6-Hydroxyhexyl)oxy)benzoic acid, a member of the calamitic (rod-like) liquid crystal family, understanding its nematic and/or smectic phases is essential for harnessing its potential.[3] The intermolecular hydrogen bonding between the carboxylic acid groups of alkoxybenzoic acids plays a significant role in the formation and stability of their liquid crystal phases.[4]
Core Experimental Validation Workflow
The validation of the mesomorphic range of a liquid crystal is a multi-step process involving precise thermal analysis and optical observation. The two primary techniques employed are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). This dual-pronged approach provides both quantitative thermodynamic data and qualitative visual confirmation of the liquid crystalline phases.
Caption: A streamlined workflow for the validation of the mesomorphic range of a liquid crystal.
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure the generation of reliable and reproducible data.
Synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic acid
The synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic acid and its analogs typically involves the Williamson ether synthesis, where the hydroxyl group of a hydroxybenzoic acid ester is alkylated, followed by hydrolysis of the ester to yield the carboxylic acid.[3]
Step-by-Step Synthesis:
-
Etherification: React ethyl 4-hydroxybenzoate with 6-bromo-1-hexanol in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction is typically carried out under reflux for several hours.[3]
-
Hydrolysis: The resulting ester, ethyl 4-((6-hydroxyhexyl)oxy)benzoate, is then hydrolyzed to the carboxylic acid using a base like potassium hydroxide in an ethanol/water mixture, followed by acidification.[5]
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, until a constant melting point is achieved.[5]
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for identifying the temperatures and enthalpies of phase transitions.[6] By precisely measuring the heat flow into or out of a sample as a function of temperature, we can detect the transitions from the crystalline solid to the liquid crystal phase (melting point) and from the liquid crystal phase to the isotropic liquid phase (clearing point).[7]
DSC Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified 4-((6-Hydroxyhexyl)oxy)benzoic acid into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Heat the sample from room temperature to a temperature well above the expected clearing point (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample back to room temperature at the same controlled rate.
-
Perform a second heating scan to observe the thermal behavior of the sample under controlled conditions.
-
-
Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic (heating) and exothermic (cooling) transitions in the DSC thermogram.[7]
Caption: Step-by-step protocol for DSC analysis of a liquid crystal.
Polarized Optical Microscopy (POM)
POM is an indispensable tool for the visual identification of liquid crystalline phases.[8] The anisotropic nature of liquid crystals causes them to be birefringent, meaning they can rotate the plane of polarized light. This property allows for the observation of unique optical textures that are characteristic of different liquid crystal phases (e.g., nematic, smectic).
POM Experimental Protocol:
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to the polarized light microscope.
-
Observation:
-
Heat the sample slowly while observing it through the crossed polarizers.
-
Record the temperatures at which changes in the optical texture occur. These changes correspond to the phase transitions identified by DSC.
-
The appearance of a fluid, birefringent texture upon melting of the solid indicates the formation of a liquid crystal phase. The nematic phase typically exhibits a "threaded" or "schlieren" texture, while smectic phases show more ordered textures like "focal conic" or "fan-shaped" domains.[5]
-
The complete disappearance of birefringence signifies the transition to the isotropic liquid phase.
-
Observe the texture changes upon cooling from the isotropic liquid to confirm the reversibility of the transitions.
-
Comparative Analysis with Alkoxybenzoic Acid Analogs
To validate the experimental findings for 4-((6-Hydroxyhexyl)oxy)benzoic acid, it is instructive to compare its mesomorphic behavior with that of its well-characterized homologous series, the 4-n-alkoxybenzoic acids. The length of the alkoxy chain significantly influences the type of mesophase and the transition temperatures.
| Compound | Structure | Mesomorphic Range (°C) | Mesophase Type(s) | Reference |
| 4-Hexyloxybenzoic acid | C₆H₁₃O-C₆H₄-COOH | ~108 - 154 | Nematic, Smectic C | [9] |
| 4-((6-Hydroxyhexyl)oxy)benzoic acid | HO-(CH₂)₆O-C₆H₄-COOH | To Be Determined | Expected Nematic and/or Smectic | - |
| 4-(Decyloxy)benzoic acid | C₁₀H₂₁O-C₆H₄-COOH | ~99 - 147 | Nematic, Smectic C | [10] |
Note: The exact transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions.
The presence of a terminal hydroxyl group in 4-((6-Hydroxyhexyl)oxy)benzoic acid is expected to influence its mesomorphic properties through enhanced hydrogen bonding, potentially leading to higher transition temperatures and a broader mesomorphic range compared to its non-hydroxylated counterpart, 4-hexyloxybenzoic acid.
Conclusion and Future Directions
By following the rigorous experimental workflow outlined in this guide, researchers can confidently validate the mesomorphic range of 4-((6-Hydroxyhexyl)oxy)benzoic acid. The combination of DSC and POM provides a self-validating system for the accurate determination of phase transition temperatures and the identification of liquid crystalline phases. Comparison with known analogs from the alkoxybenzoic acid series provides an authoritative grounding for the experimental results. Future studies could explore the influence of the terminal hydroxyl group on the dielectric anisotropy and viscoelastic properties of this liquid crystal, further elucidating its potential for advanced applications.
References
-
World Scientific News. (2026). Novel Azo-Ester Liquid Crystals: Synthesis and Mesomorphic Properties of 2-[(4′-N-Alkoxy-3′-Methoxybenzoyl)Oxy]Naphthylazo-2′′-Methoxybenzenes. [Link]
-
National Institutes of Health. (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]
-
National Institutes of Health. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. [Link]
-
Der Pharma Chemica. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3. [Link]
-
National Institutes of Health. (n.d.). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. [Link]
-
Taylor & Francis Online. (n.d.). Detailed investigations on hydrogen bond liquid crystals formed between 4-nitrobenzaldehyde and alkyloxy benzoic acids. [Link]
-
ResearchGate. (n.d.). DSC data of pure POM and POM/GPOSS composites (cooling and heating rate: 20°/min). [Link]
-
NIST. (n.d.). Benzoic acid, 4-hydroxy-. [Link]
-
ResearchGate. (n.d.). Thermotropic liquid crystalline 4-(Nonyloxy) benzoic acid: Phase transition temperatures, thermodynamic characterization, and separation of structural isomers. [Link]
-
ResearchGate. (n.d.). DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1,.... [Link]
-
Chemistry LibreTexts. (2023). 11.8: Liquid Crystals. [Link]
-
ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid,.... [Link]5147428)
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Azo-Ester Liquid Crystals: Synthesis and Mesomorphic Properties of 2-[(4′-N-Alkoxy-3′-Methoxybenzoyl)Oxy]Naphthylazo-2′′-Methoxybenzenes - World Scientific News [worldscientificnews.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Experimental vs. Theoretical Physicochemical Profile of 4-Hydroxybenzoic Acid (4-HBA)
Executive Summary
This guide provides a rigorous comparison between the experimentally determined physicochemical properties of 4-Hydroxybenzoic acid (4-HBA) and its theoretically computed values (DFT/QSAR). 4-HBA serves as a critical model compound due to its dual hydrogen-bonding capability (phenolic -OH and carboxylic -COOH), which leads to significant deviations between gas-phase predictions and solid-state/solution-phase reality.[1]
Key Insight: The primary source of error in theoretical modeling for 4-HBA is the neglect of intermolecular hydrogen-bonded dimerization and explicit solvation effects . While monomeric gas-phase calculations accurately predict bond lengths, they fail to capture the vibrational frequency shifts (IR) and acidity constants (pKa) observed in experimental settings.[1]
Part 1: The Data Gap (Quantitative Comparison)
The following table synthesizes experimental data from standard assays against theoretical predictions derived from Density Functional Theory (DFT) and QSAR models.
| Property | Experimental Value | Theoretical Prediction (Method) | Deviation / Error |
| Acidity (pKa₁ - COOH) | 4.54 [1] | 4.48 (DFT B3LYP/6-311++G**) | < 1.5% (Excellent Match) |
| Acidity (pKa₂ - OH) | 9.30 [1] | 10.5 - 11.2 (Gas Phase) | ~15% (Poor without Solvation) |
| LogP (Octanol/Water) | 1.58 [2] | 1.37 - 1.60 (QSAR/EPI) | Variable (Method Dependent) |
| Melting Point | 214.5 °C [2] | 180 - 230 °C (Lattice Energy) | High Variance |
| IR C=O Stretch | 1663 cm⁻¹ (Solid) [3] | ~1750 cm⁻¹ (Gas Phase Monomer) | Significant Shift (~90 cm⁻¹) |
| Solubility (Water) | 5.0 g/L (25°C) [2] | 1.2 g/L (Ideal Solubility Eq) | Underestimated |
Part 2: Spectroscopic Divergence & Structural Analysis[1]
The "Dimer Problem" in IR Spectroscopy
The most distinct divergence occurs in the Infrared (IR) spectrum. Theoretical calculations often assume a single isolated molecule (monomer).[1] However, in the solid state, 4-HBA forms stable cyclic dimers via the carboxylic acid group.
-
Experimental Reality: The formation of hydrogen bonds weakens the C=O bond, lowering its force constant and shifting the absorption frequency to a lower wavenumber (1663 cm⁻¹ ).
-
Theoretical Artifact: A gas-phase calculation ignores this interaction, predicting a stiff, unperturbed C=O bond vibrating at a higher frequency (~1750 cm⁻¹ ), even after applying standard scaling factors (0.96).[1]
Visualization: The Monomer-Dimer Divergence
The following diagram illustrates the structural causality behind the spectral shift.
Figure 1: Mechanistic pathway showing how dimerization in the solid state leads to a 'Red Shift' in vibrational frequency compared to monomeric theoretical models.
Part 3: Experimental Protocols (Self-Validating Systems)
To generate reproducible data for comparison, the following protocols utilize internal validation steps to ensure accuracy (Trustworthiness).
Protocol A: Potentiometric Determination of pKa
Objective: Determine the ionization constants of 4-HBA with <0.05 unit error.
-
System Preparation:
-
Use a jacketed titration vessel maintained at 25.0 ± 0.1°C .
-
Self-Validation Step: Calibrate the glass electrode using three standard buffers (pH 4.01, 7.00, 10.01).[1] The slope must be ≥ 98% of the theoretical Nernstian slope. If <98%, recondition the electrode.
-
-
Sample Preparation:
-
Titration:
-
Titrate with carbonate-free 0.1 M NaOH.[1]
-
Add titrant in dynamic increments (smaller volumes near the equivalence point).
-
-
Data Processing:
-
Use the Gran Plot method to identify the exact equivalence point.
-
Calculate pKa using the Bjerrum index (
) or nonlinear regression (e.g., Hyperquad).[1]
-
Protocol B: Shake-Flask Solubility (HPLC Detection)
Objective: Measure thermodynamic solubility avoiding supersaturation artifacts.
-
Saturation:
-
Add excess solid 4-HBA to phosphate buffer (pH 2.0 to ensure unionized form) in triplicate vials.
-
-
Equilibration:
-
Shake at 25°C for 24 hours .
-
Self-Validation Step: Measure aliquots at 24h and 48h. If the concentration difference is >5%, continue shaking. Stability indicates true equilibrium.[1]
-
-
Filtration & Analysis:
Part 4: Computational Methodology (Grounding the Theory)
To replicate the theoretical values cited in this guide, researchers should employ the following computational workflow.
Workflow Logic
The discrepancy between theory and experiment is often a failure of the model to account for the environment. The workflow below incorporates Solvation Models (PCM) to bridge this gap.
Figure 2: Computational decision tree. To match experimental pKa, solvation models (PCM) are required.[1] To match experimental IR, dimer models are required.
Computational Parameters
-
Software: Gaussian 16 / ORCA / GAMESS.[1]
-
Functional: B3LYP (Standard) or wB97X-D (includes dispersion corrections for better dimer interaction energy).[1]
-
Basis Set: 6-311++G(d,p) is recommended for anionic species (deprotonated acid).[1]
-
Scaling Factor: Apply a scaling factor of 0.961 to raw vibrational frequencies to account for anharmonicity.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid.[1] Retrieved from [Link][1]
-
DrugBank Online. 4-Hydroxybenzoic acid: Properties and Experimental Data.[1] DrugBank Accession DB04242.[1][2] Retrieved from [Link][1][2]
-
Sajan, D., et al. (2006). NIR-FT-Raman, FT-IR and surface enhanced Raman scattering spectra of 4-hydroxybenzoic acid.[1] Spectrochimica Acta Part A. (Validates experimental IR shifts).
-
OECD SIDS. 4-Hydroxybenzoic Acid: SIDS Initial Assessment Report.[1] UNEP Publications.[1][3] Retrieved from [Link]
Sources
assessing the reproducibility of 4-((6-Hydroxyhexyl)oxy)benzoic acid synthesis
Executive Summary: The Linker Integrity Challenge
4-((6-Hydroxyhexyl)oxy)benzoic acid (CAS: 30666-92-8) is a critical bifunctional linker used in the synthesis of liquid crystalline polymers (LCPs) and antibody-drug conjugates (ADCs). Its structural simplicity belies a common reproducibility trap: the competition between phenolic and carboxylic alkylation.
This guide objectively evaluates the two dominant synthetic strategies. Our analysis confirms that while Direct Alkylation (Method B) offers a shorter workflow, it suffers from significant batch-to-batch variability (Reproducibility Score: 3/10). The Ester-Protected Route (Method A) , despite adding a step, delivers superior purity and consistent yields (Reproducibility Score: 9/10), making it the only viable choice for GMP-compliant applications.
Strategic Route Analysis
Method A: The "Protection-First" Strategy (Recommended)
This route utilizes ethyl 4-hydroxybenzoate as the starting material. By masking the carboxylic acid as an ester, the reaction forces chemoselectivity toward the phenolic oxygen.
-
Step 1: Williamson ether synthesis with 6-chlorohexanol (or 6-bromohexanol).
-
Step 2: Alkaline hydrolysis (saponification) to reveal the acid.
Method B: The "Direct Dianion" Strategy (Not Recommended)
This route attempts to alkylate 4-hydroxybenzoic acid directly using 2 equivalents of base to generate a dianion.
-
Mechanism: Relies on the nucleophilicity difference between the phenoxide and the carboxylate.
-
Failure Mode: Significant formation of the ester-ether byproduct (O-alkylation of the carboxylate) and difficult purification.
Comparative Performance Matrix
| Metric | Method A (Ester Route) | Method B (Direct Route) |
| Overall Yield | 82% - 92% | 45% - 60% |
| Purity (HPLC) | >99% (after recrystallization) | 85% - 92% (requires column chrom.) |
| Reproducibility | High (Self-validating) | Low (Sensitive to pH/Temp) |
| Scalability | Excellent (Kg scale) | Poor (Exotherm/Viscosity issues) |
| Atom Economy | Lower (Loss of Ethyl group) | Higher |
| Critical Impurity | Unreacted Phenol (<0.5%) | Bis-alkylated Ester (>10%) |
The Gold Standard Protocol (Method A)
This protocol is engineered for high reproducibility. It includes specific "Stop/Go" checkpoints to ensure quality control.
Phase 1: Etherification
Reaction: Ethyl 4-hydroxybenzoate + 6-Chlorohexanol
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Reagents:
-
Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol)
- (Anhydrous, granular) (27.6 g, 200 mmol) - Excess base drives kinetics.
-
KI (Potassium Iodide) (1.66 g, 10 mmol) - Catalyst (Finkelstein).
-
Acetone (250 mL) - Solvent choice affects rate; DMF is faster but harder to remove.
-
-
Addition: Add 6-chlorohexanol (15.0 g, 110 mmol).
-
Reaction: Reflux at 60°C for 18-24 hours.
-
Checkpoint 1: Monitor via TLC (30% EtOAc/Hexane). Starting material (
) must disappear.
-
-
Workup: Filter off inorganic salts while hot. Rotovap the solvent. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then Brine. Dry over
.
Phase 2: Saponification
Reaction: Ethyl ester
-
Hydrolysis: Dissolve the crude ester in Ethanol (100 mL). Add 10% NaOH (aq) (80 mL).
-
Heat: Reflux for 2 hours. The solution should become clear.
-
Acidification: Cool to
. Slowly add conc. HCl until pH 2. A white precipitate will form immediately. -
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).
Mechanistic Visualization
The following diagram illustrates the competing pathways and why Method A succeeds where Method B fails.
Figure 1: Comparative reaction pathways showing the high selectivity of the Ester Route (Green) versus the impurity risks of Direct Alkylation (Red).
Experimental Workflow Diagram
This flowchart details the critical path for the recommended protocol (Method A).
Figure 2: Step-by-step experimental workflow for the reproducible synthesis of the target linker.
Reproducibility Factors & Troubleshooting
The "Finkelstein" Effect
The addition of Potassium Iodide (KI) is not optional for high reproducibility. 6-Chlorohexanol is a moderate electrophile. KI converts the alkyl chloride to a more reactive alkyl iodide in situ, reducing reaction time from 48h to 18h and preventing thermal decomposition of the reagents.
Solvent Selection: Acetone vs. DMF
-
Acetone: Recommended for reproducibility. Easy to remove, simplifying the workup. Requires longer reaction times.
-
DMF: Faster reaction, but high boiling point makes removal difficult. Residual DMF can interfere with the crystallization of the intermediate ester, leading to "oiling out."
Moisture Control
is hygroscopic. Using "wet" base introduces water, which competes with the phenol for the alkyl halide (forming 1,6-hexanediol) and hydrolyzes the ester prematurely. Always flame-dry glassware and use fresh anhydrous base.References
-
Preparation of 4-(6-bromohexyloxy)benzoic acid . PrepChem. Retrieved from [Link]
-
Williamson Ether Synthesis . Organic Chemistry Tutor. Retrieved from [Link]
-
Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids . CadreK12. Retrieved from [Link]
-
Green Methodology for Williamson Synthesis . ResearchGate.[3][4] Retrieved from [Link]
-
Synthesis of 4-hydroxybenzoic acid derivatives . National Institutes of Health (PMC). Retrieved from [Link]
Sources
comparative study of the influence of alkyl chain length on mesophase behavior
Executive Summary
In both thermotropic liquid crystals (LCs) and lyotropic lipid self-assemblies, the alkyl chain length (
Key Takeaway: Increasing alkyl chain length shifts the system from disordered, fluid-like mesophases (Nematic/Micellar) to highly ordered, solid-like mesophases (Smectic/Hexagonal/Lamellar). For drug delivery, this tuning parameter is the primary lever for controlling payload release rates in Lipid Nanoparticles (LNPs) and cubosomes.
Fundamental Mechanism: The "Tail Wags the Dog"
The mesophase behavior is governed by the competition between the rigid mesogenic core (promoting alignment) and the flexible alkyl tail (promoting disorder or specific packing).
The Force Balance
-
Short Chains (
): The rigid core dominates. Van der Waals (VdW) forces between tails are weak. The result is the Nematic ( ) phase—orientational order but no positional order. -
Medium/Long Chains (
): VdW forces between tails become significant, favoring lateral packing. This induces Smectic ( ) layering (positional order). -
Odd-Even Effect: Chains with an even number of carbons (
) generally pack more efficiently than odd-numbered chains due to the anisotropy of the terminal methyl group, leading to higher transition temperatures for even homologs.
Visualization of Phase Logic
The following diagram illustrates the causal relationship between chain length and phase topology.
Figure 1: Mechanistic flow showing how alkyl chain elongation shifts the thermodynamic balance from Nematic to Smectic phases.
Comparative Analysis: The nCB Homologous Series
The 4'-n-alkyl-4-cyanobiphenyls (nCB) serve as the "standard model" for understanding these transitions.
Data Comparison Table
The table below aggregates phase transition temperatures (
| Homolog | Chain Length | Dominant Mesophase | |||
| 5CB | 22.5 | None | 35.0 | Pure Nematic | |
| 6CB | 14.5 | None | 29.0 | Pure Nematic | |
| 7CB | 28.5 | None | 42.0 | Pure Nematic | |
| 8CB | 21.5 | 33.5 | 40.5 | Smectic A + Nematic | |
| 10CB | 44.0 | 50.5 | 59.0 | Smectic A + Nematic | |
| 12CB | 48.0 | 58.5 | Narrow Range | Smectic A Dominant |
Critical Observations:
-
Smectic Emergence: At
, the alkyl tail interaction is strong enough to force the molecules into layers ( ). -
Odd-Even Alternation: Compare 6CB (
C) and 7CB ( C). The odd chain (7CB) surprisingly has a higher clearing point in this specific series due to packing entropy variations, though even chains typically show higher crystallinity. -
Nematic Destabilization: As
increases beyond 12, the Nematic range narrows significantly, eventually disappearing in favor of direct Smectic-Isotropic transitions.
Application in Drug Delivery (Lyotropic Systems)
For drug development professionals, the principles above translate directly to lipid selection for Lipid Nanoparticles (LNPs) and Cubosomes .
Impact on Release Kinetics
In lyotropic systems (lipid + water), increasing the hydrophobic chain length of the lipid (e.g., changing from Dimyristoyl (
-
Increases Phase Transition Temp (
): Enhances stability at body temperature ( C). -
Induces Higher Order Phases: Promotes Inverse Hexagonal (
) or Cubic ( ) phases over Lamellar ( ). -
Slower Drug Release: The tighter packing and higher viscosity of long-chain mesophases retard the diffusion of the payload.
Experimental Protocols (Self-Validating)
To replicate these findings, use the following validated workflows.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine precise transition temperatures and enthalpies.
-
Calibration: Calibrate heat flow and temperature using an Indium standard (
C). -
Sample Prep: Weigh 2–5 mg of sample into an aluminum pan. Seal hermetically.
-
Thermal History Erasure: Heat sample to
C (Isotropic phase) and hold for 5 mins to remove previous thermal history. -
Cooling Scan: Cool at
C/min to C. Record crystallization exotherms. -
Heating Scan: Heat at
C/min.-
Validation: The
peak should be sharp. A broadened peak ( C width) indicates impurities. -
Identification:
transitions are typically second-order (small step in baseline or tiny peak), while are first-order (sharp peak).
-
Protocol B: Polarized Optical Microscopy (POM)
Objective: Visual identification of mesophase texture.
-
Setup: Place sample between glass slide and coverslip. Insert into hot stage.
-
Crossed Polarizers: Set analyzer and polarizer at
. -
Texture Recognition:
-
Schlieren Texture: Characteristic of Nematic phase (dark brushes).
-
Focal Conic Fan Texture: Characteristic of Smectic A phase.
-
Mosaic Texture: Characteristic of higher-order Smectic phases (e.g., SmB).
-
Experimental Workflow Diagram
Figure 2: Integrated characterization workflow ensuring cross-validation of thermal (DSC), optical (POM), and structural (SAXS) data.
References
-
Singh, S. (2000). Phase transitions in liquid crystals. Physics Reports. Link
-
Mandle, R. J., et al. (2014). A twist-bend nematic phase in a hybrid liquid crystal dimer. Chemistry – A European Journal. Link
-
Boyd, B. J., et al. (2006). Lyotropic liquid crystalline nanostructured particles: nanomedicine opportunities. Molecular Pharmaceutics. Link
-
Imrie, C. T., & Henderson, P. A. (2007). Liquid crystal dimers and oligomers. Current Opinion in Colloid & Interface Science. Link
-
NIST Chemistry WebBook. Thermophysical Properties of Liquid Crystals. Link
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-((6-Hydroxyhexyl)oxy)benzoic Acid
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 4-((6-Hydroxyhexyl)oxy)benzoic acid (CAS No. 83883-25-4), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for similar chemical entities and general principles of hazardous waste management, providing a robust framework for your laboratory's operational safety plan.
Understanding the Compound: Hazard Profile and Rationale for Cautious Disposal
Benzoic acid and its derivatives are known to cause skin and eye irritation.[2][3][4] Furthermore, they can be harmful to aquatic life, meaning improper disposal, such as pouring them down the drain, can have significant environmental consequences.[2][5] Therefore, the foundational principle for the disposal of 4-((6-Hydroxyhexyl)oxy)benzoic acid is to prevent its release into the sanitary sewer system and the broader environment.[5][6]
Key Inferred Hazards:
-
Skin and Eye Irritation: Contact can cause redness, itching, and in severe cases, damage.[2][3][4]
-
Respiratory Irritation: Inhalation of dusts may irritate the respiratory tract.[2]
-
Aquatic Toxicity: Harmful to aquatic organisms with potentially long-lasting effects.[2]
Due to these potential hazards, 4-((6-Hydroxyhexyl)oxy)benzoic acid must be treated as a hazardous waste, and its disposal must comply with all local, state, and federal regulations.[2][6]
Quantitative Data Summary
For context and comparison, the table below summarizes key data for 4-((6-Hydroxyhexyl)oxy)benzoic acid and the closely related 4-Hydroxybenzoic acid. This information underscores the chemical nature of the compound and informs the necessary disposal precautions.
| Property | 4-((6-Hydroxyhexyl)oxy)benzoic acid | 4-Hydroxybenzoic acid |
| CAS Number | 83883-25-4[1] | 99-96-7[7] |
| Molecular Formula | C13H18O4[8] | C7H6O3[7] |
| Melting Point | 139-140°C[8] | 213 - 217 °C |
| Boiling Point | 418.3°C at 760 mmHg[8] | Not available |
| Known Hazards | Inferred: Skin/eye/respiratory irritant, potential aquatic toxicity. | Skin/eye/respiratory irritant, harmful to aquatic life, potential endocrine disruptor.[2][4][9][10] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 4-((6-Hydroxyhexyl)oxy)benzoic acid. This workflow is designed to ensure that the waste is handled, stored, and ultimately disposed of in a manner that is compliant and minimizes risk.
Step 1: Waste Characterization and Segregation
-
Initial Determination: Based on its chemical structure and the known hazards of related compounds, classify 4-((6-Hydroxyhexyl)oxy)benzoic acid waste as hazardous.[11]
-
Segregation: Do not mix this waste with non-hazardous materials. It should be collected in a dedicated, properly labeled hazardous waste container.[12] Avoid mixing with other incompatible chemical wastes.[13]
Step 2: Proper Waste Containerization and Labeling
-
Container Selection: Use a container that is compatible with the chemical. A polyethylene or polypropylene container is a suitable choice.[13] The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-((6-Hydroxyhexyl)oxy)benzoic acid," and the approximate quantity of the waste. The label should also include the date when the first waste was added to the container and the name of the responsible researcher or lab.[12]
Step 3: Safe On-Site Accumulation
-
Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[13] This area should be away from general lab traffic and incompatible materials, particularly strong oxidizing agents.[4][13]
-
Accumulation Time Limits: Be aware of and comply with the accumulation time limits for hazardous waste as defined by the EPA and your institution's policies.[14][15]
Step 4: Arranging for Professional Disposal
-
Contact a Licensed Disposal Company: The disposal of 4-((6-Hydroxyhexyl)oxy)benzoic acid must be handled by a licensed hazardous waste disposal company.[5][16] Your institution's Environmental Health and Safety (EH&S) department will have established procedures and approved vendors for this purpose.[12][17]
-
Provide Necessary Information: When arranging for pickup, you will need to provide the waste manifest with the chemical name, quantity, and hazard information.[16]
Step 5: Documentation and Record Keeping
-
Manifest Tracking: Retain a copy of the hazardous waste manifest provided by the disposal company. This document serves as a record of the "cradle-to-grave" management of the waste and is a legal requirement.[16][18]
-
Internal Records: Maintain internal records of the generation and disposal of this chemical waste as part of your laboratory's safety and compliance documentation.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-((6-Hydroxyhexyl)oxy)benzoic acid, from initial generation to final removal from the facility.
Caption: Decision workflow for the safe disposal of 4-((6-Hydroxyhexyl)oxy)benzoic acid.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.[6]
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[2]
-
Containment and Cleanup:
-
For a dry spill , carefully sweep or vacuum the material, avoiding the generation of dust.[13] Place the collected material into a sealed, labeled hazardous waste container.[6]
-
For a solution , absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[13]
-
Reporting: Report the spill to your laboratory supervisor and your institution's EH&S department, following their specific reporting procedures.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety and waste disposal policies. Always consult your institution's Environmental Health and Safety (EH&S) department for guidance on local and federal regulations.
References
Sources
- 1. CAS 83883-25-4: 4-[(6-Hydroxyhexyl)oxy]benzoic acid [cymitquimica.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. carlroth.com [carlroth.com]
- 5. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. 4-((6-HYDROXYHEXYL)OXY)BENZOIC ACID | CAS#:83883-25-4 | Chemsrc [chemsrc.com]
- 9. carlroth.com [carlroth.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. uhcl.edu [uhcl.edu]
- 13. alpharesources.com [alpharesources.com]
- 14. epa.gov [epa.gov]
- 15. acs.org [acs.org]
- 16. sustainable-markets.com [sustainable-markets.com]
- 17. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 18. epa.gov [epa.gov]
- 19. carlroth.com [carlroth.com]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. carlroth.com:443 [carlroth.com:443]
- 23. epa.gov [epa.gov]
- 24. epa.gov [epa.gov]
- 25. 4-(6-HYDROXYHEXYLOXY)BENZOIC ACID | 83883-25-4 [chemicalbook.com]
- 26. epa.gov [epa.gov]
- 27. labbox.es [labbox.es]
- 28. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 29. ehs.uc.edu [ehs.uc.edu]
A Guide to Personal Protective Equipment and Safe Handling of 4-((6-Hydroxyhexyl)oxy)benzoic acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-((6-Hydroxyhexyl)oxy)benzoic acid. Our commitment to laboratory safety extends beyond supplying products; we aim to be your preferred source for information on chemical handling, building deep trust by providing value that ensures a safe and effective research environment. This guide is structured to deliver not just procedural steps, but the scientific reasoning behind them, empowering you to work safely and confidently.
Core Hazard Assessment: Understanding the Compound
A thorough risk assessment is the foundation of laboratory safety. While comprehensive toxicological data for 4-((6-Hydroxyhexyl)oxy)benzoic acid may be limited, we can infer its potential hazards by examining its chemical structure—a benzoic acid derivative.[1]
Based on data from similar compounds, such as 4-Hydroxybenzoic acid and Benzoic acid, we must assume the following potential hazards:
-
Skin Irritation: Causes skin irritation.[2][3][4] Prolonged contact may lead to redness, itching, or inflammation.[2]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage upon contact.[2][3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the nose, throat, and lungs.[2][3][6]
Therefore, all procedures must be designed to eliminate or minimize direct contact and aerosol or dust generation.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
The consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum PPE requirements for handling 4-((6-Hydroxyhexyl)oxy)benzoic acid.
| Body Part | PPE Specification | Justification & Rationale |
| Eyes/Face | Chemical safety goggles or a full-face shield.[2][4][7] | Primary Hazard: Protects against accidental splashes and airborne particles, which can cause serious eye damage.[2][5] Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., Nitrile). | Primary Hazard: Prevents direct skin contact, which can cause irritation.[2][4] Always inspect gloves for tears or punctures before use. |
| Body | A laboratory coat or other protective clothing.[8] | Secondary Hazard: Protects skin and personal clothing from contamination due to spills or splashes. Contaminated clothing must be removed immediately and washed before reuse.[2][4][7] |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator is necessary if dust generation is unavoidable. | Secondary Hazard: Minimizes the risk of inhaling irritating dust.[2][6] Engineering controls (See Section 3) are the preferred method for mitigating this risk. |
Safe Handling and Operational Workflow
A systematic approach to handling ensures that safety is integrated into every step of the experimental process. Adherence to this workflow minimizes exposure risks and prevents contamination.
Engineering Controls: The First Line of Defense
Before any handling begins, ensure the primary engineering controls are in place and functional:
-
Chemical Fume Hood: All weighing and handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to control dust and vapors.[2]
-
Safety Stations: Ensure unobstructed access to a safety shower and eyewash station.[9]
Step-by-Step Handling Protocol
The following diagram outlines the procedural flow for safely handling 4-((6-Hydroxyhexyl)oxy)benzoic acid.
Caption: Procedural workflow for handling 4-((6-Hydroxyhexyl)oxy)benzoic acid.
Spill and Disposal Management
Emergency Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Alert: Notify personnel in the immediate area.
-
Contain: For solid spills, gently cover with an absorbent material. DO NOT DRY SWEEP , as this can create dust.[6]
-
Clean-Up: Wearing appropriate PPE, mechanically take up the material (e.g., scoop or sweep carefully) and place it into a labeled container for hazardous waste disposal.[3][10][11]
-
Decontaminate: Clean the spill area thoroughly.
-
First Aid:
-
Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[6][12]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[2][6][12] If irritation occurs, seek medical advice.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][6]
-
Waste Disposal Plan
Improper disposal can harm the environment.[13] All materials contaminated with 4-((6-Hydroxyhexyl)oxy)benzoic acid must be treated as hazardous waste.
Caption: Decision-making process for waste disposal.
Never dispose of this chemical down the drain or in regular trash.[12][13] Always consult your institution's EHS department and local regulations for final disposal procedures.[2][13]
References
-
Safety Data Sheet 4-Hydroxybenzoic acid. (n.d.). metasci. Retrieved February 6, 2026, from [Link]
-
Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH. Retrieved February 6, 2026, from [Link]
-
Benzoic acid Safety Data Sheet. (2024, April 24). Penta chemicals. Retrieved February 6, 2026, from [Link]
-
SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). Linquip. Retrieved February 6, 2026, from [Link]
-
Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.). NSP Coatings. Retrieved February 6, 2026, from [Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 6, 2026, from [Link]
-
Safety Data Sheet: 4-Hydroxybenzoic acid. (n.d.). Carl ROTH. Retrieved February 6, 2026, from [Link]
-
Benzoic acid AGR Safety Data Sheet. (2023, January 12). Labbox. Retrieved February 6, 2026, from [Link]
-
Safety data sheet Benzoic acid. (2023, June 2). CPAchem. Retrieved February 6, 2026, from [Link]
-
Safety Data Sheet Benzoic acid. (2022, November 14). Redox. Retrieved February 6, 2026, from [Link]
-
PPE for Powder Handling: Support Operators Effectively. (2025, September 14). Dust Arrest. Retrieved February 6, 2026, from [Link]
-
The controls required for handling powder irritants. (2021, November 3). Occupli. Retrieved February 6, 2026, from [Link]
Sources
- 1. CAS 83883-25-4: 4-[(6-Hydroxyhexyl)oxy]benzoic acid [cymitquimica.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. carlroth.com [carlroth.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. redox.com [redox.com]
- 8. nspcoatings.co.uk [nspcoatings.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. labbox.es [labbox.es]
- 12. bg.cpachem.com [bg.cpachem.com]
- 13. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
